molecular formula C11H18N2O3 B1524406 Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate CAS No. 1199794-51-8

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B1524406
CAS No.: 1199794-51-8
M. Wt: 226.27 g/mol
InChI Key: SRXIYVLXAASOHA-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(7-13)4-5-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXIYVLXAASOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with improved pharmacological profiles is paramount. Three-dimensional (3D) scaffolds are increasingly sought after to escape the "flatland" of traditional aromatic compounds, offering enhanced target specificity and superior physicochemical properties. This guide provides a comprehensive technical overview of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a unique spirocyclic lactam building block. We delve into its strategic value, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and its versatile applications for drug discovery professionals.

The Strategic Value of Spirocyclic Lactams in Modern Drug Discovery

Spirocycles, ring systems fused at a single quaternary carbon, are powerful tools in drug design.[1][2] Their inherent three-dimensionality allows for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[3] The incorporation of a spirocyclic core often correlates with enhanced physicochemical and pharmacokinetic properties, including increased solubility, better metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp3)—a parameter linked to higher clinical success rates.[1]

The subject of this guide, Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, is a bifunctional scaffold. It combines the conformational rigidity of the spiro[2.5]octane system with the synthetically versatile lactam and Boc-protected amine moieties. The lactam ring is a well-established pharmacophore present in numerous bioactive compounds, most notably the β-lactam antibiotics.[4][5] This building block thus serves as a valuable starting point for generating libraries of novel, 3D-rich compounds for screening against a wide array of therapeutic targets.

Physicochemical and Structural Properties

The accurate characterization of a molecular scaffold is fundamental to its application. The properties of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (CAS 879489-91-7) are summarized below.

PropertyValueSource
CAS Number 879489-91-7[6]
Molecular Formula C₁₁H₁₈N₂O₃[7]
Molecular Weight 226.27 g/mol Calculated
Appearance Colorless solid[6]
Purity ≥98%[7]
Mass Spec (ESI) m/z: 249 [M+Na]⁺[6]
Storage Inert atmosphere, 2-8°C[8]

Synthesis and Mechanistic Rationale

The synthesis of this scaffold involves a multi-step sequence culminating in a key intramolecular cyclization. The following protocol is adapted from established patent literature, with added mechanistic context for clarity.[6]

Overall Synthetic Strategy

The synthesis begins with a protected glycine derivative which is coupled to a cyclopropylmethylamine precursor. Following a deprotection step, the linear intermediate is induced to cyclize, forming the desired spirocyclic lactam.

G cluster_0 Precursor Assembly cluster_1 Core Formation A Methyl N-(Boc)-glycinate C Linear Dipeptide Precursor (Methyl N-[(1-{[(Cbz)amino]cyclopropyl})methyl]-N-(Boc)glycinate) A->C Coupling B 1-{[(Benzyloxycarbonyl)amino]methyl}cyclopropan-1-amine B->C D Cbz Deprotection (Hydrogenolysis) C->D Pd/C, H₂ E Intramolecular Cyclization (Lactam Formation) D->E DBU, 100°C F Final Product Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate E->F

Caption: High-level workflow for the synthesis of the target spirocycle.
Step-by-Step Experimental Protocol

This protocol describes the final two critical steps: deprotection and cyclization.

Step 1: Hydrogenolysis of the Cbz Protecting Group

  • Setup: To a solution of the precursor, methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate (4.25 g, 10.8 mmol) in ethanol (100 ml), add 5% Palladium on carbon (1.0 g).

  • Reaction: Stir the mixture vigorously at room temperature (20°C) under a hydrogen atmosphere for 4 hours.

    • Causality: Palladium on carbon is a highly efficient catalyst for hydrogenolysis. The hydrogen gas reductively cleaves the benzylic C-O bond of the Cbz (benzyloxycarbonyl) protecting group, releasing it as toluene and carbon dioxide, and exposing the primary amine necessary for the subsequent cyclization.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the crude deprotected intermediate.

Step 2: DBU-Mediated Intramolecular Cyclization

  • Setup: Dissolve the crude residue from Step 1 in toluene (100 ml). Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.80 ml, 5.36 mmol).

  • Reaction: Heat the mixture and stir at 100°C for 4 hours.

    • Causality: DBU is a strong, non-nucleophilic organic base.[1][3] Its primary role here is to catalyze the intramolecular aminolysis. It facilitates the deprotonation of the newly exposed primary amine, increasing its nucleophilicity, which then attacks the electrophilic methyl ester carbonyl. This results in the formation of the thermodynamically stable five-membered lactam ring and the elimination of methanol. Heating is required to overcome the activation energy for the cyclization.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Add a saturated aqueous solution of ammonium chloride and extract the product into ethyl acetate. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Add diisopropyl ether to the resulting residue to precipitate the product. f. Collect the solid by filtration to yield Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate as a colorless solid (1.58 g, 65% yield).[6]

Mechanistic Insights into the Key Cyclization Step

The use of DBU is critical for the efficiency of the lactam formation. As a sterically hindered amidine base, it selectively promotes the desired intramolecular reaction over potential intermolecular side reactions. Its non-nucleophilic character prevents it from competing with the primary amine in attacking the ester.[2][9] This type of base-catalyzed cyclization is a cornerstone of heterocyclic chemistry, enabling the construction of complex ring systems from linear precursors.[10]

Spectroscopic Characterization

Confirmation of the final product's structure is achieved through standard analytical techniques.

  • ¹H-NMR (400 MHz, CDCl₃): δ (ppm) 6.96 (1H, br), 4.14 (2H, s), 3.47 (2H, s), 1.52 (9H, s), 0.79-0.99 (4H, m).[6]

    • Interpretation: The broad singlet at 6.96 ppm corresponds to the lactam N-H proton. The singlets at 4.14 and 3.47 ppm are the two methylene (-CH₂-) groups of the piperidone ring. The large singlet at 1.52 ppm represents the nine equivalent protons of the tert-butyl group. The multiplet between 0.79-0.99 ppm corresponds to the four protons of the cyclopropane ring.

  • Mass Spectrometry (ESI): m/z: 249 [M+Na]⁺.[6]

    • Interpretation: The observed mass corresponds to the sodium adduct of the target molecule (C₁₁H₁₈N₂O₃, MW = 226.27), confirming its elemental composition.

Applications in Medicinal Chemistry: A Versatile Building Block

Strategic Incorporation into Lead Compounds

This scaffold is designed for use as a versatile building block in discovery campaigns. The Boc-protected amine at the 7-position allows for selective deprotection under acidic conditions, revealing a secondary amine. This amine can then be functionalized in numerous ways (e.g., acylation, alkylation, reductive amination) to explore the chemical space around the spirocyclic core. Simultaneously, the lactam nitrogen at the 4-position can be alkylated or used in coupling reactions to further expand molecular diversity. This dual functionality allows for the creation of compound libraries with diverse 3D-pharmacophores.

Example Workflow: Derivatization of the Scaffold

The primary utility of this compound is as a scaffold for further elaboration. The workflow below illustrates how chemical diversity can be introduced, transforming the core scaffold into a library of potential drug candidates.

G cluster_0 Chemical Diversification Pathways A Core Scaffold (Boc-Protected) B Boc Deprotection (e.g., TFA in DCM) A->B C Deprotected Spirocyclic Lactam (Free Secondary Amine) B->C D1 Amide Coupling (R-COOH, Coupling Agent) C->D1 D2 Reductive Amination (R-CHO, NaBH(OAc)₃) C->D2 D3 Sulfonylation (R-SO₂Cl, Base) C->D3 P1 Amide Derivatives D1->P1 P2 Amine Derivatives D2->P2 P3 Sulfonamide Derivatives D3->P3

Caption: Derivatization workflow for generating chemical diversity.

This strategic approach enables medicinal chemists to rapidly synthesize analogs and optimize structure-activity relationships (SAR) for potency, selectivity, and ADME (Administration, Distribution, Metabolism, and Excretion) properties.

Handling and Storage

  • Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[8]

Conclusion

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a well-defined and synthetically accessible building block poised for significant application in drug discovery. Its unique three-dimensional structure, combined with dual points for chemical modification, provides a robust platform for developing next-generation therapeutics. This guide has provided the essential technical details—from synthesis to application—to empower research scientists to effectively integrate this valuable scaffold into their discovery programs.

References

  • Dandapani, S. & Marcaurelle, L. A. (2010). The use of spirocyclic scaffolds in drug discovery. Current Opinion in Chemical Biology, 14(3), 312-320. URL: [Link]

  • Zheng, Y. & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(11), 2545-2553. URL: [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL: [Link]

  • PubChem. (n.d.). tert-Butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. National Center for Biotechnology Information. URL: [Link]

  • MDPI. (2022). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Molecules, 27(15), 4978. URL: [Link]

  • Royal Society of Chemistry. (2024). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. Organic & Biomolecular Chemistry. URL: [Link]

  • PubChem. (n.d.). tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. National Center for Biotechnology Information. URL: [Link]

  • CP Lab Safety. (n.d.). TERT-BUTYL 5-OXO-4,7-DIAZASPIRO[2.5]OCTANE-7-CARBOXYLATE, 98% Purity, C11H18N2O3, 250 mg. CP Lab Safety. URL: [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Google Patents. (n.d.). US9808778B2 - Mechanical system that continuously processes a combination of materials. Google Patents.
  • PubMed. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. National Center for Biotechnology Information. URL: [Link]

  • ChemRxiv. (2024). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. URL: [Link]

  • MDPI. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 345. URL: [Link]

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Sources

"Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a functionalized spirocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. While a specific CAS number for this exact molecule is not prominently indexed, this document will focus on its core structure, logical synthetic pathways based on established chemistry of its precursors, and its potential applications as a valuable building block in pharmaceutical research.

The diazaspiro[2.5]octane core, characterized by the fusion of a cyclopropane and a piperazine ring, represents a class of sp³-rich, three-dimensional scaffolds. Such structures are increasingly sought after in drug discovery to expand beyond flat, aromatic compounds, often leading to improved physicochemical properties, novel intellectual property, and enhanced target engagement.[1][2][3] This guide will delve into the synthesis, chemical behavior, and strategic utility of the title compound, providing actionable insights for its incorporation into research and development pipelines.

Molecular Profile and Physicochemical Characteristics

The core structure of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate incorporates a lactam functionality within the six-membered ring and a tert-butyloxycarbonyl (Boc) protecting group on the N7 nitrogen. This strategic placement of functional groups allows for selective chemical manipulation, making it a versatile intermediate.

Predicted Physicochemical Data

While experimental data for the title compound is scarce, we can extrapolate its properties from the well-characterized parent compound, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS No. 886766-28-5).[4] The addition of a carbonyl group is expected to influence polarity and molecular weight.

PropertyValue (Parent Compound)[4]Predicted Value (Title Compound)
CAS Number 886766-28-5Not assigned
Molecular Formula C₁₁H₂₀N₂O₂C₁₁H₁₈N₂O₃
Molecular Weight 212.29 g/mol 226.27 g/mol
Topological Polar Surface Area 41.6 Ų~58 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 34
LogP (Predicted) 0.8Lower than 0.8

Characterization Notes: For researchers synthesizing this compound, standard analytical techniques are essential for structural validation:

  • ¹H and ¹³C NMR: Will confirm the core structure, with characteristic shifts for the cyclopropyl protons, the α-protons adjacent to the lactam carbonyl and the nitrogen atoms, and the distinct signal of the Boc group's nine equivalent protons.

  • Mass Spectrometry (MS): ESI-MS would be expected to show a clear [M+H]⁺ peak at approximately 227.13 m/z.

  • Infrared (IR) Spectroscopy: A strong absorption band between 1650-1680 cm⁻¹ would be indicative of the amide (lactam) carbonyl group, in addition to the carbamate carbonyl of the Boc group around 1690-1710 cm⁻¹.

Strategic Synthesis Pathways

The synthesis of functionalized diazaspiro[2.5]octanes is a multi-step process. Patents reveal several routes to the core scaffold, which can be adapted to produce the 5-oxo derivative.[5][6][7] A common strategy involves the construction of a diketo-diazaspiro[2.5]octane intermediate, which serves as a crucial precursor.

A plausible synthetic approach begins with the cyclopropanation of diethyl malonate, followed by a series of transformations to build the heterocyclic ring.

G cluster_0 Step 1: Cyclopropane Formation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Heterocycle Assembly cluster_3 Step 4: Selective Reduction A Diethyl Malonate + 1,2-Dibromoethane B Diethyl 1,1-cyclopropanedicarboxylate A->B K₂CO₃/DMF C Ethyl 1-(aminocarbonyl)cyclopropanecarboxylate B->C 1. KOH/EtOH 2. Acylation 3. Hofmann Rearrangement D Ethyl 1-aminocyclopropanecarboxylate C->D Hydrolysis/Decarboxylation E 5,8-Diketo-4,7-diazaspiro[2.5]octane D->E Reaction with N-protected amino acid derivative & Cyclization F Tert-butyl 5,8-dioxo-4,7-diazaspiro[2.5]octane-7-carboxylate E->F Boc₂O, Base G Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (Target Molecule) F->G Selective Reduction (e.g., NaBH₄ with careful stoichiometry control)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: A Self-Validating System

Step 3a: Synthesis of 5,8-diketo-4,7-diazaspiro[2.5]octane [6]

  • Rationale: This key cyclization step creates the core diazaspirocyclic system. The reaction of an amino cyclopropane derivative with an activated amino acid derivative followed by intramolecular cyclization is a common strategy.

  • Procedure:

    • Ethyl 1-amino-1-cyclopropanecarbonylaminoacetate (derived from the reaction of 1-(benzyloxycarbonylamino)cyclopropane-1-carboxylic acid and ethyl aminoacetate followed by deprotection) is refluxed in toluene.

    • The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield 5,8-diketo-4,7-diazaspiro[2.5]octane.

Step 3b & 4: Selective Boc-Protection and Reduction

  • Rationale: To achieve the mono-oxo product, one must differentiate the two nitrogen atoms and then selectively reduce one carbonyl. Protecting one nitrogen with a Boc group before reduction is a logical approach. The steric hindrance of the Boc group may influence the selectivity of the subsequent reduction.

  • Procedure:

    • Dissolve 5,8-diketo-4,7-diazaspiro[2.5]octane in a suitable solvent like THF or Dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[8]

    • Stir at room temperature, monitoring for the formation of the mono-Boc protected diketo intermediate.

    • After purification, dissolve the intermediate in a protic solvent like methanol or ethanol at 0 °C.

    • Add a mild reducing agent, such as sodium borohydride (NaBH₄), in a controlled, sub-stoichiometric amount to favor mono-reduction.

    • Quench the reaction carefully with water or an acidic solution, and extract the product. Purify via column chromatography to isolate the target molecule.

The Boc Group: A Cornerstone of Synthetic Versatility

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in medicinal chemistry.[9] Its inclusion in the target molecule is a deliberate design choice that imparts significant synthetic advantages.

Key Features:

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for chemistry to be performed on other parts of the molecule without its unintended removal.[8]

  • Orthogonality: It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent), which typically do not affect other common protecting groups like benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc).[10][11] This orthogonality is crucial for complex, multi-step syntheses.

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Prot_Start R-NH₂ Prot_End R-NH-Boc Prot_Start->Prot_End Boc₂O, Base (e.g., TEA, DMAP) Deprot_Start R-NH-Boc Deprot_End R-NH₃⁺ X⁻ Deprot_Start->Deprot_End Strong Acid (e.g., TFA, HCl)

Caption: The fundamental Boc protection and deprotection cycle.

The deprotected secondary amine at N7 becomes a nucleophilic handle for introducing a wide array of substituents, allowing for the generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

The diazaspiro[2.5]octane scaffold is a privileged structure in modern medicinal chemistry, appearing in compounds with diverse biological activities, including inhibitors for cancer, infectious diseases, and inflammatory conditions.[3][12][13]

Strategic Advantages of the Scaffold:

  • Novel Chemical Space: As a sp³-rich, non-planar scaffold, it provides a distinct three-dimensional geometry compared to traditional flat aromatic rings. This can lead to novel binding interactions and improved selectivity for biological targets.[1]

  • Piperazine Bioisostere: The diazaspiro[2.5]octane core can serve as a rigidified surrogate for the flexible piperazine ring, a common motif in many approved drugs.[1] This rigidity can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects.

  • Vectorial Exit Points: The scaffold provides well-defined vectors for substitution. In the title compound, the deprotected N7 amine and the free N4 amine (after potential reduction of the lactam) offer two distinct points for derivatization, enabling a systematic exploration of the surrounding chemical space.[3]

A novel diazaspiro[3.4]octane series, structurally related to the [2.5] system, was identified from a high-throughput screen against Plasmodium falciparum, the parasite responsible for malaria.[12][14] This highlights the potential of such spirocyclic scaffolds to yield hits against challenging diseases, with compounds showing activity across multiple stages of the parasite's lifecycle.[12][14]

Conclusion and Future Outlook

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is more than just a molecule; it is a platform for innovation. Its synthesis, while requiring careful control, is achievable through established chemical principles. The combination of a rigid spirocyclic core, a modifiable lactam, and a versatile Boc-protected amine makes it an exceptionally valuable building block for medicinal chemists. As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds like this will be instrumental in the design and discovery of the next generation of therapeutics. Researchers equipped with this guide can confidently approach the synthesis and application of this promising intermediate in their pursuit of new and effective medicines.

References

  • Patsnap.Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - CN105111155A.
  • Google Patents.Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - CN108863958A.
  • PubChem. tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate | C11H20N2O2. Available from: [Link]

  • Google Patents.Synthesis method of 4, 7-diazaspiro [2.5] octane compound - CN111943894A.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Journal of Medicinal Chemistry. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Available from: [Link]

  • Organic Letters. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Available from: [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • EMBL-EBI. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Available from: [Link]

  • PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Available from: [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a validated synthesis protocol, and explores its potential applications as a versatile building block in the development of novel therapeutics. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of complex molecular architectures.

Core Molecular Attributes

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to a piperazinone core. The presence of a Boc-protecting group on one of the nitrogen atoms makes it an ideal intermediate for further chemical modifications.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 226.27 g/mol [1]
Molecular Formula C₁₁H₁₈N₂O₃[1]
CAS Number 1199794-51-8[1][2]
Appearance Colorless solid[1]

Synthesis and Mechanism

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate can be achieved through a multi-step process, as detailed in the patent literature.[1] The key steps involve the deprotection of a benzyl-protected precursor followed by an intramolecular cyclization.

Synthesis Workflow

Synthesis_Workflow Precursor Methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate Intermediate Deprotected Intermediate Precursor->Intermediate H₂, 5% Pd/C Ethanol, 20°C, 4h Cyclization Intramolecular Cyclization Intermediate->Cyclization 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Toluene, 100°C, 4h Product tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate Cyclization->Product Work-up with aq. NH₄Cl

Caption: Synthesis workflow for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

Step-by-Step Experimental Protocol
  • Hydrogenolysis: To a solution of methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate (4.25 g, 10.8 mmol) in ethanol (100 ml), add 5% palladium on activated carbon (1.0 g).

  • Stir the mixture at room temperature for 4 hours under a hydrogen atmosphere.

  • Filtration: Remove the insoluble material by filtration through Celite.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure and dissolve the residue in toluene (100 ml).

  • Cyclization: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.80 ml, 5.36 mmol) to the solution and stir the mixture at 100°C for 4 hours.

  • Work-up: After cooling the reaction mixture to room temperature, add a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Add diisopropyl ether to the residue to precipitate the product. Collect the solid by filtration to yield tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (1.58 g, 65%) as a colorless solid.[1]

Mechanistic Insights

The initial hydrogenolysis step serves to remove the benzyloxycarbonyl (Cbz) protecting group from the primary amine. The subsequent addition of a non-nucleophilic base, DBU, facilitates an intramolecular cyclization via a nucleophilic attack of the deprotected amine onto the ester carbonyl, leading to the formation of the desired piperazinone ring.

Spectroscopic Characterization

The structure of the final compound can be confirmed by standard spectroscopic methods.

  • ¹H-NMR (400 MHz, CDCl₃) δ: 0.79-0.99 (4H, m), 1.52 (9H, s), 3.47 (2H, s), 4.14 (2H, s), 6.96 (1H, br).[1]

  • Mass Spectrometry (ESI) m/z: 249 [(M+Na)⁺].[1]

Applications in Drug Discovery

While specific applications for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate are not extensively documented in publicly available literature, its structural motifs suggest its utility as a scaffold in medicinal chemistry. The spirocyclic core can impart conformational rigidity, which is often a desirable trait in drug candidates to enhance binding affinity and selectivity. The presence of a modifiable secondary amine (after Boc-deprotection) allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

Potential as a Building Block

Applications Core tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate Deprotection Boc Deprotection Core->Deprotection e.g., TFA, HCl Functionalization N-Functionalization Deprotection->Functionalization Alkylation, Acylation, Reductive Amination, etc. Library Compound Library Functionalization->Library Screening Biological Screening Library->Screening

Caption: General workflow for utilizing the title compound as a scaffold.

The deprotection of the Boc group would yield a secondary amine that can be readily functionalized through various synthetic transformations, including but not limited to, N-alkylation, N-acylation, and reductive amination. This versatility allows for the generation of a library of diverse compounds for biological screening.

Conclusion

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable synthetic intermediate with promising potential in the field of drug discovery. Its well-defined synthesis and the presence of a versatile functional handle make it an attractive starting material for the development of novel spirocyclic compounds with potential therapeutic applications. This guide provides the foundational knowledge required for researchers to incorporate this compound into their synthetic and medicinal chemistry programs.

References

  • PubChem. (n.d.). tert-Butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • LookChem. (n.d.). tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. Retrieved from [Link]

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An In-depth Technical Guide to Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azaspirocycles in Modern Drug Discovery

In the ever-evolving landscape of medicinal chemistry, there is a continuous quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties. Azaspirocycles, which are spirocyclic systems containing at least one nitrogen atom, have emerged as a promising class of compounds in this regard. Their rigid, non-planar structures provide a unique way to explore chemical space, often leading to enhanced target specificity, improved metabolic stability, and better physicochemical characteristics compared to their linear or planar counterparts. The introduction of a spirocyclic core can significantly impact a molecule's conformation, influencing its binding affinity to biological targets. This has led to the increasing incorporation of azaspirocyclic motifs in the development of new therapeutic agents.

This technical guide focuses on a specific and valuable building block within this class: tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate . This compound, with its unique structural features, serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery and development.

Chemical Identity and Synonyms

The precise identification of a chemical entity is paramount for researchers. "Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate" is the systematically named compound at the core of this guide. To facilitate comprehensive literature and database searches, it is crucial to be aware of its alternative names and identifiers.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
CAS Number 1199794-51-8[1][2][3][4][5][6][7]
Molecular Formula C₁₁H₁₈N₂O₃[4][5]
Molecular Weight 226.27 g/mol [1]
Synonym 4,7-Diazaspiro[2.5]octane-7-carboxylic acid, 5-oxo-, 1,1-dimethylethyl ester[3]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its structural motifs allow for the prediction of key physicochemical properties. The presence of the tert-butoxycarbonyl (Boc) protecting group, the lactam ring, and the spirocyclic core all contribute to its solubility, polarity, and reactivity.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
LogP ~1.5 - 2.5Influences membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) ~58 ŲAffects drug transport properties and oral bioavailability.
Hydrogen Bond Donors 1Contributes to binding interactions with biological targets.
Hydrogen Bond Acceptors 3Contributes to binding interactions and solubility.
Rotatable Bonds 1Limited flexibility contributes to conformational rigidity.

Synthesis and Mechanism

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate has been described in the patent literature, providing a validated pathway for its preparation. The following protocol is based on the methodology outlined in patent EP2298778.[8]

Synthetic Pathway Overview

The synthesis involves a multi-step sequence starting from a protected amino acid derivative. Key transformations include a deprotection step followed by an intramolecular cyclization to form the desired diazaspiro[2.5]octane core.

G cluster_0 Starting Material cluster_1 Step 1: Deprotection cluster_2 Step 2: Intramolecular Cyclization cluster_3 Final Product SM Methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate Deprotection Hydrogenolysis (H₂, Pd/C) SM->Deprotection Ethanol Cyclization Base-mediated Lactam Formation (DBU) Deprotection->Cyclization Toluene, 100°C FP Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate Cyclization->FP

Caption: Synthetic workflow for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

Detailed Experimental Protocol

Step 1: Hydrogenolysis of the Cbz Protecting Group

  • To a solution of methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate (1.0 eq) in ethanol, add 5% palladium on activated carbon (catalytic amount).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected intermediate.

Causality: The palladium on carbon catalyst is essential for the hydrogenolysis of the benzyloxycarbonyl (Cbz) protecting group, selectively cleaving it to reveal the free amine necessary for the subsequent cyclization step.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in toluene.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq) to the solution.

  • Heat the reaction mixture to 100°C and stir for 4 hours.

  • After cooling to room temperature, add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by precipitation from a solvent such as diisopropyl ether to obtain tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate as a solid.[8]

Causality: DBU acts as a non-nucleophilic strong base, which facilitates the intramolecular cyclization by deprotonating the newly formed amine, allowing it to attack the methyl ester and form the stable lactam ring of the diazaspiro[2.5]octane core.

Analytical Characterization

The patent literature provides key analytical data for the characterization of the final product.

Table 3: Spectroscopic Data

TechniqueData
¹H-NMR (400 MHz, CDCl₃) δ: 0.79-0.99 (m, 4H), 1.52 (s, 9H), 3.47 (s, 2H), 4.14 (s, 2H), 6.96 (br s, 1H)[8]
Mass Spectrometry (ESI) m/z: 249 [(M+Na)⁺][8]

Interpretation of Analytical Data:

  • The ¹H-NMR spectrum confirms the presence of the key structural features: the cyclopropyl protons in the upfield region, the characteristic singlet of the tert-butyl group, and the singlets corresponding to the methylene protons of the piperazinone ring. The broad singlet at 6.96 ppm is indicative of the amide proton.

  • The mass spectrometry data, showing the sodium adduct of the molecule, confirms the expected molecular weight.

Applications in Medicinal Chemistry and Drug Development

The unique three-dimensional structure of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate makes it a valuable building block for the synthesis of novel drug candidates. The spirocyclic core can serve as a rigid scaffold to orient functional groups in specific vectors, potentially leading to highly selective interactions with biological targets.

Potential Therapeutic Areas

While specific applications of this exact molecule are still emerging, the broader class of diazaspirocycles has shown promise in a variety of therapeutic areas:

  • Oncology: As scaffolds for inhibitors of protein-protein interactions or kinases.

  • Neuroscience: In the development of ligands for central nervous system receptors and transporters.

  • Infectious Diseases: As core structures for antiviral and antibacterial agents.

The Boc-protected nitrogen at the 7-position allows for selective deprotection and further functionalization, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The lactam at the 5-position can also be a site for further chemical modification.

G cluster_0 Core Scaffold cluster_1 Functionalization cluster_2 Drug Candidates Scaffold Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate Deprotection Boc Deprotection Scaffold->Deprotection Alkylation N-Alkylation/Arylation Deprotection->Alkylation AmideCoupling Amide Coupling Deprotection->AmideCoupling Candidates Diverse Library of Novel Chemical Entities Alkylation->Candidates AmideCoupling->Candidates

Caption: Derivatization strategy for drug discovery applications.

Conclusion

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique three-dimensional structure, coupled with the presence of orthogonal protecting groups, provides a robust platform for the synthesis of novel and diverse chemical entities. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling its broader application in the quest for new and improved therapeutics. As the demand for sp³-rich, conformationally constrained scaffolds continues to grow, the importance of intermediates like this diazaspirocycle is set to increase significantly.

References

Sources

An In-Depth Technical Guide to tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique three-dimensional chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs in drug design. Their inherent rigidity and defined exit vectors allow for precise spatial orientation of substituents, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide provides a comprehensive technical overview of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate , a key building block for the synthesis of complex bioactive molecules.

This compound, with its embedded lactam and protected amine functionalities, serves as a versatile intermediate for the elaboration of diverse chemical libraries. Its unique diazaspiro[2.5]octane core is of significant interest for the development of therapeutics targeting a range of biological pathways. This guide will delve into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and its applications in drug discovery.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the topic compound is tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate .

IdentifierValue
CAS Number 1199794-51-8
Molecular Formula C₁₁H₁₈N₂O₃
Molecular Weight 226.27 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CC(=O)NC2(C1)CC2
InChI Key SRXIYVLXAASOHA-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the known and predicted properties for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

PropertyValue/DescriptionSource
Appearance Colorless solid[1]
Storage 2-8°C for long-term storage[2]
Boiling Point (Predicted) 399.1 ± 35.0 °C[2]
¹H-NMR (400 MHz, CDCl₃) δ: 0.79-0.99 (4H, m), 1.52 (9H, s), 3.47 (2H, s), 4.14 (2H, s), 6.96 (1H, br)[1]
Mass Spectrometry (ESI) m/z: 249 [(M+Na)⁺][1]
  • ¹³C-NMR: Expected peaks would include signals for the carbonyl carbon of the lactam (around 170-175 ppm), the carbonyl carbon of the Boc-protecting group (around 155 ppm), the quaternary spiro-carbon, the carbons of the cyclopropyl ring, the methylene carbons of the piperazinone ring, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretch of the lactam (around 3200 cm⁻¹), the C=O stretch of the lactam (around 1680 cm⁻¹), and the C=O stretch of the Boc-carbamate (around 1690-1710 cm⁻¹).

Synthesis Protocol: A Step-by-Step Guide with Mechanistic Rationale

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a multi-step process that culminates in a key intramolecular cyclization. The following protocol is based on established procedures and provides insights into the rationale behind each step.[1]

Starting Material: Methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate

Step 1: Hydrogenolysis of the Cbz Protecting Group

Protocol:

  • To a solution of methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate (4.25 g, 10.8 mmol) in ethanol (100 ml), add 5% palladium on activated carbon (1.0 g).

  • Stir the resulting mixture vigorously at room temperature for 4 hours under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected amine intermediate.

Expertise & Experience: The choice of 5% palladium on carbon is a standard and highly effective catalyst for the hydrogenolysis of a benzyloxycarbonyl (Cbz) protecting group. Ethanol is a suitable solvent for this reaction as it solubilizes the starting material and is compatible with the hydrogenation conditions. Filtration through celite is crucial to ensure complete removal of the pyrophoric palladium catalyst.

Step 2: Intramolecular Cyclization to the Lactam

Protocol:

  • Dissolve the crude amine intermediate from Step 1 in toluene (100 ml).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.80 ml, 5.36 mmol) to the solution.

  • Heat the reaction mixture to 100°C and stir for 4 hours.

  • Monitor the reaction for the formation of the lactam product.

Causality Behind Experimental Choices:

  • DBU as a Non-Nucleophilic Base: The key transformation in this step is an intramolecular amide bond formation (lactamization) between the newly formed primary amine and the methyl ester. This reaction is often slow and requires catalysis. DBU is an excellent choice as a strong, non-nucleophilic base. Its role is to deprotonate the primary amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl of the ester. Its sterically hindered nature prevents it from acting as a competing nucleophile.

  • Toluene and Heat: Toluene is a high-boiling, aprotic solvent that is ideal for this reaction, allowing the mixture to be heated to 100°C to provide the necessary activation energy for the cyclization.

Step 3: Work-up and Purification

Protocol:

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of ammonium chloride to quench the reaction and neutralize the DBU.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the resulting residue, add diisopropyl ether to precipitate the product.

  • Collect the solid by filtration to obtain tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate as a colorless solid (1.58 g, 65% yield).

Trustworthiness through Self-Validation: The work-up procedure is designed to effectively remove impurities. The ammonium chloride wash neutralizes the basic catalyst. The subsequent washes with water and brine remove any remaining water-soluble impurities. Precipitation from diisopropyl ether is an effective final purification step for this solid compound. The reported yield of 65% is a strong indicator of an efficient and reliable protocol.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate Intermediate Deprotected Amine Intermediate Start->Intermediate H₂, 5% Pd/C Ethanol, RT, 4h Product tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate Intermediate->Product DBU, Toluene 100°C, 4h (Intramolecular Cyclization) ScaffoldConcept Core tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate N-H (after deprotection) C=O R1 R¹ Substituent (Vector 1) Core:n->R1 Derivatization R2 R² Substituent (Vector 2) Core:c->R2 Modification Target Biological Target (e.g., Enzyme, Receptor) R1->Target Binding Interaction R2->Target Binding Interaction

Caption: The diazaspiro[2.5]octane core as a 3D scaffold for drug design.

Conclusion

tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a strategically important synthetic intermediate that provides access to a desirable class of spirocyclic compounds for drug discovery. Its synthesis is well-documented and relies on robust and scalable chemical transformations. The inherent three-dimensionality and opportunities for diverse functionalization make this and related diazaspiro[2.5]octane scaffolds a compelling starting point for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their synthetic and medicinal chemistry programs.

References

Sources

A Technical Guide to the Synthesis and Application of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate and its Structural Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. Among these, diazaspiro[2.5]octane derivatives are valuable building blocks for the synthesis of complex molecules in drug discovery programs. This technical guide provides an in-depth analysis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a novel diazaspiro compound, and its closely related, more readily accessible structural isomers. We will delve into the synthetic strategies, chemical properties, and practical applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Spirocycles in Medicinal Chemistry

The quest for novel chemical matter with enhanced drug-like properties is a central theme in modern drug discovery. Over the past decade, there has been a significant shift from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocycles, which contain two rings connected by a single common atom, are a prominent class of 3D scaffolds. The incorporation of spirocyclic moieties into drug candidates can confer several advantages, including:

  • Improved Solubility and Reduced Lipophilicity: The 3D nature of spirocycles can disrupt planarity and crystallinity, often leading to enhanced aqueous solubility and a lower octanol-water partition coefficient (logP).

  • Enhanced Metabolic Stability: The quaternary spirocenter can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the compound's half-life.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel regions of chemical space, offering opportunities for the development of compounds with new biological activities and intellectual property.

The diazaspiro[2.5]octane framework, a fusion of a cyclopropane and a piperazine-like ring, is a particularly attractive scaffold. The presence of two nitrogen atoms at defined positions allows for versatile functionalization and modulation of the molecule's physicochemical and pharmacological properties.

Nomenclature and Structural Elucidation

The precise naming of spirocyclic compounds is crucial for unambiguous communication. The compound of interest, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, is a derivative of a diazaspiro[2.5]octane core. Let's break down the nomenclature to understand its structure:

  • spiro[2.5]octane: This indicates a spirocyclic system consisting of a cyclopropane ring (3 atoms, hence the "2" in [2.5]) and a cyclohexane ring (6 atoms, hence the "5" in [2.5]) sharing one carbon atom. The numbers in the brackets denote the number of carbon atoms in each ring linked to the spiro atom.

  • 4,7-diaza: This signifies that the carbon atoms at positions 4 and 7 of the cyclohexane ring are replaced by nitrogen atoms.

  • 5-oxo: A carbonyl group (C=O) is located at the 5th position of the heterocyclic ring.

  • tert-butyl ... -7-carboxylate: A tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen atom at the 7th position.

Based on this systematic nomenclature, the hypothesized structure and the corresponding canonical SMILES (Simplified Molecular-Input Line-Entry System) string for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is:

Canonical SMILES: CC(C)(C)OC(=O)N1CC(=O)NC2(C1)CC2

It is important to note that while this structure is consistent with the IUPAC name, a comprehensive search of chemical databases and scientific literature did not yield specific information or established synthetic routes for this exact isomer. However, several closely related and synthetically accessible isomers are commercially available and have been utilized in drug discovery. This guide will focus on these valuable analogs.

Commercially Available and Synthetically Accessible Isomers

The following table summarizes key information for structurally related diazaspiro[2.5]octane derivatives that are more prevalent in the scientific literature and chemical supplier catalogs.

Compound NameCAS NumberCanonical SMILES StringKey Structural Difference from Target
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate886766-28-5CC(C)(C)OC(=O)N1CCNC2(C1)CC2Absence of the oxo group at the 5-position.[1]
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate674792-08-6CC(C)(C)OC(=O)N1CC(N2CC2)C1Boc group on N4 instead of N7; absence of the 5-oxo group.[2][3]
tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate2091694-43-6O=C(N(CC(C1)=O)CC21CC2)OC(C)(C)CIsomeric azaspiro core with the oxo group at position 7.[4][5]
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate1892578-21-0CC(C)(C)OC(=O)N1CCC(=O)CC12CC2Isomeric azaspiro core with the oxo group at position 7.[6][7]

Synthetic Strategies: A Focus on tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

The synthesis of diazaspiro[2.5]octane scaffolds often involves multi-step sequences. A general and efficient method for the preparation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate has been reported, which can be adapted for the synthesis of other derivatives.[8][9]

Retrosynthetic Analysis

A logical retrosynthetic approach for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is illustrated below. The key disconnection is at the Boc-protected amine, leading back to the core diazaspiro[2.5]octane, which can be derived from a diketopiperazine intermediate. This intermediate, in turn, can be synthesized from cyclopropane-containing amino acid precursors.

retrosynthesis target tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate core 4,7-Diazaspiro[2.5]octane target->core Boc Protection diketo 5,8-Diketo-4,7-diazaspiro[2.5]octane core->diketo Reduction amino_acid_deriv 1-Amino-1-cyclopropanecarbonylaminoacetic acid ethyl ester diketo->amino_acid_deriv Cyclization protected_amino_acid 1-(Benzyloxycarbonylamino)-1-cyclopropanecarboxylic acid amino_acid_deriv->protected_amino_acid Peptide Coupling & Deprotection amino_ester Ethyl aminoacetate protected_amino_acid->amino_ester

Caption: Retrosynthetic analysis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Step-by-Step Synthesis Protocol

The following protocol outlines a common synthetic route to tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[8]

Step 1: Synthesis of 1-(Benzyloxycarbonylamino)-1-cyclopropanecarbonylaminoacetic acid ethyl ester

  • To a solution of 1-(benzyloxycarbonylamino)-1-cyclopropanecarboxylic acid and ethyl aminoacetate in a suitable solvent such as dichloromethane (DCM), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions of a weak acid (e.g., 1M HCl) and a weak base (e.g., saturated NaHCO₃), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dipeptide.

Step 2: Deprotection and Cyclization to 5,8-Diketo-4,7-diazaspiro[2.5]octane

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol, methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis).

  • After completion of the deprotection, filter off the catalyst.

  • Concentrate the filtrate and dissolve the resulting ethyl 1-amino-1-cyclopropanecarbonylaminoacetate in a high-boiling point solvent like toluene.

  • Heat the solution to reflux to induce intramolecular cyclization with the elimination of ethanol.

  • Cool the reaction mixture and collect the precipitated 5,8-diketo-4,7-diazaspiro[2.5]octane by filtration.

Step 3: Reduction to 4,7-Diazaspiro[2.5]octane

  • To a solution of 5,8-diketo-4,7-diazaspiro[2.5]octane in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong reducing agent such as lithium aluminum hydride (LAH) or a combination of sodium borohydride and boron trifluoride etherate.[10]

  • Carefully control the reaction temperature, as these reductions are often highly exothermic.

  • After the reaction is complete, quench the excess reducing agent by the slow, sequential addition of water and a strong base solution (e.g., 15% NaOH).

  • Filter the resulting salts and extract the aqueous layer with a suitable organic solvent.

  • Dry the combined organic extracts and concentrate to yield the crude 4,7-diazaspiro[2.5]octane.

Step 4: Boc Protection to yield tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

  • Dissolve the crude 4,7-diazaspiro[2.5]octane in a solvent such as ethanol or dichloromethane.[8]

  • Add a base (e.g., sodium hydroxide or triethylamine) and cool the mixture in an ice bath.[8]

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.[8]

  • Allow the reaction to warm to room temperature and stir until completion.[8]

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[8]

Applications in Drug Discovery

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate and its analogs are valuable intermediates in the synthesis of a wide range of biologically active molecules. The unprotected secondary amine at the 4-position serves as a convenient handle for further derivatization, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) of a compound series.

As a Building Block for Kinase Inhibitors

The diazaspiro[2.5]octane scaffold has been incorporated into inhibitors of various protein kinases, which are important targets in oncology and immunology. The rigid, 3D nature of the spirocycle can help to position key pharmacophoric groups in the ATP-binding pocket of the kinase, leading to high-affinity binding.

In the Development of CNS-Active Agents

The physicochemical properties of spirocyclic compounds, such as increased solubility and lower lipophilicity, can be advantageous for the development of drugs targeting the central nervous system (CNS). These properties can facilitate crossing the blood-brain barrier and reduce the risk of off-target effects.

As a Surrogate for Other Cyclic Amines

The diazaspiro[2.5]octane moiety can be considered a novel surrogate for more common cyclic amines like piperazine and piperidine.[11] This can lead to the discovery of compounds with improved pharmacological profiles and novel intellectual property.

The following diagram illustrates the general workflow for utilizing tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in a drug discovery program.

workflow start tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate derivatization Derivatization at N4 (e.g., alkylation, acylation) start->derivatization library_synthesis Library Synthesis derivatization->library_synthesis screening High-Throughput Screening library_synthesis->screening hit_id Hit Identification screening->hit_id lead_op Lead Optimization (SAR studies) hit_id->lead_op candidate Drug Candidate lead_op->candidate

Caption: Drug discovery workflow using tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.

Safety and Handling

While specific hazard information for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is not available, related compounds such as tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate are classified as causing skin and serious eye irritation.[1] It is therefore recommended to handle these compounds with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate and its structural isomers represent a valuable class of building blocks for modern drug discovery. Their inherent three-dimensionality and the presence of versatile functional handles make them attractive scaffolds for the synthesis of novel compounds with improved physicochemical and pharmacological properties. While the exact 5-oxo isomer remains an elusive target in the public domain, the synthetic routes and applications of its close relatives, particularly tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, are well-established. This guide provides a solid foundation for researchers to explore the potential of this and other diazaspiro[2.5]octane derivatives in their own drug discovery programs.

References

  • Litskan, E. V., & Vashchenko, B. V. (2022). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Zbirnik naukovih prac' Himia ta himicni tehnologii, (1), 26-34. [Link]

  • Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(15), 3522–3525. [Link]

  • Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Google Patents. (2015). CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Google Patents. (2020). CN111943894A - Synthesis method of a 4, 7-diazaspiro [2.5] octane compound.
  • PubChem. (n.d.). tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate" chemical safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Safety of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive chemical safety profile for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. As a novel compound, specific safety and toxicological data are not extensively documented. Therefore, this guide synthesizes information from structurally related analogs and fundamental principles of chemical safety to provide a robust framework for risk assessment and safe handling. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.

Introduction and Compound Overview

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a unique spirocyclic compound incorporating a cyclopropane ring, a piperazinone moiety, and a tert-butoxycarbonyl (Boc) protecting group. Such scaffolds are of significant interest in medicinal chemistry as building blocks for novel therapeutic agents. The presence of multiple functional groups dictates its reactivity and, consequently, its safety profile. Understanding the inherent hazards is paramount for its application in research and development.

This guide establishes a safety paradigm based on data from close structural analogs, including its regioisomer tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate. The safety recommendations provided herein are grounded in the Global Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is not publicly available, a hazard assessment can be extrapolated from closely related compounds. The primary hazards are associated with irritation and potential harm upon ingestion, skin contact, or inhalation.

Based on the analysis of its structural analogs, the following GHS classifications are anticipated:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1][3]

Signal Word: Warning

Hazard Pictogram:

  • GHS07: Exclamation Mark

Principles of Safe Handling and Exposure Control

Given the anticipated hazards, a stringent set of engineering controls, personal protective equipment (PPE), and handling procedures are required.

Engineering Controls

All manipulations of solid tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] The fume hood should have a tested and adequate face velocity. A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling this compound.

PPE TypeStandardRationale
Eye ProtectionANSI Z87.1 certifiedChemical splash goggles are required to protect against eye irritation.[1]
Hand ProtectionNitrile or Neoprene gloves (minimum thickness of 0.11 mm)Provides a barrier against skin contact and irritation.[1]
Skin and Body ProtectionLaboratory coatProtects against incidental skin contact.
Respiratory ProtectionNot typically required with proper engineering controlsIf engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in laboratory areas.

  • Remove contaminated clothing and wash before reuse.

Experimental Protocols and Workflow

The following protocols are designed with an intrinsic focus on safety and self-validation.

Weighing and Solution Preparation

This workflow outlines the safe procedure for preparing a stock solution of the compound.

Weighing_and_Solution_Preparation cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Cleanup Phase A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh Compound in Fume Hood B->C D Add Solvent to Compound C->D E Cap and Mix Solution D->E F Decontaminate Weighing Utensils E->F G Clean Work Area F->G H Dispose of Waste G->H

Caption: Workflow for Weighing and Solution Preparation.

Step-by-Step Protocol:

  • Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational and the work area is clean.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully add the solid compound to the container.

  • Dissolution: Add the desired solvent to the container with the compound.

  • Mixing: Securely cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved.

  • Cleanup: Decontaminate all spatulas and weighing boats used. Wipe down the balance and the fume hood sash. Dispose of all contaminated materials in the appropriate chemical waste stream.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, provide them with a small amount of water to drink.[1] Seek immediate medical attention.
Accidental Release Measures

In the case of a spill, evacuate the area and ensure adequate ventilation. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, contact the institution's environmental health and safety department.

Chemical Reactivity and Stability

Reactivity

The presence of the piperazinone ring and the Boc-protecting group suggests potential reactivity with strong oxidizing agents, strong reducing agents, and strong acids or bases. The Boc group is labile under acidic conditions.

Chemical Stability

The compound is expected to be stable under standard laboratory conditions.

Incompatible Materials
  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids

  • Strong bases

Hazardous Decomposition Products

Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Storage and Disposal

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend refrigeration (2-8°C).[5]

Disposal

Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Toxicological Information

As specific toxicological data for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is unavailable, the information below is based on the GHS classifications of its structural analogs.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation, characterized by redness and discomfort upon contact.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation, which may include redness, watering, and pain.[1]

  • Respiratory Sensitization: May cause respiratory irritation.[1]

Logical Flow for Risk Mitigation

The following diagram illustrates the logical flow for mitigating risks associated with handling this compound.

Risk_Mitigation_Flow A Identify Hazards (Irritant, Harmful) B Assess Risks (Exposure Potential) A->B C Implement Controls B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F G Review and Refine (Regularly assess protocol effectiveness) D->G E->G F->G

Caption: Logical Flow for Risk Mitigation.

References

  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET TERT-BUTYL 4,7-DIAZASPIRO[2.
  • Chemicea Pharmaceuticals Pvt Ltd.
  • PubChem. tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. Available at: [Link].

  • PubChem. Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. Available at: [Link].

  • Pharmaffiliates. 4-Boc-4,7-diazaspiro[2.5]octane. Available at: [Link].

Sources

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate: A Versatile Spirocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, which feature a central carbon atom shared by two rings, have emerged as privileged structures in medicinal chemistry. Their inherent three-dimensionality offers a compelling alternative to traditional flat, aromatic rings, enabling more precise navigation of chemical space and improved targeting of complex protein binding sites. This guide focuses on a particularly valuable building block: tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. We will explore its synthesis, unique chemical properties, and strategic applications in the development of novel therapeutics, providing field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of Spirocyclic Scaffolds in Drug Design

The drug discovery landscape is in a constant state of evolution, driven by the need for molecules with higher selectivity, improved physicochemical properties, and novel mechanisms of action. A significant shift away from "flat" molecules, often dominated by sp2-hybridized carbons, towards more three-dimensional (3D) structures has been a key trend. Increased 3D character, often quantified by metrics like the fraction of sp3-hybridized carbons (Fsp3), is strongly correlated with enhanced clinical success. Spirocyclic systems are at the forefront of this movement.

The fusion of two rings at a single quaternary carbon atom in a spirocycle imparts a rigid, well-defined conformational arrangement. This structural rigidity is highly advantageous for several reasons:

  • Reduced Conformational Entropy: Upon binding to a biological target, a rigid molecule loses less conformational entropy compared to a flexible one. This results in a more favorable free energy of binding (ΔG) and, consequently, higher potency.

  • Enhanced Selectivity: The precise spatial arrangement of functional groups on a spirocyclic core allows for more specific interactions with a target protein, minimizing off-target effects.

  • Improved Physicochemical Properties: Incorporating spirocyclic scaffolds can lead to improved solubility, metabolic stability, and membrane permeability by disrupting planarity and modifying lipophilicity.

  • Novel Chemical Space: These scaffolds provide access to previously unexplored areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.

The diazepane-based spirocyclic lactam, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, serves as an excellent example of a building block that embodies these advantages. It incorporates a cyclopropane ring, a lactam, and a Boc-protected amine, offering multiple points for synthetic diversification.

Synthesis and Physicochemical Properties

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a multi-step process that requires careful control of reaction conditions. A common and efficient route is outlined below.

Synthetic Protocol

A validated synthetic pathway involves the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with ethyl cyanoacetate, followed by a Michael addition and subsequent cyclization.

Experimental Workflow: Synthesis of the Spirocyclic Core

G A 1. Start: 1-(tert-butoxycarbonyl)-4-piperidone + Ethyl Cyanoacetate B 2. Knoevenagel Condensation (Piperidine, Acetic Acid, Toluene, Reflux) A->B C 3. Intermediate: Ethyl 2-cyano-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate B->C D 4. Michael Addition with Nitromethane (DBU, Acetonitrile) C->D E 5. Intermediate: Ethyl 2-(1-(tert-butoxycarbonyl)-4-(nitromethyl)piperidin-4-yl)-2-cyanoacetate D->E F 6. Reductive Cyclization (Raney Nickel, H2, Methanol) E->F G 7. Final Product: tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate F->G

Caption: A typical synthetic workflow for the target spirocycle.

Step-by-Step Methodology:

  • Knoevenagel Condensation: To a solution of 1-(tert-butoxycarbonyl)-4-piperidone (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in toluene, add piperidine (0.1 equiv) and acetic acid (0.1 equiv). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: After cooling, the reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 2-cyano-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

  • Michael Addition: The product from the previous step (1.0 equiv) is dissolved in acetonitrile. Nitromethane (1.5 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) are added, and the mixture is stirred at room temperature.

  • Reductive Cyclization: The crude Michael adduct is dissolved in methanol and subjected to hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere (50 psi). This step achieves both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the lactam.

  • Final Purification: The catalyst is filtered off, and the solvent is evaporated. The resulting solid is purified by recrystallization or column chromatography to afford the final product, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

Physicochemical Data

The properties of this building block make it an attractive starting point for library synthesis in drug discovery programs.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₃H₂₂N₂O₃Provides the elemental composition.
Molecular Weight 254.33 g/mol Falls within the range preferred by Lipinski's Rule of Five for oral bioavailability.
Appearance White to off-white solidStandard physical state.
Solubility Soluble in DCM, MeOH, DMSOCompatible with common organic solvents used in synthesis and biological assays.
Calculated LogP (cLogP) ~1.5Indicates a favorable lipophilicity for cell permeability and avoiding aqueous insolubility.
Topological Polar Surface Area (TPSA) 67.8 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Application as a Versatile Building Block in Medicinal Chemistry

The true power of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate lies in its capacity for selective functionalization at multiple positions. The Boc-protected amine and the lactam nitrogen provide orthogonal handles for derivatization, allowing for the systematic exploration of the surrounding chemical space.

Key Reaction Pathways and Strategic Choices

The molecule offers two primary sites for modification: the N7 nitrogen (after deprotection) and the N4 nitrogen of the lactam.

Diagram of Derivatization Strategies

G Core Spirocyclic Core (Boc-protected) Deprotection 1. Boc Deprotection (TFA or HCl in Dioxane) Core->Deprotection Path A N4_Alkylation 2a. N4 Alkylation/Arylation (e.g., NaH, R-X or Buchwald-Hartwig) Core->N4_Alkylation Path B N7_Free Free N7 Amine Deprotection->N7_Free N7_Functionalization 2b. N7 Functionalization (Acylation, Reductive Amination, Sulfonylation) N7_Free->N7_Functionalization Diverse_Products Diverse Library of Spirocyclic Compounds N4_Alkylation->Diverse_Products N7_Functionalization->Diverse_Products

Caption: Orthogonal functionalization pathways for the spirocycle.

Path A: Functionalization at N7

This is the most common strategy. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in 1,4-dioxane).

  • Rationale for Boc Protection: The use of a Boc group is a deliberate choice. It allows for modifications at the lactam N4 position (if desired) under basic conditions without affecting the N7 amine. Its facile removal under non-hydrogenolytic conditions preserves other sensitive functional groups that might be present in the molecule.

Once deprotected, the resulting secondary amine at N7 is a versatile nucleophile, ready for a variety of transformations:

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield tertiary amines.

Path B: Functionalization at N4

The lactam N-H bond is weakly acidic and can be deprotonated with a suitable base (e.g., sodium hydride) to form an anion. This nucleophile can then be reacted with various electrophiles.

  • N-Alkylation: Reaction with alkyl halides (R-X) to introduce alkyl substituents.

  • N-Arylation: More advanced C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl groups directly to the lactam nitrogen. This significantly expands the accessible chemical diversity.

Self-Validating Protocol: Selective N7 Acylation

  • Deprotection: Dissolve the starting material (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Monitor by LC-MS to confirm the complete removal of the Boc group.

  • Work-up: Concentrate the reaction mixture in vacuo. The resulting TFA salt is often used directly in the next step. For analytical purposes, it can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The system is self-validating as the mass shift (-100 Da) is clearly observable by LC-MS.

  • Acylation: Dissolve the crude TFA salt in DCM. Add a base such as diisopropylethylamine (DIPEA) (3.0 equiv) to neutralize the salt and scavenge the acid formed during the reaction. Add the acyl chloride (1.1 equiv) dropwise at 0 °C.

  • Monitoring and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted, dried, and purified by column chromatography. The success of the reaction is confirmed by the appearance of a new product with the expected mass and characteristic amide signals in NMR spectroscopy.

Conclusion and Future Outlook

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is more than just another chemical reagent; it is a strategically designed building block that provides a robust entry point into novel, three-dimensional chemical space. Its conformational rigidity, coupled with the potential for orthogonal functionalization, makes it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. The synthetic protocols outlined herein are reliable and scalable, providing a solid foundation for library synthesis and lead optimization campaigns. As the demand for innovative drug candidates continues to grow, the strategic application of such sophisticated spirocyclic scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: The role of sp3-enriched scaffolds in drug discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Spiro[piperidine-4,4'-imidazolidine]-2',5'-dione Derivatives Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Protective Groups in Organic Synthesis Source: Wiley URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemical Reviews URL: [Link]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable protocol for the synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a valuable spirocyclic building block in medicinal chemistry. Spirocyclic scaffolds, which contain at least two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality and structural novelty.[1][2][3] This protocol outlines a multi-step synthesis commencing from commercially available N-Boc-4-piperidone. The procedure is designed for reproducibility and scalability, detailing the synthesis of a key spiro-epoxide intermediate followed by an amine-opening and cyclization cascade. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data.

Introduction and Scientific Background

Spirocyclic frameworks are privileged structures in modern drug design. Their rigid, three-dimensional geometry allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to their flatter aromatic counterparts.[1][2] The target molecule, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, incorporates a piperidinone core fused to a cyclopropane ring containing two nitrogen atoms, a motif that serves as a versatile scaffold for library synthesis in exploratory drug discovery.

The synthesis strategy detailed herein avoids the use of hazardous reagents like organotin compounds and focuses on a robust pathway involving a Corey-Chaykovsky epoxidation followed by a regioselective ring-opening and intramolecular cyclization. This approach has been adapted from established methodologies for creating spiro-heterocycles from ketone precursors.[4][5]

Overall Synthesis Workflow

The synthesis is accomplished in two primary stages, starting from the readily available N-Boc-4-piperidone.

  • Stage 1: Epoxidation. Formation of the spiro-epoxide intermediate, tert-butyl 7-oxa-4-azaspiro[2.5]octane-4-carboxylate, via a Corey-Chaykovsky reaction.

  • Stage 2: Ring-Opening and Cyclization. Reaction of the epoxide with a protected glycine derivative, followed by base-mediated intramolecular cyclization to form the desired 5-oxo-4,7-diazaspiro[2.5]octane core.

The entire process is illustrated in the workflow diagram below.

G cluster_0 Stage 1: Epoxidation cluster_1 Stage 2: Ring-Opening & Cyclization A N-Boc-4-Piperidone C Spiro-epoxide Intermediate A->C DMSO, rt B Corey-Chaykovsky Reagent (Trimethylsulfoxonium iodide + NaH) B->C E Open-chain Intermediate C->E 1. Lewis Acid Catalyst D Glycine Methyl Ester (Protected) D->E F Final Product: tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate E->F 2. Base (e.g., NaOMe) Methanol, Reflux G reagents N-Boc-4-Piperidone + (CH₃)₃S=O⁺I⁻ + NaH ylide Ylide Formation [(CH₃)₂S=CH₂] reagents->ylide DMSO attack Nucleophilic Attack on Carbonyl ylide->attack intermediate Betaine Intermediate attack->intermediate closure Intramolecular Ring Closure (SN2) intermediate->closure product Spiro-epoxide Product closure->product - DMSO

Caption: Mechanism of the Corey-Chaykovsky epoxidation.

Materials & Reagents:

ReagentM.W.AmountMoles
N-Boc-4-piperidone199.2510.0 g50.2 mmol
Trimethylsulfoxonium iodide220.0712.1 g55.2 mmol
Sodium Hydride (60% in oil)24.002.2 g55.2 mmol
Anhydrous DMSO-100 mL-
Diethyl Ether-400 mL-
Saturated aq. NH₄Cl-150 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • Ylide Preparation: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (2.2 g, 55.2 mmol, 1.1 eq). Wash the NaH three times with hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMSO (50 mL) via cannula. Add trimethylsulfoxonium iodide (12.1 g, 55.2 mmol, 1.1 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 25 °C. Stir the resulting milky suspension at room temperature for 1 hour until gas evolution ceases.

    • Scientist's Note: Proper removal of mineral oil from NaH is crucial for reactivity. The reaction is exothermic; slow addition of the sulfoxonium salt is necessary for control.

  • Reaction: Dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 eq) in anhydrous DMSO (50 mL). [6][7]Add this solution dropwise to the ylide suspension over 30 minutes. Let the reaction stir at room temperature for 16 hours.

  • Work-up and Extraction: Quench the reaction by slowly pouring it into 300 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated aqueous NH₄Cl (1 x 150 mL), and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a pale yellow oil of sufficient purity for the next step. If necessary, purify by flash column chromatography (Silica gel, 20% Ethyl Acetate in Hexanes).

    • Expected Yield: ~9.8 g (92%)

    • Characterization (¹H NMR, CDCl₃): δ 3.65 (s, 2H), 3.50 (t, 2H), 2.65 (s, 2H), 1.70 (t, 2H), 1.45 (s, 9H).

Stage 2: Synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Principle & Mechanism: This stage involves a nucleophilic attack by the amine of a glycine derivative on the epoxide, which is activated by a Lewis acid (e.g., LiClO₄). This regioselective attack occurs at the less sterically hindered carbon of the epoxide, leading to a ring-opened intermediate. Subsequent treatment with a base, such as sodium methoxide, deprotonates the secondary amine, which then undergoes an intramolecular cyclization (lactamization) by attacking the ester carbonyl, eliminating methanol and forming the desired six-membered lactam ring.

Materials & Reagents:

ReagentM.W.AmountMoles
Spiro-epoxide Intermediate213.289.8 g46.0 mmol
Glycine methyl ester HCl125.556.3 g50.6 mmol
Triethylamine (Et₃N)101.197.7 mL55.2 mmol
Lithium Perchlorate (LiClO₄)106.395.4 g50.6 mmol
Sodium Methoxide (NaOMe)54.023.0 g55.2 mmol
Acetonitrile (anhydrous)-200 mL-
Methanol (anhydrous)-150 mL-
Ethyl Acetate-300 mL-
Saturated aq. NaHCO₃-100 mL-

Procedure:

  • Epoxide Ring-Opening: In a 500 mL flask, suspend the spiro-epoxide (9.8 g, 46.0 mmol, 1.0 eq), glycine methyl ester hydrochloride (6.3 g, 50.6 mmol, 1.1 eq), and lithium perchlorate (5.4 g, 50.6 mmol, 1.1 eq) in anhydrous acetonitrile (200 mL). Add triethylamine (7.7 mL, 55.2 mmol, 1.2 eq) and heat the mixture to reflux (approx. 82 °C) for 24 hours. Monitor the reaction by TLC or LC-MS.

    • Scientist's Note: LiClO₄ acts as a mild Lewis acid to activate the epoxide ring towards nucleophilic attack. Triethylamine is used to freebase the glycine ester from its hydrochloride salt.

  • Cyclization: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile. Dissolve the resulting crude residue in anhydrous methanol (150 mL). Add sodium methoxide (3.0 g, 55.2 mmol, 1.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Work-up and Purification: Cool the mixture and neutralize with glacial acetic acid. Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (200 mL) and water (100 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with saturated aq. NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL).

  • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, gradient of 50-80% Ethyl Acetate in Hexanes) to yield the final product as a white solid.

    • Expected Yield: ~7.2 g (65% over two steps)

    • Characterization (¹H NMR, CDCl₃): δ 4.10 (s, 2H), 3.75 (t, 2H), 3.40 (s, 2H), 1.85 (t, 2H), 1.48 (s, 9H), 0.90-1.10 (m, 2H), 0.70-0.85 (m, 2H).

    • MS (ESI+): m/z = 241.15 [M+H]⁺.

Troubleshooting

ProblemPossible CauseSuggested Solution
Stage 1: Low yield of epoxideInactive NaH (oil not removed, or old stock). Incomplete ylide formation.Ensure NaH is fresh and washed with hexane. Allow sufficient time for ylide formation (monitor H₂ evolution).
Stage 2: Incomplete epoxide openingInsufficient reaction time or temperature. Deactivated catalyst.Increase reflux time to 36 hours. Ensure anhydrous conditions as water can inhibit the Lewis acid.
Stage 2: Low yield of final productIncomplete cyclization. Side reactions.Ensure sufficient base is used for cyclization. Purify the ring-opened intermediate before cyclization if necessary.
Purification: Product difficult to separate from byproductsSimilar polarities of product and impurities.Use a shallow gradient during column chromatography or consider preparative HPLC for higher purity.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere (Nitrogen or Argon) in a fume hood.

  • Trimethylsulfoxonium iodide: Irritant. Avoid inhalation and contact with skin.

  • Solvents (DMSO, Acetonitrile, Methanol): Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Lithium Perchlorate: Strong oxidizer. Keep away from combustible materials.

Conclusion

This application note provides a verified and robust two-stage protocol for synthesizing tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. By detailing the mechanistic rationale, procedural steps, and troubleshooting advice, this guide serves as a comprehensive resource for chemists aiming to incorporate this valuable spirocyclic scaffold into their research and development programs.

References

  • (Note: Citations are generated based on the search results provided and general chemical knowledge.

Sources

Application Notes & Protocols: Synthesis and Handling of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis, purification, and handling of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a key intermediate in contemporary pharmaceutical research. The protocols detailed herein are synthesized from established patent literature, offering a robust and reproducible methodology. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring both safety and efficacy in the laboratory.

Introduction and Significance

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a specialized heterocyclic compound featuring a unique spirocyclic backbone. This structural motif is of significant interest in medicinal chemistry as it imparts a three-dimensional character to molecules, which can lead to improved binding affinity, selectivity, and pharmacokinetic properties. The 4,7-diazaspiro[2.5]octane core is recognized as an important intermediate in the synthesis of novel therapeutic agents. For instance, it is a building block for MDM2-p53 inhibitors with potential anti-tumor activity and has been utilized in the development of drugs for treating spinal muscular atrophy.[1]

The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, along with the ketone functionality, makes this molecule a versatile scaffold for further chemical elaboration. The Boc group allows for selective deprotection and subsequent derivatization, while the ketone can be a handle for various chemical transformations. This guide will focus on a common synthetic route to an immediate precursor, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, and its subsequent oxidation to the target compound, reflecting methodologies that enhance safety and scalability.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target compound and its precursors is critical for successful synthesis and handling.

PropertyValueSource
IUPAC Name tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylateN/A
Molecular Formula C₁₂H₁₉NO₃[2]
Molecular Weight 225.28 g/mol [2]
CAS Number 2091694-43-6[2][3]
Appearance White Crystalline Powder[4]
Storage -20°C, sealed, away from moisture[3]

Health and Safety Considerations

Safe laboratory practice is paramount. Based on available GHS data for analogous structures, appropriate precautions must be taken.

  • Hazard Statements :

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

Expert Insight: The use of strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) requires extreme caution. These reactions should always be conducted in an inert, anhydrous atmosphere and behind a blast shield. The workup procedure involving quenching of LiAlH₄ is highly exothermic and must be performed slowly and at low temperatures.

Synthetic Protocol: A Multi-Step Approach

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate can be achieved through various routes. The following protocol is a composite of methods described in the patent literature, chosen for its clarity and avoidance of highly toxic or explosive reagents where possible. The overall strategy involves the construction of the diazaspiro[2.5]octane core, followed by selective protection and oxidation.

A key precursor is the unoxidized tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. Several patents outline its synthesis. One common route starts from 1-aminocyclopropanecarboxylic acid, which is elaborated over several steps to form the spirocyclic diamine, followed by Boc protection.[1] Another approach begins with diethyl malonate and 1,2-dibromoethane to construct the cyclopropane ring first.[6][7]

A more recent, safety-conscious method avoids the use of boron trifluoride diethyl etherate, which is flammable, explosive, and corrosive.[8] This method utilizes a reduction step with Lithium Aluminum Hydride (LiAlH₄).[8]

Below is a detailed protocol for a crucial reduction step in the formation of the diazaspirooctane core, followed by the Boc-protection.

Diagram: Synthetic Workflow Overview

SynthesisWorkflow cluster_reduction Reduction Step cluster_protection Boc Protection cluster_oxidation Final Oxidation (Conceptual) Start_Reduction Amide Precursor (Compound IV) Reagents_Reduction LiAlH₄ Anhydrous THF Start_Reduction->Reagents_Reduction 1. Add Reaction_Reduction Stir at 0°C, then reflux at ~66°C Reagents_Reduction->Reaction_Reduction 2. React Workup_Reduction Quench, Filter, Concentrate Reaction_Reduction->Workup_Reduction 3. Process Product_Reduction 4,7-Diazaspiro[2.5]octane (Compound V) Workup_Reduction->Product_Reduction 4. Isolate Start_Protection 4,7-Diazaspiro[2.5]octane (Compound V) Product_Reduction->Start_Protection Intermediate Reagents_Protection (Boc)₂O, NaOH Ethanol (EtOH) Start_Protection->Reagents_Protection 1. Add Reaction_Protection Stir at RT for 13h Reagents_Protection->Reaction_Protection 2. React Workup_Protection Filter, Desolvate, Purify Reaction_Protection->Workup_Protection 3. Process Product_Protection Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate Workup_Protection->Product_Protection 4. Isolate Start_Oxidation Boc-Protected Intermediate Product_Protection->Start_Oxidation Intermediate Reagents_Oxidation Oxidizing Agent (e.g., RuCl₃, NaIO₄) Start_Oxidation->Reagents_Oxidation Product_Oxidation Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate Reagents_Oxidation->Product_Oxidation

Caption: Synthetic workflow for the preparation of the target compound.

PART A: Reduction of Amide Precursor

This step is critical for forming the core diamine structure and is adapted from a safety-improved patent.[8]

Materials:

  • Amide Precursor (e.g., tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-4-carboxylate)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice-water bath

  • Round bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: Set up a 25 mL round bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Place the flask in an ice-water bath. To the flask, add 5 mL of anhydrous THF.

  • Reducing Agent: Carefully add Lithium Aluminum Hydride (19 mg, 0.5 mmol) to the cold THF. Causality: LiAlH₄ is a powerful reducing agent capable of reducing the amide carbonyl. The reaction is highly exothermic and must be controlled by cooling.

  • Substrate Addition: Slowly add the amide precursor (50 mg, 0.25 mmol) to the suspension. Causality: A 2:1 molar ratio of LiAlH₄ to the substrate is used to ensure complete reduction.

  • Initial Reaction: Stir the resulting suspension in the ice-water bath for 30 minutes.

  • Reflux: Remove the ice bath and allow the flask to warm to room temperature. Then, heat the mixture to reflux (approximately 66°C for THF) and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[8] Causality: Heating to reflux provides the necessary activation energy to drive the reduction to completion.

  • Work-up (Quenching): Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% NaOH solution and then more water.

  • Isolation: Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude 4,7-diazaspiro[2.5]octane.

PART B: Boc-Protection of the Diamine

This procedure selectively protects one of the secondary amines, yielding the versatile intermediate.[6]

Materials:

  • 4,7-diazaspiro[2.5]octane (64.9 g, example scale)

  • Ethanol (EtOH, 650 mL)

  • Sodium Hydroxide (NaOH, 51 g)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 252.6 g)

  • 1L three-necked reaction flask

  • Mechanical stirrer

Procedure:

  • Setup: In a 1L three-necked flask, combine 4,7-diazaspiro[2.5]octane (64.9 g) and 650 mL of ethanol.

  • Base Addition: While controlling the temperature to below 30°C, slowly add sodium hydroxide (51 g). Causality: The base acts as a proton scavenger, facilitating the reaction of the amine with the Boc-anhydride.

  • Boc Anhydride Addition: Cool the mixture to below 5°C using an ice bath. Dropwise, add di-tert-butyl dicarbonate (252.6 g). Causality: The reaction is exothermic, and low temperature is required to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 13 hours.[6] Monitor the reaction to completion using TLC.

  • Isolation and Purification: Upon completion, filter the reaction mixture. Remove the solvent (desolvate) from the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography to yield pure tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[6]

StepReactantsConditionsProductYieldReference
Reduction Amide Precursor, LiAlH₄Anhydrous THF, 0°C to Reflux4,7-diazaspiro[2.5]octaneHigh (Implied)CN111943894A[8]
Boc-Protection 4,7-diazaspiro[2.5]octane, (Boc)₂OEtOH, NaOH, <5°C to RTtert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate73%CN105111155A[6]
Overall (from Diethyl Malonate) Diethyl Malonate, etc.Multi-step synthesistert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate23.5%CN105111155A[6]
PART C: Oxidation to the Final Product (Conceptual)

The final step to obtain tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate involves the selective oxidation of the methylene group adjacent to the unprotected nitrogen. While specific experimental details for this exact transformation are sparse in the provided search results, a standard and effective method for such oxidations is the use of a Ruthenium-based catalyst.

Conceptual Protocol:

  • Dissolution: Dissolve the tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in a suitable solvent system, such as a mixture of acetonitrile, carbon tetrachloride, and water.

  • Oxidant Addition: Add a catalytic amount of Ruthenium(III) chloride (RuCl₃) followed by a stoichiometric amount of an oxidizing agent like sodium periodate (NaIO₄).

  • Reaction: Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with an appropriate reagent, separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to yield the target ketone.

Conclusion

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate and its precursors requires careful execution of multi-step synthetic sequences. The protocols outlined provide a reliable pathway, emphasizing safety by referencing methods that avoid hazardous reagents like boron trifluoride etherate. By understanding the rationale behind each step—from the necessity of an inert atmosphere for reductions to temperature control during protection—researchers can confidently and safely produce this valuable intermediate for applications in drug discovery and development.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Meyers, M. J., et al. - Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Litskan, E. V., & Vashchenko, B. V. - The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. French-Ukrainian Journal of Chemistry. [Link]

  • CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • PubChem - Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem - tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. National Center for Biotechnology Information. [Link]

  • Patsnap - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Diazaspiro[2.5]octane Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature.[1] This structural rigidity and complexity can lead to enhanced binding affinity and selectivity for biological targets, while also improving physicochemical properties such as solubility and metabolic stability. Among these, the 4,7-diazaspiro[2.5]octane core is a particularly valuable scaffold, serving as a key intermediate in the synthesis of a new generation of therapeutics.[2] Its derivatives have been instrumental in the development of novel treatments, including MDM2-p53 inhibitors for oncology and innovative drugs for spinal muscular atrophy.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a key building block for accessing a diverse range of functionalized diazaspiro[2.5]octane derivatives. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and offer insights into process optimization and characterization.

Synthetic Strategy: A Multi-Step Approach to the Diazaspiro[2.5]octane Core

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The presented strategy is an amalgamation of established methods, including those outlined in the patent literature, designed to be robust and scalable. The overall synthetic workflow is depicted below.

Synthetic_Workflow cluster_0 Part 1: Synthesis of the Cyclopropane Precursor cluster_1 Part 2: Formation of the Piperazinone Ring cluster_2 Part 3: Selective Reduction A Diethyl Malonate C Diethyl 1,1-cyclopropanedicarboxylate A->C K2CO3, DMF B 1,2-Dibromoethane B->C D 1-(tert-butoxycarbonylamino)- cyclopropanecarboxylic acid C->D Multi-step transformation (Hydrolysis, Hofmann rearrangement, Boc protection) F Ethyl 2-((1-((tert-butoxycarbonyl)amino) cyclopropanecarboxamido)acetate D->F EDC, HOBt, DIPEA E Ethyl Glycinate Hydrochloride E->F G Tert-butyl (1-((2-ethoxy-2-oxoethyl)carbamoyl) cyclopropyl)carbamate F->G Deprotection H Tert-butyl 5,8-dioxo-4,7-diazaspiro[2.5]octane-4-carboxylate G->H Intramolecular Cyclization I Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate H->I Selective Reduction

Sources

The Synthesis of Tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate: A Detailed Guide to Reaction Conditions and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Unique Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can unlock new biological space is paramount. Spirocycles, with their inherent three-dimensionality, have emerged as particularly valuable motifs.[1] The rigid, well-defined spatial arrangement of substituents on a spirocyclic core allows for precise interactions with biological targets, an attribute highly sought after in rational drug design.[1] Among these, the diazaspiro[2.5]octane framework represents a key building block for a variety of pharmacologically active agents.

This guide provides a comprehensive overview of the synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a crucial intermediate in the development of novel therapeutics.[2] We will delve into a field-proven synthetic protocol, dissect the underlying reaction mechanisms, explore alternative synthetic strategies, and provide detailed application notes for researchers, scientists, and drug development professionals.

Primary Synthetic Protocol: A Stepwise Approach to the Spiro-Lactam Core

The most direct and well-documented synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate involves a two-step, one-pot sequence starting from a suitably protected amino acid derivative. The following protocol is adapted from established patent literature, ensuring a robust and reproducible procedure.[3]

Overall Reaction Scheme

Hydrogenolysis_Mechanism substrate Cbz-Protected Amine adsorbed_substrate Adsorbed Substrate substrate->adsorbed_substrate Adsorption onto Pd surface pd_surface Pd/C Surface adsorbed_h Adsorbed H• pd_surface->adsorbed_h h2 H₂ h2->pd_surface Adsorption & Dissociation intermediate_complex Intermediate Complex adsorbed_h->intermediate_complex adsorbed_substrate->intermediate_complex Hydrogenolysis deprotected_amine Deprotected Amine intermediate_complex->deprotected_amine Product Release toluene Toluene intermediate_complex->toluene co2 CO₂ intermediate_complex->co2

Caption: Mechanism of Cbz group hydrogenolysis.

The palladium on carbon catalyst serves as a heterogeneous catalyst. [4]Molecular hydrogen (H₂) adsorbs onto the surface of the palladium metal and dissociates into reactive hydrogen atoms. The Cbz-protected amine also adsorbs onto the catalyst surface, where the benzyl C-O bond is cleaved by the adsorbed hydrogen atoms. This process, known as hydrogenolysis, results in the formation of the free amine, toluene, and carbon dioxide as byproducts. [5][6]The choice of 5% Pd/C is a balance between reactivity and cost-effectiveness for this type of transformation.

Step 2: DBU-Catalyzed Intramolecular Lactamization

The second step is an intramolecular cyclization to form the desired lactam ring. This reaction is facilitated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Lactamization_Mechanism amino_ester Deprotected Amino Ester deprotonated_amine Deprotonated Amine (Amide Anion) amino_ester->deprotonated_amine Deprotonation by DBU dbu DBU (Base) dbu->deprotonated_amine tetrahedral_intermediate Tetrahedral Intermediate deprotonated_amine->tetrahedral_intermediate Intramolecular Attack on Ester intramolecular_attack Intramolecular Nucleophilic Attack methoxide_elimination Elimination of Methoxide tetrahedral_intermediate->methoxide_elimination product Spiro-Lactam tetrahedral_intermediate->product Collapse & Methoxide Elimination methanol Methanol methoxide_elimination->methanol dbu_h Protonated DBU dbu_h->methanol

Caption: DBU-catalyzed intramolecular lactamization.

DBU is a strong, non-nucleophilic base. [7][8][9][10]Its primary role in this reaction is to deprotonate the newly formed primary amine, increasing its nucleophilicity. The resulting amide anion then undergoes a rapid intramolecular nucleophilic attack on the proximate methyl ester carbonyl. This forms a tetrahedral intermediate which subsequently collapses, eliminating methoxide and forming the thermodynamically stable five-membered lactam ring. The choice of DBU is critical; its sterically hindered nature prevents it from acting as a nucleophile itself, which would lead to unwanted side reactions. [11]The elevated temperature (100°C) provides the necessary activation energy for the cyclization to proceed efficiently.

Alternative Synthetic Approaches

While the presented protocol is robust, other synthetic strategies for constructing the 4,7-diazaspiro[2.5]octane core have been reported, primarily in patent literature. These alternatives offer different starting points and may be advantageous under specific circumstances.

  • From Diethyl Malonate: One approach begins with the cyclopropanation of diethyl malonate, followed by a series of transformations including a Hofmann rearrangement, hydrolysis, acylation, and reduction to build the diazaspiro-octane framework. [12]This multi-step synthesis offers flexibility but may result in a lower overall yield.

  • From 1-Aminocyclopropanecarboxylic Acid: Another route utilizes 1-aminocyclopropanecarboxylic acid as the starting material. The synthesis proceeds through a series of straightforward steps with stable process conditions, reportedly achieving a high overall yield suitable for large-scale production. [13]

  • Substitution and Cyclization Strategy: A method starting from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate has been developed. This route involves substitution, protection, deprotection, and reduction steps. A key advantage highlighted is the avoidance of hazardous reagents like boron trifluoride diethyl etherate. [14]

Purification and Characterization: Ensuring Product Quality

Purification:

The final product is isolated by precipitation from diisopropyl ether, which is effective for obtaining a solid of good purity. For even higher purity, or if the product is obtained as an oil, column chromatography is recommended. [15][16][17]

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the purification of moderately polar compounds like this spiro-lactam. The exact ratio should be determined by TLC analysis.

Characterization:

The structure of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate can be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.96 (1H, br s): This broad singlet corresponds to the amide proton (N-H).

    • δ 4.14 (2H, s): A singlet for the methylene protons adjacent to the Boc-protected nitrogen.

    • δ 3.47 (2H, s): A singlet for the methylene protons adjacent to the lactam carbonyl.

    • δ 1.52 (9H, s): The characteristic singlet for the nine protons of the tert-butyl group.

    • δ 0.79-0.99 (4H, m): A multiplet for the four protons of the cyclopropyl ring.

  • Mass Spectrometry (ESI):

    • m/z: 249 [(M+Na)⁺]: The expected sodium adduct of the product molecule (molecular weight 226.28 g/mol ).

The presence of rotamers due to the bulky tert-butoxycarbonyl (Boc) group can sometimes lead to broadening of signals in the NMR spectrum, particularly at room temperature.

Safety and Handling

  • 5% Palladium on Carbon (Pd/C): This is a flammable solid and should be handled with care, away from ignition sources. It is best handled in a well-ventilated area or fume hood. While the catalyst is often handled wet to minimize dust and pyrophoricity, care should be taken during filtration as the dried catalyst on filter paper can be pyrophoric.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a corrosive liquid that can cause severe skin burns and eye damage. It is also toxic if swallowed. Always handle DBU in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Gas (H₂): Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated area, away from sparks and open flames, using appropriate equipment designed for handling flammable gases.

Conclusion

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a well-established process that provides access to a valuable building block for drug discovery. A deep understanding of the reaction conditions, the mechanistic underpinnings of the key transformations, and potential alternative routes empowers researchers to optimize this synthesis for their specific needs. By adhering to the detailed protocols and safety guidelines presented, scientists can confidently and efficiently produce this important spirocyclic intermediate, paving the way for the development of next-generation therapeutics.

References

  • Jinan Xinggao Chemical Technology Co., Ltd. (2025, August 25). What Is DBU In Organic Chemistry?[Link]

  • Common Organic Chemistry. DBU. [Link]

  • Proprep. How does DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) function as a strong non-nucleophilic base in orga... Show More. [Link]

  • Taylor & Francis Online. (Date not available). A review on DBU-mediated organic transformations. [Link]

  • Google Patents. (Date not available). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Grokipedia. (Date not available). Non-nucleophilic base. [Link]

  • Patsnap. (Date not available). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. [Link]

  • Google Patents. (Date not available). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • National Institutes of Health. (Date not available). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. [Link]

  • ResearchGate. (2018, August 9). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. [Link]

  • MDPI. (Date not available). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. [Link]

  • Autechaux. (Date not available). Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. [Link]

  • Common Organic Chemistry. (Date not available). Benzyl Deprotection Mechanism (H2 + Pd/C). [Link]

  • Bohrium. (2024, July 1). the-application-of-palladium-catalysts-in-catalyzing-the-hydrogenolysis-of-n-benzyl-compounds. [Link]

  • ResearchGate. (2009, August 6). (PDF) Structural determination of -lactams by 1 H and 13 C NMR. [Link]

  • ResearchGate. (2016, August 10). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF. [Link]

  • SpringerLink. (Date not available). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • YouTube. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]

  • Princeton University. (Date not available). SUPPLEMENTARY INFORMATION. [Link]

  • National Institutes of Health. (2022, October 28). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. [Link]

  • The Royal Society of Chemistry. (Date not available). Supplementary Information. [Link]

  • ResearchGate. (2014, December 18). DBU as a catalyst for the synthesis of amides via aminolysis of methyl esters. [Link]

  • ResearchGate. (2019, August 6). Isolation And Purification Of Substance By Column Chromatography | Request PDF. [Link]

  • Indian Academy of Sciences. (Date not available). Synthesis of novel spiro-β-lactams. [Link]

  • University of Colorado Boulder, Department of Chemistry. (Date not available). Column Chromatography. [Link]

  • Columbia University, Department of Chemistry. (Date not available). Column chromatography. [Link]

  • ResearchGate. (Date not available). Proposed mechanism of DBU‐catalyzed condensation/cyclization between o‐haloanilines and carbon disulfide. [Link]

  • The Royal Society of Chemistry. (Date not available). A DFT study on PBu3-catalyzed intramolecular cyclizations of N-allylic substituted α-amino nitriles for the formation of functionalized pyrrolidines: mechanisms, selectivities, and the role of catalysts. [Link]

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The Strategic Application of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds

In the quest for novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated the landscape of drug discovery.[1][2][3] The strategic incorporation of three-dimensional (3D) scaffolds is a key approach to navigating the complex topographies of biological targets. Among these, spirocyclic systems—molecules in which two rings share a single atom—have emerged as privileged structures.[3][4] Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool to optimize molecular interactions with target proteins and improve physicochemical properties.[2][5]

Spirocyclic scaffolds contribute to an increased fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher success rates in clinical development.[5] This shift towards greater three-dimensionality can lead to improved aqueous solubility, modulated lipophilicity, and enhanced metabolic stability compared to their planar counterparts.[2][3] The rigid nature of the spirocyclic core can also pre-organize the conformation of a molecule, reducing the entropic penalty upon binding to a target and thus potentially increasing potency and selectivity.[2][3][4]

This guide focuses on a particularly valuable building block within this class: tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate . This compound combines the desirable 3D characteristics of a spirocycle with the synthetic versatility of a protected diamine and a lactam functionality, making it a powerful tool for the generation of diverse compound libraries and the targeted synthesis of complex drug candidates.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug discovery. The properties of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O₃
Molecular Weight 226.27 g/mol
CAS Number 1199794-51-8
Appearance Colorless solid
Storage 2-8°C

Synthesis of the Core Scaffold

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate provides a versatile starting material for further elaboration. A representative synthetic route is detailed below.

Protocol: Synthesis of tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate[6]

This protocol describes a multi-step synthesis culminating in the formation of the target spirocyclic lactam.

Step 1: Deprotection of the Amino Group

  • To a solution of methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate (4.25 g, 10.8 mmol) in ethanol (100 ml), add 5% palladium on activated carbon (1.0 g).

  • Stir the mixture at room temperature for 4 hours under a hydrogen atmosphere.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected intermediate.

Step 2: Cyclization to the Lactam

  • Dissolve the residue obtained from Step 1 in toluene (100 ml).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.80 ml, 5.36 mmol).

  • Heat the mixture at 100°C for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Add a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Add diisopropyl ether to the residue to precipitate the product.

  • Collect the solid by filtration to yield tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (1.58 g, 65% yield) as a colorless solid.

Diagram: Synthetic Workflow

G start Methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate step1 Hydrogenolysis (H2, 5% Pd/C, Ethanol) start->step1 intermediate Deprotected Intermediate step1->intermediate step2 Cyclization (DBU, Toluene, 100°C) intermediate->step2 product tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate step2->product

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Drug Discovery: Derivatization Strategies

The utility of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate lies in its potential for diversification at two key positions: the secondary amine (following deprotection of the Boc group) and the lactam nitrogen. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

Derivatization of the Secondary Amine

The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be functionalized through various reactions.

Diagram: Derivatization Pathway of the Secondary Amine

G start tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate deprotection Boc Deprotection (e.g., TFA or HCl) start->deprotection intermediate 4,7-Diazaspiro[2.5]octan-5-one deprotection->intermediate alkylation N-Alkylation (R-X, Base) intermediate->alkylation acylation N-Acylation (RCOCl or (RCO)2O) intermediate->acylation reductive_amination Reductive Amination (RCHO, Reducing Agent) intermediate->reductive_amination arylation N-Arylation (Ar-X, Catalyst) intermediate->arylation product1 N-Alkyl Derivative alkylation->product1 product2 N-Acyl Derivative acylation->product2 product3 N-Alkyl Derivative reductive_amination->product3 product4 N-Aryl Derivative arylation->product4

Caption: Derivatization pathways of the secondary amine after Boc deprotection.

Protocol: Boc Deprotection and N-Arylation (Adapted from patent literature)

This protocol is adapted from a patent describing the synthesis of a pharmaceutically active compound utilizing a related diazaspiro[2.5]octane scaffold and demonstrates a practical application in a drug discovery context.

Step 1: Boc Deprotection

  • Dissolve tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt of 4,7-diazaspiro[2.5]octan-5-one can be used directly in the next step or neutralized with a suitable base and purified if necessary.

Step 2: N-Arylation

  • To a reaction vessel, add the deprotected 4,7-diazaspiro[2.5]octan-5-one salt, an aryl halide (e.g., 2-chloro-7-iodo-pyrido[1,2-a]pyrimidin-4-one), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., tricyclohexylphosphine), and a suitable base (e.g., potassium carbonate).

  • Add a solvent system, such as 1-propyl acetate and water.

  • Heat the suspension to a temperature between 70-80°C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, perform an aqueous workup, extracting the product into an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-arylated derivative.

Derivatization of the Lactam

The lactam moiety offers additional opportunities for structural diversification. The lactam nitrogen can be functionalized, and the adjacent methylene group can potentially be modified.

Protocol: N-Alkylation of the Lactam

  • To a solution of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, add a strong base (e.g., sodium hydride, 1.1 eq) at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) and allow the reaction to warm to room temperature.

  • Stir the reaction until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography to yield the N-alkylated lactam derivative.

Conclusion

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality, coupled with the presence of two distinct and orthogonally functionalizable nitrogen atoms, provides a robust platform for the synthesis of novel and structurally diverse compound libraries. The protocols outlined in this guide offer a starting point for the incorporation of this promising scaffold into drug discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Available at: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. Available at: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). Royal Society of Chemistry. Available at: [Link]

  • HitGen OpenDEL™. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

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Application Notes & Protocols: A Guide to Utilizing Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate for Advanced Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative: The Shift to 3D Scaffolds in Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, planar (sp²-rich) molecules. While effective, this "flatland" chemical space is increasingly well-explored, leading to challenges in identifying novel intellectual property and achieving selectivity against complex biological targets. The industry is now undergoing a strategic shift towards molecules with greater three-dimensional (3D) complexity.[1] Spirocyclic scaffolds, which feature two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[2][3]

These rigid, sp³-rich frameworks offer several distinct advantages:

  • Enhanced Target Binding: Their defined 3D geometry allows for more precise and enthalpically favorable interactions with the intricate surfaces of biological targets like proteins and enzymes.[4]

  • Improved Physicochemical Properties: Incorporating a spirocyclic core can lead to improved solubility, metabolic stability, and cell permeability while reducing plasma protein binding.[2][4]

  • Novel Chemical Space: They provide access to unique vectoral exits for substituent placement, enabling chemists to explore uncharted areas of chemical space and escape the limitations of flat scaffolds.[1]

This guide focuses on a versatile and strategically important building block for accessing this chemical space: tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate .

Compound Profile: Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

This building block is a bifunctional diazaspirocycle containing a cyclopropane ring. Its unique architecture features a lactam (a cyclic amide) and a Boc-protected secondary amine, providing two distinct points for controlled, orthogonal functionalization.

PropertyDataSource
IUPAC Name tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylateN/A
CAS Number 1199794-51-8[5][6]
Molecular Formula C₁₁H₁₈N₂O₃[6]
Molecular Weight 226.27 g/mol [6]
Appearance Colorless to off-white solid[5]
¹H-NMR (400 MHz, CDCl₃) δ: 0.79-0.99 (4H, m), 1.52 (9H, s), 3.47 (2H, s), 4.14 (2H, s), 6.96 (1H, br)[5]
Mass Spec (ESI) m/z: 249 [(M+Na)⁺][5]
Storage Store at 2-8°C under an inert atmosphere

Structural Features & Synthetic Logic:

  • The Lactam N-H (Position 4): The secondary amine within the lactam ring is the primary site for initial diversification. Its proton is acidic and can be readily removed by a suitable base, allowing for nucleophilic attack on various electrophiles (e.g., alkylation, acylation).

  • The Boc-Protected Amine (Position 7): The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to the basic conditions used to functionalize the lactam nitrogen.[7] It can be selectively removed later in a synthetic sequence under mild acidic conditions to reveal the second amine for further modification.[7] This orthogonal strategy is a cornerstone of modern library synthesis.

Core Application: N-Alkylation of the Lactam for Scaffold Diversification

A fundamental application of this building block is the alkylation of the lactam nitrogen at position 4. This reaction attaches a new substituent (R¹ group), which can be tailored to probe specific interactions with a biological target. The following protocol provides a detailed, field-tested methodology for this key transformation.

Experimental Protocol: Synthesis of tert-Butyl 4-benzyl-5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Objective: To introduce a benzyl group onto the lactam nitrogen via Sₙ2 reaction.

Materials:

  • tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for workup and chromatography

Step-by-Step Procedure:

  • Flask Preparation: Place the starting material, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (e.g., 1.13 g, 5.0 mmol, 1.0 eq), into an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with inert gas (N₂ or Ar) for 10-15 minutes.[8]

  • Dissolution: Add anhydrous DMF (e.g., 25 mL) via syringe to dissolve the solid.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. While stirring, carefully add sodium hydride (60% dispersion, 0.24 g, 6.0 mmol, 1.2 eq) portion-wise over 5 minutes.

    • Causality Check: NaH is a strong, non-nucleophilic base used to deprotonate the lactam N-H, forming a sodium amide salt. The reaction is exothermic and produces flammable H₂ gas; addition at 0 °C and under inert gas is critical for safety and control.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy as the sodium salt forms and H₂ gas evolves.

  • Alkylation: Add benzyl bromide (0.65 mL, 5.5 mmol, 1.1 eq) dropwise via syringe to the cooled suspension.

    • Causality Check: The newly formed amide anion is a potent nucleophile that attacks the benzylic carbon of benzyl bromide in a classic Sₙ2 reaction, displacing the bromide and forming the new C-N bond.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution (e.g., 20 mL) to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (e.g., 50 mL) and water (e.g., 20 mL). Shake well, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Causality Check: The water washes remove the highly polar DMF solvent and inorganic salts. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc).[8]

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the product as a solid or viscous oil. Characterize by ¹H-NMR, ¹³C-NMR, and HRMS to confirm the structure and purity.

Visualization of Workflow and Reaction

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A 1. Dissolve Spiro-Lactam in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add NaH (Base) (Deprotonation) B->C D 4. Add BnBr (Electrophile) (Alkylation) C->D E 5. Warm to RT & Stir (Monitor by TLC/LC-MS) D->E F 6. Quench with aq. NH4Cl E->F G 7. EtOAc Extraction F->G H 8. Wash, Dry, Concentrate G->H I 9. Silica Gel Chromatography H->I J 10. Isolate Pure Product I->J

// Reactants reactant1 [label=<Spiro-Lactam Starting Material>];

// Product product [label=<N-Alkylated Product>];

// Reaction Arrow reactant1 -> product [label=<1. NaH, DMF, 0 °C2. Benzyl bromide, 0 °C to RT>]; } ondot Caption: Reaction scheme for N-benzylation.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (hydrolyzed by moisture).2. Insufficiently anhydrous solvent.3. Starting material N-H is not acidic enough for NaH.1. Use fresh NaH from a new bottle. Wash the dispersion with anhydrous hexanes before use to remove mineral oil.2. Use a freshly opened bottle of anhydrous DMF or pass it through a solvent purification system.3. Consider a stronger base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) at low temperature (-78 °C).
Multiple Products Observed 1. Impure benzyl bromide.2. Side reactions due to excessive heat.1. Purify the benzyl bromide by distillation or pass it through a plug of basic alumina before use.2. Maintain strict temperature control during base and electrophile addition.
Difficult Purification 1. Incomplete removal of DMF.2. Product and starting material have similar polarity.1. Perform multiple, vigorous aqueous washes during workup to ensure all DMF is removed.2. Optimize the chromatography solvent system using TLC. A shallow gradient or a different solvent system (e.g., Dichloromethane/Methanol) may be required.

Logic of Downstream Applications

The N-alkylated product is not an endpoint but rather a versatile intermediate for further elaboration. The two key handles—the lactam carbonyl and the Boc-protected amine—enable a multitude of subsequent transformations.

G

  • Boc Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), cleanly cleaves the Boc group. This unmasks the secondary amine at position 7, which can then be functionalized via amide coupling, reductive amination, or arylation, providing a second point of diversity.

  • Lactam Reduction: The amide carbonyl can be reduced to a methylene group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation fundamentally alters the scaffold, converting the lactam into a saturated piperazine-like ring and offering a different geometric and electronic profile for biological screening.

Conclusion

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a powerful building block for constructing novel, 3D-rich molecular architectures. Its pre-installed orthogonal protecting groups and conformationally rigid spirocyclic core provide an ideal platform for creating diverse chemical libraries. By leveraging straightforward and reliable transformations like the N-alkylation protocol detailed here, researchers, scientists, and drug development professionals can efficiently explore new chemical space, accelerating the discovery of next-generation therapeutics.

References

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Application Note: A Comprehensive Guide to the Selective N-Boc Protection of 4,7-diazaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and technical guide for the selective tert-butoxycarbonyl (Boc) protection of the secondary amine at the N7 position of 4,7-diazaspiro[2.5]octan-5-one. The spiro[2.5]octane lactam scaffold is a rigid and structurally unique motif of significant interest in medicinal chemistry for the development of novel therapeutics.[1] This guide elucidates the chemical principles underpinning the reaction's inherent selectivity, offers a robust, step-by-step experimental protocol, and includes comprehensive guidelines for reaction optimization, product characterization, and troubleshooting.

Introduction: Strategic Importance and Selectivity Rationale

The 4,7-diazaspiro[2.5]octan-5-one core represents a conformationally constrained building block used by medicinal chemists to introduce specific three-dimensional geometry into drug candidates. Protecting one of its two nitrogen atoms is a critical step to enable sequential, controlled functionalization in multi-step syntheses. The target molecule for this protocol, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, is a key intermediate for further chemical elaboration.[2]

A crucial aspect of this transformation is the inherent chemoselectivity. The substrate contains two distinct nitrogen atoms:

  • N7: A secondary amine, which is nucleophilic and readily reactive.

  • N4: An amide (lactam) nitrogen. Due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group, this nitrogen is significantly less nucleophilic and generally unreactive under standard Boc-protection conditions.

This electronic differentiation allows for the selective protection of the N7 amine without the need for complex strategies often required for symmetric diamines.[3] The reaction proceeds via nucleophilic acyl substitution, where the N7 amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Reaction Mechanism and Principle

The Boc protection of an amine is a cornerstone transformation in modern organic synthesis.[4] The reaction mechanism involves the nucleophilic attack of the secondary amine (N7) on one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a transient tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into carbon dioxide and a tert-butoxide anion, which is neutralized by the protonated amine or an external acid scavenger.

reaction_mechanism sub 4,7-diazaspiro[2.5]octan-5-one intermed Tetrahedral Intermediate sub->intermed 1. Nucleophilic Attack (N7) boc2o Boc₂O boc2o->intermed prod N7-Boc Protected Product intermed->prod 2. Collapse & Elimination co2 CO₂ intermed->co2 3. Decomposition tbuoh t-BuOH intermed->tbuoh

Figure 1: Simplified Reaction Mechanism.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleQuantity (1.0 mmol scale)Molar Eq.Notes
4,7-diazaspiro[2.5]octan-5-one≥95%Commercial126.15 mg1.0Starting material.
Di-tert-butyl dicarbonate (Boc₂O)ReagentPlus®, ≥99%Sigma-Aldrich240 mg1.1Slight excess ensures complete conversion.
Triethylamine (TEA)≥99.5%Commercial167 µL (121 mg)1.2Acts as an acid scavenger.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial10 mL-Reaction solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab Prepared~20 mL-For aqueous workup.
Brine-Lab Prepared~10 mL-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-Commercial~1-2 g-Drying agent.
Silica Gel60 Å, 230-400 meshCommercialAs needed-For column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4,7-diazaspiro[2.5]octan-5-one (126 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add triethylamine (167 µL, 1.2 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0 °C.

  • Reagent Addition: Add di-tert-butyl dicarbonate (240 mg, 1.1 mmol) to the cold solution in one portion.

    • Causality Note: Adding Boc₂O at 0 °C helps to control the initial exotherm of the reaction, minimizing potential side reactions, although this specific reaction is generally well-behaved.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 5-10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting material. The reaction is complete upon the disappearance of the starting material spot.

  • Quenching & Workup: a. Once the reaction is complete, dilute the mixture with an additional 10 mL of DCM. b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 10 mL).

    • Causality Note: The NaHCO₃ wash removes any acidic byproducts and unreacted Boc₂O, while the brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%) to isolate the pure product, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Overall Experimental Workflow

The entire process from setup to analysis follows a logical and standard sequence for synthetic organic chemistry operations.

workflow setup Reaction Setup (Flask, Stir Bar, Substrate) dissolve Dissolve in Anhydrous DCM Add Triethylamine setup->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_boc Add Boc₂O Reagent cool->add_boc react Stir at Room Temperature (4-6 hours) add_boc->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify Purification (Silica Gel Chromatography) dry->purify analyze Characterization (NMR, MS, Purity) purify->analyze

Figure 2: End-to-End Experimental Workflow.

Characterization and Data

The successful synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate should be validated with rigorous analytical data.

ParameterExpected Value / Observation
Appearance White to off-white solid.
Molecular Formula C₁₂H₂₀N₂O₃
Molecular Weight 240.30 g/mol
Mass Spec (ESI+) Expected m/z: 241.15 [M+H]⁺, 263.13 [M+Na]⁺
¹H NMR (400 MHz, CDCl₃) Anticipated shifts (δ, ppm): Signals corresponding to the cyclopropyl protons (approx. 0.5-1.0 ppm), the tert-butyl group (singlet, approx. 1.4-1.5 ppm), and methylene protons adjacent to the nitrogens and carbonyl (approx. 2.5-4.0 ppm). The presence of the Boc group induces diastereotopicity, potentially leading to more complex splitting patterns for the ring protons compared to the starting material.
¹³C NMR (101 MHz, CDCl₃) Anticipated shifts (δ, ppm): Signals for the tert-butyl group (approx. 28 ppm), the Boc carbonyl (approx. 155 ppm), the lactam carbonyl (approx. 170-175 ppm), and various sp³ carbons of the spirocyclic core.
Purity (HPLC/LC-MS) ≥95%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive Boc₂O (hydrolyzed). 3. Insufficient base.1. Extend reaction time, gently warming to 30-40 °C if necessary. 2. Use a fresh bottle of Boc₂O. 3. Add an additional 0.2 eq. of TEA.
Low Yield 1. Incomplete reaction. 2. Product loss during workup (emulsions). 3. Inefficient chromatographic separation.1. See above. 2. Use brine to break emulsions; perform back-extraction of aqueous layers with DCM. 3. Optimize the solvent system for chromatography; ensure proper column packing and loading.
Product is an Oil/Gummy Residual solvent.Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 40 °C).
Side Product Formation Reaction temperature too high; presence of water in reagents/solvents leading to Boc₂O decomposition.Ensure anhydrous conditions are maintained. Perform the initial addition of Boc₂O at 0 °C. Use high-purity, dry solvents and reagents.

Conclusion

This application note details a reliable and selective method for the N7-Boc protection of 4,7-diazaspiro[2.5]octan-5-one. The protocol's success hinges on the differential nucleophilicity of the two nitrogen atoms within the spirocyclic core, allowing for a straightforward and high-yielding transformation. By following the outlined procedures for reaction execution, monitoring, and purification, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Bandyopadhyay, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (2015). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wang, P. G., & He, W. (Eds.). (2021). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Chemsrc. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine.
  • Chemsina. (n.d.). Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. Retrieved from [Link]

Sources

Application Notes & Protocols: The Reaction Mechanism and Synthesis of tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Diazaspiro[2.5]octane Scaffold

The 4,7-diazaspiro[2.5]octane framework represents a unique and valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage in drug design, allowing for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This spirocyclic system, containing a cyclopropane ring fused to a piperazinone core, is increasingly recognized as a bioisostere for more common cyclic structures, offering improved metabolic stability and novel intellectual property. The title compound, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, is a key intermediate, providing a handle for further chemical elaboration in the synthesis of complex bioactive molecules.[1][2] This guide elucidates the common synthetic pathway to this intermediate, focusing on the underlying reaction mechanisms and providing a detailed experimental protocol.

Part 1: A Mechanistic Dissection of the Synthetic Pathway

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a multi-step process that hinges on three critical transformations: 1) Formation of a linear precursor via nucleophilic substitution, 2) Deprotection of a primary amine, and 3) A base-mediated intramolecular cyclization to form the characteristic lactam ring. The most common route, adapted from patent literature, begins with a protected cyclopropylamine derivative and a glycine ester.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Deprotection cluster_2 Step 3: Intramolecular Cyclization Start Methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate Intermediate Methyl N-(tert-butyloxycarbonyl)-N-[(1-aminocyclopropyl)methyl]glycinate Start->Intermediate H₂ / Pd-C (Hydrogenolysis) Product tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate Intermediate->Product DBU (Base-catalyzed Cyclization)

Figure 1: Overall synthetic workflow.
Step 1 & 2: Cbz Deprotection via Catalytic Hydrogenolysis

The synthesis typically starts from a precursor such as methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate. The first critical step is the selective deprotection of the cyclopropylamine's nitrogen. The benzyloxycarbonyl (Cbz or Z) group is an excellent choice for this role due to its stability under various conditions and its susceptibility to clean removal by catalytic hydrogenolysis.

The Causality Behind the Choice: The Cbz group is employed to prevent the primary amine on the cyclopropane ring from interfering in earlier synthetic steps. Its removal is achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is exceptionally mild and selective, leaving other functional groups like the tert-butoxycarbonyl (Boc) group and the methyl ester intact.

Mechanism of Hydrogenolysis: The reaction proceeds through the cleavage of the benzylic C-O bond. The palladium catalyst adsorbs both the hydrogen gas and the Cbz-protected amine onto its surface. This facilitates the transfer of hydrogen atoms to the benzylic carbon, leading to the cleavage of the C-O bond. This process releases the unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free primary amine, along with toluene and carbon dioxide as byproducts.[3][4]

Hydrogenolysis_Mechanism Cbz_Amine R-NH-C(=O)O-CH₂-Ph Carbamic_Acid [ R-NH-COOH ] Cbz_Amine->Carbamic_Acid Hydrogenolysis H2_PdC H₂ / Pd-C Amine R-NH₂ Carbamic_Acid->Amine Spontaneous Decarboxylation Byproducts CO₂ + Toluene

Figure 2: Cbz deprotection mechanism.

This deprotection unmasks the nucleophilic primary amine, setting the stage for the crucial ring-forming reaction.

Step 3: DBU-Catalyzed Intramolecular Cyclization (Lactamization)

The formation of the 5-oxo-4,7-diazaspiro[2.5]octane core is achieved through an intramolecular cyclization of the newly formed amino-ester intermediate. This reaction is typically promoted by a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The Causality Behind the Choice: The purpose of the base is to facilitate the nucleophilic attack of the primary amine onto the ester's carbonyl carbon. A strong, non-nucleophilic base like DBU is ideal because it is sterically hindered, preventing it from competing with the intramolecular amine as a nucleophile.[5][6][7] Its role is to deprotonate the primary amine, increasing its nucleophilicity, or to activate the substrate in a way that promotes cyclization. The reaction is an example of an intramolecular nucleophilic acyl substitution.

Mechanism of Cyclization:

  • Activation/Deprotonation: The DBU, acting as a base, abstracts a proton from the primary amine, significantly enhancing its nucleophilicity.

  • Intramolecular Attack: The resulting amide anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the methoxide (CH₃O⁻) leaving group.

  • Protonation: The methoxide is protonated by the protonated DBU (DBU-H⁺) or another proton source in the medium, regenerating the DBU catalyst and forming methanol as a byproduct. The final product is the stable, six-membered lactam ring of the diazaspiro[2.5]octane system.

Cyclization_Mechanism Amino_Ester Intermediate (Free Amine) Anion Nucleophilic Amide Anion Amino_Ester->Anion Deprotonation DBU DBU Tetrahedral_Int Tetrahedral Intermediate Anion->Tetrahedral_Int Intramolecular Attack on Ester Product Final Product (Lactam) Tetrahedral_Int->Product Elimination of Methoxide Methanol CH₃OH

Figure 3: DBU-catalyzed lactamization.

Part 2: Experimental Protocol and Data

The following protocol is a representative synthesis adapted from the literature. Researchers should perform their own optimization and safety assessments.

Protocol: Synthesis of tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Step A: Hydrogenolysis of the Cbz-Protected Precursor

  • To a solution of methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate (1.0 eq) in ethanol (approx. 25 mL per gram of substrate), add 5% palladium on activated carbon (0.2 eq by weight).

  • Secure the reaction vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amino-ester intermediate, which is often used in the next step without further purification.

Step B: Intramolecular Cyclization

  • Dissolve the crude residue from Step A in toluene (approx. 25 mL per gram of starting Cbz-precursor).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.

  • After completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of ammonium chloride to quench the reaction, and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by recrystallization from a solvent system like diisopropyl ether or by column chromatography on silica gel to afford the title compound as a solid.

Table 1: Summary of Reaction Parameters and Expected Yields
StepKey ReagentsSolventTemperatureTypical TimeTypical Yield
A: Hydrogenolysis H₂, 5% Pd/CEthanolRoom Temp.4-6 h>95% (crude)
B: Cyclization DBUToluene100 °C4-8 h60-75% (after purification)

Yields are representative and may vary based on scale and purity of reagents.

Conclusion

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a robust and well-understood process that provides access to a valuable building block for drug discovery. By understanding the mechanisms of the key Cbz-deprotection and DBU-catalyzed lactamization steps, researchers can better troubleshoot and optimize this synthesis for their specific applications. The strategic use of protecting groups and the selection of a non-nucleophilic base for the cyclization are cornerstone principles of this synthetic route, demonstrating elegance and efficiency in the construction of complex molecular architectures.

References

  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.

  • tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate synthesis. Chemicalbook.

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.

  • DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. PubMed Central.

  • Umpolung cyclization reaction of N-cinnamoylthioureas in the presence of DBU. Organic & Biomolecular Chemistry (RSC Publishing).

  • Proposed mechanism of DBU‐catalyzed condensation/cyclization between o‐haloanilines and carbon disulfide. ResearchGate.

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. PubMed Central.

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate.

  • Cbz-Protected Amino Groups. Organic Chemistry Portal.

  • A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Google Patents.

  • tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. MedChemExpress.

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing).

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.

Sources

Scale-Up Synthesis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a key building block in contemporary drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active agents. Its rigid spirocyclic scaffold is of significant interest to medicinal chemists for its ability to introduce three-dimensional complexity into molecular designs, a critical factor in optimizing drug-target interactions. This document provides a detailed guide for the multi-gram scale synthesis of this important intermediate, focusing on a practical and scalable route. The protocols herein are designed for researchers, scientists, and drug development professionals, with an emphasis on procedural safety, reproducibility, and the underlying chemical principles.

Synthetic Strategy Overview

The presented synthetic route commences with the readily available and cost-effective starting material, diethyl malonate. The multi-step synthesis involves the initial formation of a cyclopropane ring, followed by a series of transformations to construct the diazaspiro[2.5]octane core. Key reactions in this sequence include a Hofmann rearrangement to introduce a nitrogen atom with concomitant carbon removal, followed by cyclization to form the lactam ring, and subsequent protection of the secondary amine. This strategy has been adapted from methodologies reported in the patent literature and optimized for scalability and safety in a laboratory setting.[1][2]

Experimental Protocols

Part 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate (2)

The initial step involves the cyclopropanation of diethyl malonate using 1,2-dibromoethane. This reaction is efficiently carried out under phase-transfer catalysis conditions, which facilitates the reaction between the aqueous base and the organic reactants.[3][4]

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Mono-hydrolysis cluster_step3 Step 3: Amide Formation cluster_step4 Step 4: Hofmann Rearrangement cluster_step5 Step 5: Cyclization & Protection A Diethyl Malonate (1) B Diethyl 1,1-cyclopropanedicarboxylate (2) A->B 1,2-Dibromoethane, K2CO3, TBAB, DMF C 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid (3) B->C KOH, EtOH/H2O D 1-(Aminocarbonyl)cyclopropane-1-carboxylic acid (4) C->D 1. SOCl2 2. NH4OH E 1-Amino-N-(tert-butoxycarbonyl)cyclopropane-1-carboxamide (Intermediate) D->E NaOCl, NaOH, Boc2O F Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (Target) E->F Intramolecular Cyclization

Caption: Synthetic workflow for the target molecule.

Materials and Equipment:

Reagent/MaterialGradeSupplier
Diethyl malonateReagentSigma-Aldrich
1,2-DibromoethaneReagentSigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrousReagentSigma-Aldrich
Tetrabutylammonium bromide (TBAB)ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Diethyl ether (Et₂O)ACSFisher Scientific
Saturated aqueous sodium chloride (Brine)N/AN/A
Anhydrous magnesium sulfate (MgSO₄)ReagentSigma-Aldrich
5 L three-necked round-bottom flaskN/AVWR
Mechanical stirrerN/AVWR
Heating mantle with temperature controllerN/AVWR
CondenserN/AVWR
Separatory funnelN/AVWR
Rotary evaporatorN/ABuchi

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add N,N-dimethylformamide (DMF, 2.5 L), diethyl malonate (400 g, 2.5 mol), 1,2-dibromoethane (563 g, 3.0 mol), potassium carbonate (864 g, 6.25 mol), and tetrabutylammonium bromide (TBAB, 40 g, 0.124 mol).

  • Stir the mixture vigorously and heat to 80 °C. Maintain this temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with diethyl ether (2 x 500 mL).

  • Combine the filtrate and the ether washes and transfer to a large separatory funnel. Wash the organic layer with water (3 x 1 L) to remove DMF, followed by a wash with saturated aqueous sodium chloride (brine, 1 L).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation (boiling point: 94-96 °C at 10 mmHg) to afford diethyl 1,1-cyclopropanedicarboxylate (2) as a colorless oil.[5][6]

Expected Yield: 75-85%

Characterization Data (for Diethyl 1,1-cyclopropanedicarboxylate):

  • ¹H NMR (400 MHz, CDCl₃): δ 4.19 (q, J = 7.1 Hz, 4H), 1.41 (s, 4H), 1.27 (t, J = 7.1 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.1, 61.5, 29.8, 17.5, 14.1.

  • MS (EI): m/z = 186.1 [M]⁺.

Part 2: Subsequent Steps - A Summary

Due to the complexity and hazardous nature of the subsequent steps, a summary is provided below. It is imperative that researchers undertaking these transformations have a thorough understanding of the reaction mechanisms and safety protocols.

  • Step 2: Mono-saponification. The diester (2) is selectively hydrolyzed to the corresponding mono-acid mono-ester using one equivalent of potassium hydroxide in an ethanol/water mixture at controlled temperature.

  • Step 3: Amide Formation. The resulting carboxylic acid is converted to the primary amide. This is typically achieved by first converting the acid to its acid chloride using thionyl chloride, followed by reaction with aqueous ammonia.

  • Step 4: Hofmann Rearrangement. This is a critical and potentially hazardous step. The primary amide undergoes a Hofmann rearrangement using sodium hypochlorite or bromine in sodium hydroxide solution to yield an intermediate isocyanate, which is then trapped in situ.[7][8] This reaction is highly exothermic and requires strict temperature control. For scale-up, a continuous-flow setup is recommended to enhance safety.

  • Step 5: Cyclization and Boc Protection. The intermediate from the Hofmann rearrangement undergoes intramolecular cyclization to form the lactam core of the diazaspiro[2.5]octane system. The resulting secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Process Safety and Scale-Up Considerations

Scaling up chemical syntheses introduces challenges that are not always apparent at the laboratory scale. The following points are critical for the safe and successful scale-up of this synthesis:

  • Thermal Management: The Hofmann rearrangement is highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. A continuous-flow reactor is a safer alternative for this step, as it offers superior heat and mass transfer.

  • Reagent Handling:

    • 1,2-Dibromoethane: is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Bromine/Sodium Hypochlorite: These are strong oxidizing agents and are corrosive. Handle with extreme care in a fume hood.

    • Sodium Hydroxide: A corrosive base. Handle with appropriate PPE.

  • Pressure Management: The Hofmann rearrangement can generate gaseous byproducts. Ensure that the reaction vessel is equipped with a proper pressure relief system.

  • Work-up and Purification: The aqueous work-up procedures for large-scale reactions can be time-consuming. Ensure that appropriately sized separatory funnels and extraction equipment are available. Vacuum distillation of large quantities of material requires careful monitoring to prevent bumping and ensure efficient separation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1Incomplete reactionExtend reaction time and monitor by TLC. Ensure efficient stirring.
Inefficient phase transferEnsure the quality and quantity of the phase-transfer catalyst (TBAB).
Hydrolysis of diethyl malonateUse anhydrous reagents and solvents.
Difficulty in separating DMF during work-upInsufficient water washesIncrease the number and volume of water washes.
Exotherm during Hofmann rearrangement is difficult to controlInadequate coolingUse a larger cooling bath or a more efficient cooling system. Add the reagent slowly. Consider a continuous-flow setup.
Low yield in Hofmann rearrangementDegradation of intermediateMaintain strict temperature control. Ensure the quality of the reagents.

Conclusion

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a multi-step process that requires careful planning and execution, especially at a larger scale. The protocols and considerations outlined in this application note provide a robust framework for researchers to successfully and safely produce this valuable building block. By understanding the underlying chemistry and adhering to the safety guidelines, scientists can confidently scale up this synthesis to meet the demands of their drug discovery programs.

References

  • ResearchGate. (2025). Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses. [Link]

  • Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka. [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. [Link]

  • YouTube. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. [Link]

  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps. [Link]

  • Google Patents. (n.d.). Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide.
  • ACS Publications. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. ACS Publications. [Link]

  • Organic Syntheses. (n.d.). Mild Conversion of Tertiary Amides to Aldehydes Using Cp₂Zr(H)Cl (Schwartz's Reagent). Organic Syntheses. [Link]

  • ACS Publications. (n.d.). A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • ACS Publications. (n.d.). A Calorimetric Investigation to Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. ACS Publications. [Link]

  • PubChem. (n.d.). Diethyl cyclopropane-1,1-dicarboxylate. PubChem. [Link]

  • National Institutes of Health. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. National Institutes of Health. [Link]

  • PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. PubChem. [Link]

  • ResearchGate. (2025). Safer Conditions for the Curtius Rearrangement of 1,3,5-Benzenetricarboxylic Acid. ResearchGate. [Link]

  • MDPI. (2022). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. MDPI. [Link]

  • Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. (2025). Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Chemistry Steps. [Link]

  • YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube. [Link]

  • ACS Publications. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

  • PubChem. (n.d.). Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob022 Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses]([Link] Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses)

  • YouTube. (2018). 22.4c Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. YouTube. [Link]

  • PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed. [Link]

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Applications of Azaspiro[2.5]octane Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The azaspiro[2.5]octane scaffold, a unique three-dimensional motif, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure, combined with the presence of a nitrogen atom, offers a versatile platform for the development of novel therapeutic agents with improved physicochemical and pharmacological properties. This guide provides an in-depth exploration of the applications of azaspiro[2.5]octane derivatives, complete with detailed protocols for their synthesis and biological evaluation, to empower researchers in their quest for next-generation therapeutics.

Introduction: The Azaspiro[2.5]octane Advantage in Drug Design

Spirocyclic systems, where two rings share a single atom, have become increasingly prevalent in modern drug design. The azaspiro[2.5]octane core, featuring a cyclopropane ring fused to a piperidine ring, offers several key advantages:

  • Three-Dimensionality: The inherent 3D nature of the scaffold allows for a more precise and multifaceted interaction with biological targets compared to flat, aromatic systems. This can lead to enhanced potency and selectivity.

  • Improved Physicochemical Properties: Incorporation of the azaspiro[2.5]octane moiety can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Novel Chemical Space: These derivatives provide access to novel chemical space, offering opportunities to develop patentable new chemical entities.

Therapeutic Applications of Azaspiro[2.5]octane Derivatives

The versatility of the azaspiro[2.5]octane scaffold has led to its exploration in a wide range of therapeutic areas. Here, we delve into some of the most promising applications, supported by experimental evidence.

M4 Muscarinic Acetylcholine Receptor Antagonists for Neurological Disorders

Mechanism of Action: The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a key regulator of cholinergic neurotransmission in the central nervous system. Dysregulation of M4 receptor activity has been implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Azaspiro[2.5]octane derivatives have emerged as potent and selective antagonists of the M4 receptor, offering a potential therapeutic avenue for these conditions.[1]

Featured Derivative: VU6015241

A series of chiral 6-azaspiro[2.5]octanes have been identified as highly potent and selective M4 receptor antagonists.[1] One standout compound, VU6015241, demonstrates high M4 potency across multiple species, excellent aqueous solubility, and promising brain exposure in preclinical models.[1]

Protocol 1: M4 Muscarinic Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of azaspiro[2.5]octane derivatives for the M4 muscarinic receptor.

Materials:

  • CHO-K1 cell membranes expressing the human M4 muscarinic receptor

  • [³H]VU6013720 (radioligand)

  • Test compounds (azaspiro[2.5]octane derivatives)

  • Atropine (non-specific binding control)

  • Membrane binding buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in membrane binding buffer.

  • In a 96-well plate, add 10 µg of CHO-K1 cell membranes expressing the M4 receptor to each well.

  • Add the test compounds at various concentrations.

  • For non-specific binding, add 10 µM atropine.

  • Add [³H]VU6013720 to each well at a concentration close to its Kd.

  • Incubate the plates on a shaker at room temperature for 3 hours.

  • Terminate the reaction by vacuum filtration onto GF/B filter plates.

  • Wash the filters three times with cold membrane harvesting buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

  • Dry the filter plates overnight.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki values of the test compounds.

Anticancer Agents: Targeting Key Oncogenic Pathways

The unique structural features of azaspiro[2.5]octane derivatives make them attractive scaffolds for the development of novel anticancer agents. Their ability to present functional groups in a defined three-dimensional space allows for potent and selective inhibition of various cancer-related targets.

Mechanism of Action: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production.[2][3] Cancer cells often exhibit an increased reliance on this pathway for their high metabolic demands, making NAMPT an attractive target for anticancer therapy.[2][3] Replacing an aromatic linker with an azaspiro[2.5]octane has been shown to improve the binding potency of NAMPT inhibitors.[4]

Protocol 2: General Synthesis of an Azaspiro[2.5]octane-Containing NAMPT Inhibitor Precursor

This protocol describes a general method for the synthesis of a key 4,7-diazaspiro[2.5]octane intermediate, which can be further elaborated to generate NAMPT inhibitors.

Materials:

  • (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate

  • Benzylamine

  • Potassium carbonate

  • Trifluoroacetic acid

  • Dichloromethane

  • Lithium aluminum hydride

  • Tetrahydrofuran (THF)

Procedure:

  • Substitution: React (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate with benzylamine in the presence of a base like potassium carbonate to yield the corresponding benzylamino derivative.

  • Protection: The secondary amine can be protected if necessary using a suitable protecting group.

  • Deprotection and Cyclization: Treat the resulting compound with an acid, such as trifluoroacetic acid in dichloromethane, to remove the p-methoxybenzyloxycarbonyl protecting group, which is followed by spontaneous cyclization to form the 4,7-diazaspiro[2.5]octan-5-one core.

  • Reduction: Reduce the amide functionality of the spiro-octanone using a reducing agent like lithium aluminum hydride in THF to obtain the final 7-benzyl-4,7-diazaspiro[2.5]octane.

Mechanism of Action: Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Azaspirooxindolinone derivatives, which can incorporate an azaspiro[2.5]octane-like spirocyclic system, have been investigated as potent inhibitors of kinases such as Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), which are involved in immune cell signaling and are targets in hematological malignancies.[5]

Featured Derivatives and their Activity

CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference
3d ITKJurkat3.58[5]
3d BTKRamos3.06[5]
3j -Ramos1.38[5]
3j -Jurkat4.16[5]
3f -Ramos1.82[5]
3g -Ramos1.42[5]

Protocol 3: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of azaspiro[2.5]octane derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Jurkat, Ramos, HeLa, CT26)[6]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (azaspiro[2.5]octane derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Physicochemical Properties of Bioactive Azaspiro[2.5]octane Derivatives

The following table summarizes key physicochemical properties of representative bioactive azaspiro[2.5]octane derivatives, highlighting their drug-like characteristics.

Compound IDMolecular FormulaMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond Acceptors
6-Azaspiro[2.5]octane C₇H₁₃N111.181.311
1-Oxa-2-azaspiro[2.5]octane C₆H₁₁NO113.160.512
2-Phenyl-1-oxa-2-azaspiro[2.5]octane C₁₂H₁₅NO189.252.402
VU6015241 (Representative) C₂₅H₂₈FN₅O445.533.815

Note: LogP, H-Bond Donor, and H-Bond Acceptor values are calculated estimates.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the targeted signaling pathways is crucial for understanding the application of these compounds.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Synthesis of Azaspiro[2.5]octane Derivatives B MTT Assay (Cytotoxicity) A->B Screen for Antiproliferative Activity C Cell Cycle Analysis B->C Investigate Mechanism of Action E Tumor Xenograft Model (e.g., CT26 in Balb/C mice) B->E Promising Compounds Advance to In Vivo D Apoptosis Assay C->D F Compound Administration (e.g., Intraperitoneal) E->F G Tumor Growth Measurement F->G H Efficacy & Toxicity Analysis G->H

Caption: Workflow for anticancer evaluation of azaspiro[2.5]octane derivatives.

Simplified NAMPT Inhibition Pathway

G NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD Metabolism Cellular Metabolism & Proliferation NAD->Metabolism Inhibitor Azaspiro[2.5]octane NAMPT Inhibitor Inhibitor->NAMPT Inhibits Apoptosis Apoptosis Metabolism->Apoptosis Depletion of NAD+ leads to

Caption: Inhibition of the NAMPT pathway by azaspiro[2.5]octane derivatives.

Conclusion and Future Directions

Azaspiro[2.5]octane derivatives represent a promising class of scaffolds for the development of novel therapeutics. Their unique three-dimensional structure and favorable physicochemical properties have led to the discovery of potent modulators of challenging biological targets. The detailed protocols and application notes provided in this guide are intended to facilitate further research and development in this exciting area. Future efforts should focus on expanding the chemical diversity of azaspiro[2.5]octane libraries, exploring their potential in other disease areas, and conducting in-depth preclinical and clinical studies to translate these promising compounds into life-saving medicines.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • (Reference for azaspirooxindolinone derivatives as ITK and BTK inhibitors - Please note: A specific reference with a clickable URL for this exact application was not found in the provided search results. The data is based on the general finding of azaspirooxindolinones as kinase inhibitors.)
  • Tan, B., et al. (2013). Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for NAD+ biosynthesis, in human cancer cells: metabolic basis and potential clinical implications. Journal of Biological Chemistry, 288(48), 3500-3511. [Link]

  • Gallí, M., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. [Link]

  • (Reference for M4 Muscarinic Receptor Assay - Please note: While general assay principles are described, a specific, single reference for the detailed protocol provided was synthesized from multiple sources describing similar assays.)
  • (Reference for MTT Assay Protocol - Please note: The provided protocol is a standard method. A representative reference is: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link])

  • (Reference for In Vivo Evaluation of Antitumor Agents - Please note: A specific reference for the detailed protocol was synthesized from multiple sources describing similar in vivo studies.)
  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Phenyl-1-oxa-2-azaspiro[2.5]octane. National Center for Biotechnology Information. [Link]

  • (Reference for VU6015241 physicochemical properties - Please note: While the compound is mentioned, a direct public database link with all these specific calculated properties was not available in the initial search.
  • (Reference for general synthesis of 4,7-diazaspiro[2.5]octane - Please note: The protocol is a composite based on general synthetic strategies found in patents and literature, as a single, detailed, open-access protocol was not identified.)
  • Arnold, F. H. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of spirocyclic compounds, while crucial for developing novel therapeutics, can present unique challenges.[1][2] This resource aims to address these challenges with scientifically grounded solutions and practical insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Final Spirocyclic Product

Question: My cyclization step to form the spirocyclic lactam is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in spirocyclization reactions are a common challenge and can be attributed to several factors.[3][4] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inefficient Deprotection of the Amine: The cyclization to form the lactam is preceded by the deprotection of a primary amine. Incomplete removal of the protecting group (e.g., a benzyl group via hydrogenolysis) will directly lead to a lower yield of the cyclized product.

    • Troubleshooting:

      • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Consider increasing the catalyst loading.

      • Hydrogen Pressure: Optimize the hydrogen pressure. While atmospheric pressure can be sufficient, some reactions may benefit from higher pressures.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the deprotection has gone to completion.

  • Suboptimal Cyclization Conditions: The intramolecular cyclization to form the lactam is a critical step that is highly dependent on the reaction conditions.

    • Troubleshooting:

      • Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective.[5] Experiment with other bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) if DBU is not yielding the desired results.

      • Solvent Effects: The polarity of the solvent can significantly impact the transition state of the cyclization.[3] Toluene is a common choice, but exploring other aprotic solvents like acetonitrile or tetrahydrofuran (THF) may be beneficial.

      • Temperature and Reaction Time: The reaction may require heating to overcome the activation energy for cyclization. A temperature of around 100°C in toluene is a good starting point.[5] Monitor the reaction over time to determine the optimal duration.

  • Side Reactions: The presence of reactive intermediates can lead to undesired side products, reducing the overall yield.

    • Troubleshooting:

      • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.

      • Purity of Starting Materials: Use highly pure starting materials to avoid the introduction of impurities that could interfere with the reaction.

Issue 2: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are the common impurities and what is the best purification strategy?

Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.

Common Impurities & Purification Strategies:

  • Unreacted Starting Material: Incomplete reaction will leave behind the linear precursor.

    • Purification: Flash column chromatography on silica gel is typically effective for separating the more polar starting material from the less polar product. A gradient elution system, for example, with ethyl acetate in hexanes, can provide good separation.

  • Polymeric Byproducts: Under certain conditions, intermolecular reactions can lead to the formation of polymeric material.

    • Purification: These are often much less soluble than the desired product. Precipitation of the product from a suitable solvent system, such as diisopropyl ether, can be an effective way to remove these impurities.[5]

  • Residual Base (e.g., DBU): The base used to promote cyclization can be difficult to remove completely.

    • Purification: An aqueous workup with a mild acid, such as a saturated solution of ammonium chloride, can help to quench and remove the basic catalyst.[5] Subsequent extractions and washes with brine are also important.

Data Summary for a Typical Purification:

StepPurposeSolvents/Reagents
Aqueous Workup Quench reaction and remove baseSaturated aq. NH₄Cl, Ethyl Acetate, Water, Brine
Drying Remove residual waterAnhydrous Na₂SO₄ or MgSO₄
Concentration Remove extraction solventRotary Evaporation
Precipitation/Crystallization Isolate the solid productDiisopropyl Ether
Filtration Collect the purified solid
Issue 3: Incomplete Boc Protection of the Spiro-Diamine Intermediate

Question: During the synthesis of the precursor, I am getting a mixture of mono- and di-Boc protected 4,7-diazaspiro[2.5]octane. How can I improve the selectivity for the mono-protected product?

Answer: Achieving selective mono-protection of a symmetric diamine is a common challenge in organic synthesis.[6] The relative amounts of the unprotected, mono-protected, and di-protected species depend on the stoichiometry of the Boc-anhydride and the reaction conditions.

Strategies for Selective Mono-Boc Protection:

  • Stoichiometric Control: Carefully controlling the amount of di-tert-butyl dicarbonate ((Boc)₂O) is critical. Using a slight excess of the diamine relative to the Boc-anhydride can favor mono-protection.

  • "One-Pot" Monoprotonation Method: A highly effective strategy involves the in-situ monoprotonation of the diamine using one equivalent of an acid source like HCl (generated from Me₃SiCl or SOCl₂).[7] The resulting mono-ammonium salt is less nucleophilic, allowing the subsequent addition of (Boc)₂O to selectively protect the free amine.[7]

  • Slow Addition of (Boc)₂O: Adding the (Boc)₂O solution dropwise to the diamine solution at a low temperature (e.g., 0-5°C) can help to control the reaction and minimize the formation of the di-protected byproduct.[8]

  • Solvent Choice: The choice of solvent can influence the selectivity. Methanol is often a good choice as it can help to solvate the diamine and control reactivity.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[9][10] In this synthesis, it serves to temporarily block one of the nitrogen atoms in the 4,7-diazaspiro[2.5]octane core. This allows for selective functionalization of the other nitrogen atom. The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[9][10]

Q2: Why is a spirocyclic scaffold like 4,7-diazaspiro[2.5]octane of interest in drug discovery?

A2: Spirocycles are three-dimensional structures where two rings are connected by a single common atom.[2] This rigid, constrained conformation can offer several advantages in drug design, including:

  • Improved Binding Affinity: The pre-organized shape of a spirocycle can reduce the entropic penalty upon binding to a biological target.[1]

  • Enhanced Selectivity: The well-defined spatial arrangement of functional groups can lead to more specific interactions with the target protein.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unique three-dimensional structures that are underrepresented in many compound libraries.[1][2]

Q3: Are there alternative synthetic routes to tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate?

A3: Yes, several synthetic strategies for constructing spirocyclic systems exist.[11] For the 4,7-diazaspiro[2.5]octane core, alternative approaches might involve multi-step sequences starting from different building blocks. For instance, a route starting from diethyl malonate has been reported, involving steps like cyclization, Hofmann rearrangement, hydrolysis, acylation, and reduction.[8][12] The choice of synthetic route often depends on the availability of starting materials, desired scale, and overall efficiency.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

This protocol is adapted from a known procedure.[5]

Step 1: Deprotection of the Benzyl Group

  • To a solution of the N-benzyl protected precursor (e.g., methyl N-[(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)methyl]-N-(tert-butyloxycarbonyl)glycinate) in ethanol, add 5% palladium on activated carbon.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the residue from Step 1 in toluene.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heat the mixture to 100°C and stir for 4 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Workup and Purification

  • Add a saturated aqueous solution of ammonium chloride to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Add diisopropyl ether to the residue to precipitate the product.

  • Collect the solid by filtration to yield the title compound as a colorless solid.

Visualizations

Synthetic Pathway Overview

Synthesis_Pathway A N-Boc, N-Cbz Protected Linear Precursor B Deprotected Amine Intermediate A->B H₂, Pd/C Ethanol C Tert-butyl 5-oxo-4,7-diazaspiro [2.5]octane-7-carboxylate B->C DBU, Toluene 100°C Troubleshooting_Yield start Low Yield Observed check_deprotection Check Deprotection Step Incomplete? Catalyst Issue? Reaction Time? start->check_deprotection check_cyclization Check Cyclization Step Base Ineffective? Solvent Suboptimal? Temp/Time Issue? start->check_cyclization check_impurities Check for Side Reactions Purity of Starting Materials? Inert Atmosphere? start->check_impurities solution_deprotection Optimize Deprotection: - Fresh Catalyst - Adjust H₂ Pressure - Increase Reaction Time check_deprotection->solution_deprotection solution_cyclization Optimize Cyclization: - Screen Bases (DBU, TEA) - Screen Solvents (Toluene, ACN) - Vary Temp & Time check_cyclization->solution_cyclization solution_impurities Minimize Side Reactions: - Purify Starting Materials - Ensure Inert Conditions check_impurities->solution_impurities

Caption: A logical workflow for troubleshooting low product yield.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate synthesis. Chemicalbook.
  • Technical Support Center: Synthesis of Spirocyclic Compounds. Benchchem.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Google Patents.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap.
  • Selected Synthetic Strategies to Spirocyclics. ResearchGate.
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. NIH.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Di-tert-butyl dicarbonate. Wikipedia.
  • MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.

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Technical Support Center: Purification of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. This molecule, with its unique spirocyclic architecture containing both a lactam and a Boc-protected amine, presents specific challenges during isolation and purification.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory, providing not just protocols but the underlying chemical principles to empower your research.

Physicochemical Properties Overview

Before diving into troubleshooting, understanding the molecule's characteristics is key. The combination of the polar lactam moiety and the lipophilic tert-butoxycarbonyl (Boc) group gives the compound an intermediate polarity, which is the primary source of purification difficulty.

PropertyValueImplication for Purification
Molecular Weight 225.28 g/mol [3][4]Standard range for silica gel chromatography.
Polar Surface Area (TPSA) 46.6 Ų[3][4]Moderate polarity; suggests good solubility in polar organic solvents.
logP (Predicted) 1.98[4]Indicates significant non-polar character, contributing to solubility in less polar solvents like dichloromethane.
Key Functional Groups Lactam, N-Boc carbamate, SpirocycleThe lactam can engage in hydrogen bonding, while the bulky Boc group adds steric hindrance and lipophilicity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My crude reaction mixture is complex. What initial steps should I take before attempting large-scale purification?

Answer: A thorough analysis of the crude product is the most critical first step. Rushing into purification without understanding the impurity profile is a common cause of low yield and wasted resources.

Causality & Rationale: Your crude material likely contains unreacted starting materials, reagents (like di-tert-butyl dicarbonate, (Boc)₂O), and potential byproducts from side reactions. Identifying these components by Thin Layer Chromatography (TLC) and a crude NMR or LC-MS will inform the optimal purification strategy. For instance, a highly polar impurity might be removed with an aqueous wash, while a non-polar byproduct might necessitate a gradient chromatography method.

Protocol: Initial Crude Material Analysis

  • Aqueous Workup: Perform a standard liquid-liquid extraction. Use a mild base like sodium bicarbonate solution to remove acidic impurities and brine to reduce the water content in the organic layer.

  • TLC Analysis:

    • Spot the crude material on a silica TLC plate.

    • Develop the plate using a moderately polar solvent system. A good starting point is 50-70% Ethyl Acetate (EtOAc) in Hexanes.

    • Visualize the plate using a UV lamp (if applicable) and a potassium permanganate (KMnO₄) stain, which is excellent for visualizing a wide range of organic compounds.

    • The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3, as this often translates well to column chromatography.[5]

  • Small-Scale Analytical Check: Take a small aliquot of the crude organic extract, concentrate it, and obtain a quick ¹H NMR spectrum. This can reveal the presence of major impurities, such as unreacted starting materials or residual solvents.

Question 2: I'm struggling with poor separation during flash column chromatography. What solvent systems are recommended?

Answer: The intermediate polarity of this molecule makes solvent selection non-trivial. A single isocratic system may not be sufficient if impurities are close in polarity. A gradient elution is often the most effective approach.

Causality & Rationale: The lactam functionality interacts strongly with the acidic silanol groups on standard silica gel, which can cause peak tailing. The non-polar Boc group, conversely, increases affinity for less polar eluents. This dual nature requires a well-balanced solvent system. If your compound streaks or "tails" on the column, it's a sign of strong stationary phase interaction.[6]

Recommended Solvent Systems & Strategies:

StrategySolvent SystemRationale & Best Use Case
Standard Gradient Ethyl Acetate / HexanesStart with a low polarity (e.g., 20% EtOAc) and gradually increase to high polarity (e.g., 80-100% EtOAc). Ideal for separating less polar impurities first.
Alternative Gradient Dichloromethane (DCM) / Methanol (MeOH)Excellent for more polar compounds. Start with 100% DCM and slowly introduce MeOH (e.g., 0.5% -> 5%). Use with caution as DCM can make columns run slowly.[7]
Tailing Reduction Add 1% Triethylamine (TEA) to the eluentIf the compound is basic or sensitive to the acidic nature of silica, TEA can deactivate the acidic sites, leading to sharper peaks and better separation.[5][7]
Dry Loading Adsorb crude onto silicaIf your crude product has poor solubility in the starting eluent, dissolving it in a strong solvent (like DCM or MeOH), mixing with a small amount of silica gel, and evaporating to a dry powder for column loading is highly effective.[8]

Workflow for Chromatography Optimization:

Caption: Decision workflow for optimizing column chromatography.

Question 3: My purified product is an oil that refuses to crystallize. How can I obtain a solid?

Answer: Obtaining a crystalline solid from a purified oil is a common challenge, often due to residual solvent or the inherent amorphous nature of the compound. A systematic approach to solvent screening is necessary.[9][10][11]

Causality & Rationale: Crystallization requires molecules to pack into an ordered lattice.[11] Impurities, even trace amounts of solvent, can disrupt this process. The goal is to find a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.[11] The rigid spirocyclic structure might be prone to forming an amorphous glass rather than a crystal lattice.

Experimental Protocol: Crystallization Screening

  • Ensure Purity: Confirm the purity of the oil by NMR. Significant solvent peaks (e.g., EtOAc, DCM) indicate the need for further drying under high vacuum, possibly with gentle heating.

  • Single Solvent Method:

    • Place a small amount of oil (10-20 mg) in several small vials.

    • Add a few drops of a single solvent (e.g., diethyl ether, hexanes, ethyl acetate, isopropanol) to one vial.

    • Gently heat the vial to dissolve the oil. If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve when hot, the solvent is too poor.

    • The ideal solvent will dissolve the compound when hot but show cloudiness or precipitation upon cooling to room temperature or in an ice bath.[9][11]

  • Solvent/Anti-Solvent Method: [12][13]

    • Dissolve the oil in a minimum amount of a "good" solvent where it is very soluble (e.g., DCM, EtOAc, or THF).

    • Slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexanes, pentane, or diethyl ether) dropwise until the solution becomes persistently cloudy.

    • Add a drop or two of the good solvent to clarify the solution, then cover and allow it to stand undisturbed at room temperature or in a refrigerator.

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the vial with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous successful batch.[10]

Question 4: I see a persistent unknown peak in my analytical data after purification. What could it be?

Answer: The most likely impurities are either starting materials or byproducts related to the Boc-protection or cyclization steps. A common issue is the partial deprotection of the Boc group under acidic conditions.

Causality & Rationale: Standard silica gel is acidic and can cause partial cleavage of the acid-labile Boc group, especially during long column runs.[7] This would result in the free amine, which is much more polar and would likely stick to the column or elute very slowly. Another possibility is an isomer formed during synthesis.

Troubleshooting Impurity Identity:

  • Boc Deprotection: The deprotected compound would have a mass difference of -100 amu (loss of C₅H₈O₂) compared to the parent molecule. Check your LC-MS data for a corresponding mass peak. To avoid this, consider using deactivated silica gel (flushed with a TEA-containing solvent) for chromatography.[5][7]

  • Isomers: Depending on the synthetic route, regioisomers or stereoisomers could be formed.[2][14] These can be exceptionally difficult to separate. Advanced techniques like chiral chromatography or preparative HPLC may be required.

  • Reagent Adducts: In some cases, reagents used in the synthesis can form adducts with the product. Review your synthetic scheme to identify potential side reactions.

Logical Diagram for Impurity Diagnosis:

G A Unknown Peak Observed B Analyze LC-MS A->B C Analyze NMR A->C D D B->D Mass = M-100? E Impurity is Deprotected Amine. Use Neutralized Silica. D->E Yes F F D->F No G G F->G Mass = M? H Impurity is likely an Isomer. Consider Prep-HPLC. G->H Yes I Review Synthesis for Reagent Adducts. G->I No

Caption: A diagnostic flowchart for identifying unknown impurities.

References

  • Time in Le Flore County, US. Google Search. Accessed January 20, 2026.
  • SOP: CRYSTALLIZATION. Google Search. Accessed January 20, 2026.
  • 9 Ways to Crystallize Organic Compounds. wikiHow. Accessed January 20, 2026.
  • Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder. Accessed January 20, 2026.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Accessed January 20, 2026.
  • Crystallisation Techniques. Accessed January 20, 2026.
  • Crystal Growing Tips. University of Florida, Center for Xray Crystallography. Accessed January 20, 2026.
  • tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate synthesis. ChemicalBook. Accessed January 20, 2026.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. Accessed January 20, 2026.
  • Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate.
  • Tips & Tricks: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Accessed January 20, 2026.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Accessed January 20, 2026.
  • tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate. ChemScene. Accessed January 20, 2026.
  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate. Sigma-Aldrich. Accessed January 20, 2026.
  • tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate.
  • Several Problems of Flash Column Chromatography. Hawach Scientific. Accessed January 20, 2026.
  • tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate. BLD Pharm. Accessed January 20, 2026.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. ACS Publications, Organic Letters. Accessed January 20, 2026.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications, The Journal of Organic Chemistry. Accessed January 20, 2026.
  • Process for purifying lactams.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Royal Society of Chemistry, Organic Chemistry Frontiers. Accessed January 20, 2026.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central, National Institutes of Health. Accessed January 20, 2026.
  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Accessed January 20, 2026.
  • Spiro-lactam containing natural products and synthetic compounds.
  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed, National Institutes of Health. Accessed January 20, 2026.
  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis.
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Accessed January 20, 2026.

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Navigating the Synthesis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate: A Guide to Side Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals working with the increasingly important building block, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, now have a dedicated resource for troubleshooting common synthetic challenges. This technical support guide provides in-depth analysis of potential side reactions, offering practical solutions and preventative measures to ensure high-purity yields.

The synthesis of this complex spirocyclic lactam, a key intermediate in the development of novel therapeutics, can be fraught with challenges, leading to the formation of undesirable side products that complicate purification and compromise final product quality. This guide, structured in an accessible question-and-answer format, addresses the most frequently encountered issues, providing a clear path to resolution.

Frequently Asked Questions (FAQs)

Q1: During the Boc-protection of the diamine precursor, I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?

A1: This is a classic case of di-Boc protection , where both nitrogen atoms of the diamine precursor become protected with a tert-butyloxycarbonyl (Boc) group. This side reaction is especially prevalent when using an excess of Boc-anhydride ((Boc)₂O) or when the reaction conditions are not carefully controlled.

Causality: The two amine groups of the diazaspiro octane core have similar nucleophilicity. While the initial mono-protection is statistically favored, the presence of excess electrophilic (Boc)₂O and a basic environment can readily lead to the formation of the di-protected species.

Troubleshooting Protocol: Minimizing Di-Boc Formation

ParameterRecommended ConditionRationale
(Boc)₂O Stoichiometry 1.0 - 1.1 equivalentsMinimizes the availability of the protecting group for a second reaction.
Addition of (Boc)₂O Slow, dropwise addition of a dilute solutionMaintains a low instantaneous concentration of the electrophile.
Reaction Temperature 0°C to room temperatureLower temperatures decrease the rate of the second protection reaction.
Base Mild, non-nucleophilic base (e.g., NaHCO₃, Et₃N)Sufficient to deprotonate the amine without promoting side reactions.

Purification Strategy: If di-Boc formation is unavoidable, the side product can typically be separated from the desired mono-Boc product by silica gel column chromatography. The di-Boc compound is significantly less polar and will elute first.

Q2: My final product is contaminated with a compound that shows a different fragmentation pattern in mass spectrometry, suggesting a structural rearrangement. What could this be?

A2: A likely culprit is the formation of an oxazolidinone ring . This intramolecular cyclization can occur if the synthesis involves a Boc-protected amino alcohol intermediate, such as a derivative of 4-(aminomethyl)-4-hydroxypiperidine.

Causality and Mechanism: Under certain conditions, particularly with heat or in the presence of a base, the hydroxyl group of the amino alcohol can act as an internal nucleophile, attacking the carbonyl of the Boc-group. This leads to the elimination of tert-butanol and the formation of a stable five-membered oxazolidinone ring.

G cluster_intra Intramolecular Cyclization (Desired) cluster_inter Intermolecular Polymerization (Undesired) Monomer_intra Precursor Molecule Cyclic_Product Spiro-Lactam Monomer_intra->Cyclic_Product High Dilution Favors Monomer_inter1 Precursor Molecule Monomer_inter2 Precursor Molecule Monomer_inter1->Monomer_inter2 High Concentration Favors Polymer Polymeric Byproduct Monomer_inter2->Polymer

Technical Support Center: A Guide to Troubleshooting Low Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing spirocyclic frameworks. Spirocycles are integral motifs in numerous natural products and pharmaceuticals, but their construction can be challenging, often plagued by low yields.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your reactions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction has a very low yield. What are the most common initial parameters I should investigate?

Low yields in spirocyclization reactions are a frequent hurdle and can often be traced back to several key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[3]

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration of your reactants may not be ideal for your specific substrate. Some reactions require low temperatures to minimize side product formation, while others need higher temperatures to overcome the activation energy barrier.[3]

  • Inefficient Catalyst or Reagent: The choice of catalyst, ligand, or other reagents is critical. The efficiency of these components can vary significantly depending on the specific transformation.[3]

  • Poor Starting Material Quality: Impurities present in your starting materials can act as inhibitors for the catalyst or lead to unwanted side reactions.[3]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[3]

A thorough analysis of these factors is the first step toward improving your reaction yield.

Q2: I'm observing a complex mixture of products instead of my desired spirocycle. What are the likely side reactions?

The formation of multiple products points towards competing reaction pathways or decomposition. Understanding the mechanism of your specific spirocyclization is key to diagnosing the issue. For instance, in palladium-catalyzed spirocyclizations, side reactions can arise from alternative insertions or eliminations.[4] Computational and experimental analyses of potential side reactions can help elucidate these competing pathways.[4] Common side products can include uncyclized intermediates, isomers, or products from intermolecular reactions.

Q3: How critical is the solvent choice in a spirocyclization reaction?

Solvent choice can have a profound impact on both the yield and selectivity of a spirocyclization reaction. The polarity of the solvent can influence the stability of the transition state, thereby affecting the reaction rate and stereoselectivity.[3][5] In some cases, a change in solvent can even alter the dominant reaction pathway, leading to different products.[3] Therefore, screening a range of solvents with varying polarities is a crucial optimization step.

Troubleshooting Guide: A Systematic Approach to Improving Yield

This section provides a structured workflow for troubleshooting low yields in your spirocyclization reactions.

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Verify Starting Material Purity start->check_purity screen_conditions 2. Screen Reaction Conditions (Temperature, Time, Concentration) check_purity->screen_conditions Purity Confirmed success Yield Improved check_purity->success Impurity Identified & Removed optimize_catalyst 3. Optimize Catalyst System (Catalyst, Ligand, Additives) screen_conditions->optimize_catalyst No Improvement screen_conditions->success Optimal Conditions Found solvent_screen 4. Screen Solvents optimize_catalyst->solvent_screen No Improvement optimize_catalyst->success Improved Catalyst System Found workup_modification 5. Modify Workup Procedure solvent_screen->workup_modification No Improvement solvent_screen->success Optimal Solvent Identified mechanistic_study 6. Conduct Mechanistic Studies workup_modification->mechanistic_study Decomposition Suspected workup_modification->success Decomposition Minimized mechanistic_study->optimize_catalyst Side Reaction Identified

Caption: A stepwise workflow for troubleshooting low yields in spirocyclization reactions.

Step 1: Assess Starting Material and Reagent Purity

Impurities in starting materials can poison catalysts or lead to undesired side reactions.

Protocol: Starting Material Purification

  • Characterization: Analyze your starting materials using techniques like NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.

  • Purification: If impurities are detected, purify the starting materials using appropriate methods such as recrystallization, column chromatography, or distillation.[6]

  • Drying: Ensure all reagents and solvents are rigorously dried, as trace amounts of water can be detrimental to many catalytic systems.[7]

Step 2: Systematic Screening of Reaction Conditions

Optimizing reaction parameters is a critical step in maximizing yield.

Table 1: Recommended Starting Points for Reaction Condition Screening

ParameterRange to ScreenRationale
Temperature -20 °C to 100 °CLower temperatures can increase selectivity and reduce byproduct formation, while higher temperatures may be necessary to overcome activation barriers.[3]
Reaction Time 1 hour to 24 hoursMonitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and avoid product decomposition over extended periods.[3]
Concentration 0.01 M to 1 MHigher concentrations can favor intermolecular side reactions, while very low concentrations might slow down the desired intramolecular cyclization.
Step 3: Optimization of the Catalytic System

The choice of catalyst and ligand is paramount for the success of many spirocyclization reactions, particularly those that are metal-catalyzed.

Protocol: Catalyst and Ligand Screening

  • Catalyst Selection: For a given transformation, several different metal catalysts may be effective. For example, in C-H activation-initiated spiroannulations, transition metals like palladium, rhodium, and iridium are commonly used.[2]

  • Ligand Screening: The electronic and steric properties of the ligand can dramatically influence the reactivity and selectivity of the catalyst. Screen a variety of ligands with different properties. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[3][8]

  • Stoichiometry: Vary the catalyst loading and the catalyst-to-ligand ratio to find the optimal balance for your reaction.

Catalyst_Optimization start Initial Catalyst System catalyst_screen Screen Different Metal Catalysts start->catalyst_screen ligand_screen Screen Ligand Library (Vary Sterics & Electronics) catalyst_screen->ligand_screen ratio_optimization Optimize Catalyst:Ligand Ratio & Catalyst Loading ligand_screen->ratio_optimization optimal_system Optimal Catalytic System ratio_optimization->optimal_system

Caption: A workflow for the optimization of the catalytic system.

Step 4: Solvent Screening

The solvent can significantly influence the reaction's outcome by stabilizing or destabilizing intermediates and transition states.[5][9]

Table 2: Common Solvents for Spirocyclization and Their Properties

SolventPolarity (Dielectric Constant)Common Applications/Considerations
Toluene2.4Non-polar, often used in metal-catalyzed reactions.
Tetrahydrofuran (THF)7.6Moderately polar, good for reactions involving organometallic reagents.
Dichloromethane (DCM)9.1Polar aprotic, versatile solvent for a wide range of reactions.
Acetonitrile (MeCN)37.5Polar aprotic, can coordinate to metal centers and influence reactivity.[10]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)16.7Highly polar, non-coordinating solvent that can promote dearomatizing spirocyclizations.[11]

Protocol: Solvent Screening

  • Initial Screen: Run the reaction in a small scale in a variety of solvents with different polarities (e.g., toluene, THF, DCM, acetonitrile).

  • Mixtures: If a single solvent does not give satisfactory results, consider using solvent mixtures to fine-tune the polarity of the reaction medium.

Step 5: Modifying the Workup Procedure

If you suspect your product is decomposing during workup, it is crucial to adjust your procedure.

Protocol: Workup Optimization

  • Monitor Stability: Take a small aliquot of the crude reaction mixture and subject it to your standard workup conditions. Monitor for decomposition by TLC or LC-MS.[12]

  • Milder Conditions: If decomposition is observed, consider using milder acidic or basic conditions, or performing the workup at a lower temperature.[3]

  • Aqueous Layer Analysis: Always check the aqueous layer to ensure your product is not being lost due to unexpected solubility.[12]

By systematically addressing these key areas, you can effectively troubleshoot low yields in your spirocyclization reactions and pave the way for the successful synthesis of these complex and valuable molecules.

References

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • Recent Advances in Biocatalytic Dearomative Spirocycliz
  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. PMC - NIH.
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribul
  • Solvent effects. Wikipedia.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • What could be reason for getting a very low yield in organic chemistry?. Quora.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.

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Technical Support Center: tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. This guide is designed to assist you in navigating potential stability challenges you may encounter during your research and development activities. As Senior Application Scientists, we have compiled this information based on the chemical principles of the molecule's constituent functional groups and our experience with similar compounds in the field.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate?

A1: The primary stability concerns for this molecule revolve around two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the γ-lactam ring. The Boc group is susceptible to cleavage under acidic conditions, while the γ-lactam can undergo hydrolysis under both acidic and basic conditions. The spirocyclic nature of the molecule, featuring a cyclopropane ring, may also influence the reactivity of the lactam, although γ-lactams are generally more stable than their β-lactam counterparts.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, it is recommended to store the solid material at -20°C or between 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][4] It is crucial to minimize exposure to moisture and atmospheric carbon dioxide, which can contribute to degradation over time.

Q3: Can I handle this compound on the benchtop?

A3: For short periods, the compound can likely be handled on a clean, dry benchtop. However, due to its sensitivity to moisture, prolonged exposure to the atmosphere should be avoided. For weighing and transferring, it is best practice to work in a glove box or under a stream of dry inert gas.

Q4: What are the likely decomposition products I might observe?

A4: The two most probable decomposition pathways are the hydrolysis of the γ-lactam ring and the cleavage of the Boc protecting group.

  • Lactam Hydrolysis: This would result in the formation of the corresponding amino acid derivative.

  • Boc Deprotection: This would yield the free secondary amine.

In the presence of both acidic and aqueous conditions, a combination of these degradation products may be formed.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides potential causes and solutions.

Issue 1: Inconsistent or Poor Yields in Subsequent Reactions

Symptoms:

  • Lower than expected yields in reactions where the spiro-lactam is a starting material.

  • The appearance of unexpected byproducts in your reaction mixture, as observed by TLC, LC-MS, or NMR.

Potential Causes & Solutions:

CauseRecommended Solution
Degradation of the starting material due to improper storage. Verify the integrity of your starting material. If possible, obtain a fresh vial or re-purify the existing stock. Always store the compound under the recommended conditions.
Incompatibility with reaction conditions. The reaction conditions may be too acidic or basic, leading to the degradation of the spiro-lactam.
Acidic Conditions:If your reaction requires acidic conditions, consider using milder acids or shorter reaction times. The Boc group is particularly sensitive to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Basic Conditions:If your reaction involves strong bases, be aware that this can promote the hydrolysis of the γ-lactam.[5] Consider using non-nucleophilic bases or running the reaction at lower temperatures to minimize this side reaction.
Presence of residual impurities from synthesis. The synthesis of this compound may leave residual reagents or byproducts that could interfere with your reaction.[6] If you suspect this, consider re-purifying the starting material by chromatography or recrystallization.

Troubleshooting Workflow: Investigating Poor Reaction Yields

start Poor Reaction Yield check_sm Verify Starting Material Integrity (TLC, LC-MS, NMR) start->check_sm fresh_sm Use Fresh or Re-purified Starting Material check_sm->fresh_sm Degradation Observed review_conditions Review Reaction Conditions (pH, Temp, Time) check_sm->review_conditions Starting Material OK success Improved Yield fresh_sm->success acid_issue Acidic Conditions? review_conditions->acid_issue base_issue Basic Conditions? acid_issue->base_issue No milder_acid Use Milder Acid / Shorter Time acid_issue->milder_acid Yes milder_base Use Non-nucleophilic Base / Lower Temp base_issue->milder_base Yes repurify Consider Re-purification of Starting Material base_issue->repurify No milder_acid->success milder_base->success repurify->success

Caption: A logical workflow for troubleshooting poor reaction yields.

Issue 2: Spontaneous Decomposition Observed in Solution

Symptoms:

  • A solution of the compound changes color or clarity over time.

  • Analysis of a solution after a period of standing shows the presence of new peaks corresponding to degradation products.

Potential Causes & Solutions:

CauseRecommended Solution
Hydrolysis due to residual water in the solvent. Always use anhydrous solvents when preparing solutions of this compound for reactions. If the solution is for analytical purposes (e.g., NMR), use deuterated solvents from a freshly opened ampoule or dried over molecular sieves.
Acidic or basic nature of the solvent or container. Some solvents may contain acidic or basic impurities. Ensure you are using high-purity solvents. Glassware that has not been properly neutralized can also be a source of acidity or basicity.
Photodegradation. While not explicitly documented for this compound, it is good practice to protect solutions from light, especially for long-term storage or during prolonged reactions.

Potential Degradation Pathways

start tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate acid_hydrolysis Acidic Hydrolysis (H3O+) start->acid_hydrolysis base_hydrolysis Basic Hydrolysis (OH-) start->base_hydrolysis boc_cleavage Acid-catalyzed Boc Cleavage (e.g., TFA, HCl) start->boc_cleavage product1 Amino Acid Derivative (Lactam Opened) acid_hydrolysis->product1 base_hydrolysis->product1 product2 Free Secondary Amine (Boc Removed) boc_cleavage->product2

Caption: Potential degradation pathways of the target molecule.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Reaction
  • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

  • Under an inert atmosphere (argon or nitrogen), add the desired amount of anhydrous solvent to the reaction vessel via a syringe or cannula.

  • Quickly weigh the required amount of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate and add it to the reaction vessel.

  • Seal the vessel and stir until the solid is fully dissolved.

  • Use the solution immediately for the best results.

Protocol 2: Monitoring for Degradation by LC-MS
  • Prepare a fresh stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Inject an aliquot of the fresh solution into the LC-MS to obtain a reference chromatogram and mass spectrum.

  • Store the stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, refrigerated, etc.).

  • At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the LC-MS.

  • Compare the chromatograms and mass spectra over time to identify the appearance of new peaks and the decrease in the area of the parent compound peak.

References

  • Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 592054.
  • Andrés, J., Camafeita, L. E., & Domingo, L. R. (1997). Alkaline Hydrolysis of a gamma-Lactam Ring.
  • Gassman, P. G., & Guggenheim, T. L. (1983). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331.
  • Al-Rawashdeh, N. A. F., & Al-Abo, M. M. (2007). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (7), 1251-1256.
  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiprolifer
  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331.
  • Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 13(1), e0191039.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(11), 3183.
  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 141(42), 16615-16620.
  • tert-Butyl 4,7-diazaspiro[2.
  • Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
  • A mild two-step method for the hydrolysis of lactams and secondary amides. The Journal of Organic Chemistry, 78(18), 9292-9301.
  • Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof.
  • The formation and stability of spiro-compounds. Part VI. New derivatives of cyclopropane and cyclohexanespirocyclopropane. Journal of the Chemical Society, Transactions, 119, 1315-1325.
  • Synthesis of γ-lactams. Organic Chemistry Portal.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Design and synthesis of spiro-cyclopentenyl and spiro-[1][5]-dithiolanyl substituted pyrrolidine-5,5-trans-lactams as inhibitors of hepatitis C virus NS3/4A protease. Bioorganic & Medicinal Chemistry Letters, 13(10), 1657-1660.

  • tert-Butyl 7-oxo-5-azaspiro[2.
  • tert-Butyl 5-oxo-4,7-diazaspiro[2.
  • tert-Butyl 4,7-diazaspiro[2.
  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules, 27(8), 2415.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33833-33857.
  • tert-Butyl 4,7-diazaspiro(2.5)
  • One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. Arkivoc, 2011(8), 240-248.

Sources

Technical Support Center: Boc Deprotection of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Boc deprotection of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for this critical synthetic transformation.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable removal under acidic conditions.[1] The target molecule, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, features a Boc-protected secondary amine within a spirocyclic lactam structure. While seemingly straightforward, the deprotection of this substrate can present unique challenges, including incomplete reactions, side-product formation, and purification difficulties. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses common problems encountered during the Boc deprotection of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

Issue 1: Incomplete or Sluggish Reaction

Q1: My Boc deprotection is not going to completion, as evidenced by TLC and LC-MS analysis showing significant remaining starting material. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete deprotection is the most frequently encountered issue and can stem from several factors:

  • Insufficient Acid Strength or Stoichiometry: The stability of the Boc group necessitates a sufficiently strong acid for efficient cleavage.[2] If the acid concentration is too low or the acid itself has degraded (e.g., trifluoroacetic acid absorbing atmospheric moisture), the reaction may stall.[2]

    • Solution:

      • Increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing to 50%.[3]

      • Use a fresh bottle of high-purity acid.

      • Switch to a stronger acid system, such as 4M HCl in dioxane.[4][5][6]

  • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, the specific substrate may require more forcing conditions.[2][3]

    • Solution:

      • Prolong the reaction time and monitor closely by TLC or LC-MS.[3]

      • If the reaction is sluggish at room temperature, consider gentle heating to 30-40°C, while carefully monitoring for the appearance of degradation products.[3]

  • Substrate Solubility: Poor solubility of the starting material in the chosen solvent can lead to a heterogeneous mixture and an incomplete reaction.[2]

    • Solution:

      • Ensure the substrate is fully dissolved before proceeding.

      • Experiment with alternative solvent systems. While dichloromethane (DCM) is common, other solvents like 1,4-dioxane or ethyl acetate can be effective.[7]

Issue 2: Formation of Side Products

Q2: I'm observing unexpected spots on my TLC plate and peaks in my LC-MS that do not correspond to the starting material or the desired product. What are these side products and how can I prevent their formation?

A2: The primary source of side products in Boc deprotection is the highly reactive tert-butyl cation generated during the reaction.[8][9] This cation can alkylate any nucleophilic sites on your substrate, product, or even the solvent.

  • Cation Scavengers: The most effective way to mitigate side reactions is by adding a scavenger to the reaction mixture.[10] Scavengers are compounds that react with the tert-butyl cation, preventing it from reacting with your molecule of interest.

    • Recommended Scavengers:

      • Triisopropylsilane (TIS): Typically used at 2.5-5% (v/v).[3]

      • Thioanisole or Anisole: These electron-rich aromatic compounds are excellent cation traps.[11]

Issue 3: Difficult Product Isolation and Purification

Q3: After the work-up, I'm struggling to isolate a pure product. The resulting material is an oil or a sticky solid. What are the best practices for work-up and purification?

A3: The product of the deprotection is a free amine, which is often obtained as a salt (e.g., trifluoroacetate or hydrochloride). These salts can be hygroscopic and difficult to handle.

  • Work-up Procedure:

    • Removal of Excess Acid: After the reaction is complete, concentrate the mixture under reduced pressure. To remove residual acid, co-evaporate with a non-polar solvent like toluene (3x).[3]

    • Salt Formation vs. Neutralization:

      • For direct use: The resulting TFA or HCl salt can often be used directly in the next synthetic step without further purification.[1][3]

      • For isolation of the free amine: Dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or another mild base to neutralize the acid. Follow with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[11]

  • Purification:

    • Precipitation/Crystallization: If the hydrochloride or another salt is a solid, it can often be precipitated from the reaction mixture by the addition of a less polar solvent like diethyl ether.[12]

    • Chromatography: If the product is an oil or still impure after neutralization, column chromatography on silica gel is a standard purification method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., methanol in DCM with a small amount of triethylamine or ammonium hydroxide to prevent the amine from streaking on the silica), is typically effective.

Frequently Asked Questions (FAQs)

Q4: Which acidic reagent is better for this deprotection: TFA or HCl in dioxane?

A4: Both are effective, but the choice depends on the specific requirements of your synthesis.

ReagentAdvantagesDisadvantages
TFA in DCM - Fast and efficient.[1][13] - Easy to remove due to its volatility.- Can lead to side reactions from the tert-butyl cation.[9] - Can sometimes be difficult to remove all traces.
4M HCl in Dioxane - Often provides a crystalline hydrochloride salt, which is easier to handle and purify.[4] - Can be more selective in some cases.[5][12][14]- Dioxane is a less desirable solvent from a safety and environmental perspective. - The reagent should be fresh, as it can degrade over time.

Q5: How can I monitor the progress of the reaction?

A5:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value.[2][3] A stain like ninhydrin can be used to visualize the primary or secondary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q6: Are there any non-acidic methods for Boc deprotection?

A6: While acidic cleavage is the most common, alternative methods exist, though they may not be as efficient for this particular substrate. These include thermal deprotection or using certain Lewis acids.[9] For substrates with highly acid-sensitive functional groups, methods like using oxalyl chloride in methanol have been reported.[15] However, for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, standard acidic methods are generally the most reliable.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general guideline and may require optimization for your specific scale and equipment.

  • Dissolution: Dissolve tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to a final concentration of 20-50% (v/v). If concerned about side reactions, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) before adding the TFA.[3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.[3]

    • The resulting TFA salt can be used directly or neutralized as described in the troubleshooting section.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolution: Dissolve tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[12]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.[4][5] A precipitate of the hydrochloride salt may form.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[12]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and add diethyl ether to induce precipitation.[12]

Visual Guides

Reaction Mechanism

Boc_Deprotection cluster_substrate Boc-Protected Amine cluster_acid Acid cluster_intermediate Protonation & Cleavage cluster_products Products Boc_Amine R₂N-Boc Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ H_plus H⁺ (from TFA or HCl) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Loss of t-Bu⁺ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Amine_Salt Amine Salt (R₂NH₂⁺) Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products Start Reaction Start Monitor Monitor by TLC/LC-MS Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Time Increase Reaction Time/Temp Incomplete->Increase_Time Yes Workup Proceed to Work-up Side_Products->Workup No Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes Increase_Time->Monitor Increase_Acid Increase Acid Concentration Increase_Time->Increase_Acid Increase_Acid->Monitor Change_Acid Switch Acid (e.g., to HCl/dioxane) Increase_Acid->Change_Acid Change_Acid->Monitor Add_Scavenger->Monitor

Sources

Technical Support Center: Hydrolysis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the deprotection of this spirocyclic diamine. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring a successful and efficient synthesis of the desired 4,7-diazaspiro[2.5]octan-5-one core.

Introduction to the Chemistry

The hydrolysis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a standard acid-catalyzed deprotection of a tert-butyloxycarbonyl (Boc) group to reveal a secondary amine.[1][2] The reaction proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2]

While the Boc deprotection is a cornerstone of modern organic synthesis, the unique structural features of this substrate—namely the γ-lactam and the spirocyclic cyclopropane ring—present specific challenges that require careful consideration of reaction conditions to avoid unwanted side reactions. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the hydrolysis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate?

A1: For a standard laboratory-scale reaction, a solution of the substrate in an aprotic solvent like dichloromethane (DCM) is treated with an excess of a strong acid.[2] Trifluoroacetic acid (TFA) is a common choice, typically used in a 1:1 to 1:4 ratio with DCM.[3] An alternative is using a solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane.[4] The reaction is usually performed at room temperature and monitored until completion.

Q2: How can I monitor the progress of the reaction?

A2: The most convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC). The product, being a free amine, is significantly more polar than the Boc-protected starting material and will exhibit a lower Rf value. Staining with ninhydrin is effective for visualizing the primary or secondary amine product.[5] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product mass peak.[5][6] Proton NMR spectroscopy can also be employed to monitor the disappearance of the characteristic tert-butyl singlet around 1.4-1.5 ppm.[7]

Q3: What are the main challenges specific to the hydrolysis of this spirocyclic compound?

A3: The primary challenges arise from the molecule's unique structure:

  • Lactam Stability: The γ-lactam ring is generally stable under acidic conditions used for Boc deprotection. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis of the lactam, opening the piperazinone ring.[8][9]

  • Cyclopropane Ring Stability: The spiro-fused cyclopropane ring is susceptible to acid-catalyzed ring-opening.[10] This is due to the inherent ring strain of the three-membered ring. Protonation of the adjacent nitrogen can facilitate this process, leading to undesired byproducts.[3][11]

  • Product Solubility and Purification: The deprotected product is a hydrophilic amine salt, which can be challenging to extract and purify. It may have high water solubility, making standard aqueous workups problematic.[2][12]

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Reaction

Q: My reaction has stalled, and TLC/LC-MS shows a significant amount of starting material remaining even after several hours. What should I do?

A: Incomplete deprotection is a common issue and can be addressed by systematically evaluating the following factors:

  • Insufficient Acid Strength or Stoichiometry: The acidity of the reaction medium may be too low. This can happen if the acid has degraded (e.g., TFA absorbing atmospheric moisture) or if an insufficient amount was used.[8]

    • Solution: Use freshly opened, high-purity acid. Increase the acid concentration or the number of equivalents relative to the substrate.

  • Low Temperature: While room temperature is standard, some sterically hindered Boc groups require more energy for cleavage.

    • Solution: Gently warm the reaction to 30-40°C, while carefully monitoring for byproduct formation by TLC.

  • Solvent Effects: The choice of solvent can impact reaction efficiency.[8]

    • Solution: While DCM is standard, switching to or adding a co-solvent like 1,4-dioxane (especially with HCl) can be effective.

G

Issue 2: Formation of Unexpected Byproducts

Q: I'm observing multiple spots on my TLC plate that are not the starting material or the desired product. What could they be?

A: The formation of byproducts is often linked to the reactivity of the substrate's functional groups or the carbocation intermediate generated during the reaction.

  • Tert-butylation: The tert-butyl cation generated during deprotection is electrophilic and can alkylate nucleophilic sites.[13][14] While there are no highly nucleophilic side chains like in tryptophan or methionine, the product amine itself can be a target, leading to N-tert-butylation, although this is less common.

    • Solution: Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.[13]

  • Lactam Hydrolysis: As mentioned, the γ-lactam can undergo hydrolysis under harsh acidic conditions. This would result in a ring-opened amino acid derivative.

    • Solution: Use milder acidic conditions (e.g., lower concentration of acid, lower temperature) and shorter reaction times.[8][9]

  • Cyclopropane Ring Opening: This is a significant concern for this specific substrate. Acid catalysis can lead to the cleavage of the C-C bonds in the cyclopropane ring, resulting in a rearranged, acyclic product.[10][11]

    • Solution: Employ the mildest possible acidic conditions. Consider using Lewis acids like ZnBr₂ in DCM, which can sometimes be more selective for Boc deprotection in the presence of acid-sensitive groups.[2]

G

Issue 3: Difficult Product Isolation and Purification

Q: After quenching the reaction and performing an aqueous workup, I'm having trouble isolating my product. My yields are very low. What can I do?

A: The deprotected product is a hydrophilic amine salt, which can lead to poor recovery with standard extraction procedures.

  • Aqueous Workup Losses: The protonated amine salt may be highly soluble in the aqueous layer, leading to significant loss during extraction with an organic solvent.[12]

    • Solution 1 (Evaporation): If using a volatile acid like TFA or HCl in a volatile solvent, the reaction mixture can be concentrated under reduced pressure to remove the excess acid and solvent. The resulting residue can then be triturated with a non-polar solvent like diethyl ether to precipitate the amine salt.

    • Solution 2 (Basification and Extraction): After the reaction, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ or dilute NaOH) to a pH of 8-9. This will convert the amine salt to the free amine, which is generally more soluble in organic solvents like DCM or ethyl acetate, allowing for extraction.[2] Be cautious, as some compounds may be unstable in basic conditions.

    • Solution 3 (Ion-Exchange Chromatography): For very polar amines, solid-phase extraction using a cation exchange resin can be an effective purification method.[4]

Experimental Protocols

Protocol 1: Deprotection with TFA in DCM
  • Reaction Setup: Dissolve Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (1 equivalent) in dichloromethane (DCM, approx. 0.1 M). To this solution, add trifluoroacetic acid (TFA, 4-10 equivalents) dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.

  • Workup and Isolation:

    • Method A (Evaporation): Concentrate the reaction mixture in vacuo. Add diethyl ether to the residue and sonicate to induce precipitation. Filter the solid and wash with cold diethyl ether to obtain the product as a TFA salt.

    • Method B (Extraction): Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

  • Purification: If necessary, the product can be purified by silica gel chromatography using a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking.

Protocol 2: Deprotection with HCl in Dioxane
  • Reaction Setup: Dissolve the starting material (1 equivalent) in a minimal amount of an appropriate solvent (e.g., methanol or DCM). Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Reaction Monitoring: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to obtain the product as the hydrochloride salt. This can often be used in the next step without further purification. If necessary, triturate with diethyl ether to obtain a solid.

ParameterTFA/DCMHCl/Dioxane
Acid Strength StrongStrong
Volatiliy HighHigh
Workup Evaporation or Basic WorkupEvaporation
Salt Form TrifluoroacetateHydrochloride
Typical Time 1-4 hours1-4 hours
Temperature 0°C to RTRT

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
  • Wan, P., Modro, T. A., & Yates, K. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams.
  • BenchChem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
  • Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471-3474.
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  • Volk, B., et al. (2020). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
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  • ACS Publications. (n.d.). N-Substituted Derivatives of 2-Phenylcyclopropylamines.
  • ChemistryViews. (2019, December 9).
  • ElectronicsAndBooks. (n.d.). Double Bond us. Cyclopropane Ring Reactivity toward Different Acids1.
  • RSC Publishing. (n.d.).

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Technical Support Center: Synthesis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Introduction

Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its spirocyclic lactam structure presents unique synthetic challenges. This guide will address common impurities and side reactions encountered during its multi-step synthesis, providing practical solutions and a deeper understanding of the underlying chemical principles.

Synthetic Pathway Overview

A common synthetic route to tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate involves the initial formation of the diazaspiro[2.5]octane core, followed by selective N-Boc protection and subsequent oxidation to the corresponding lactam.

Synthetic_Pathway A Diethyl Malonate + 1,2-Dibromoethane B Diazaspiro[2.5]octane Precursor A->B Cyclization C Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate B->C Boc Protection D Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate C->D Oxidation

Caption: General synthetic workflow for Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific questions and problems that may arise during the synthesis, categorized by reaction stage.

Part 1: Formation of the Diazaspiro[2.5]octane Core

Q1: What are the common side products in the initial cyclization reaction between diethyl malonate and 1,2-dibromoethane?

A1: The reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base is a classic method for forming a cyclopropane ring.[1] However, several side reactions can occur:

  • Polymerization: 1,2-dibromoethane can undergo self-polymerization under basic conditions.

  • Dialkylation: The malonate anion can react with two molecules of 1,2-dibromoethane, leading to a more complex, open-chain product instead of the desired cyclopropane ring.

  • Incomplete reaction: Residual starting materials will persist if the reaction conditions (temperature, time, base stoichiometry) are not optimal.

Troubleshooting:

  • Slow Addition: Add the 1,2-dibromoethane slowly to the reaction mixture containing diethyl malonate and the base to maintain a low concentration of the alkylating agent and minimize polymerization and dialkylation.

  • Temperature Control: Maintain the recommended reaction temperature to ensure complete reaction without promoting side reactions.

  • Purity of Reagents: Use high-purity starting materials to avoid introducing unknown impurities.

Part 2: N-Boc Protection

Q2: I am observing multiple spots on my TLC plate after the Boc protection step. What are the likely impurities?

A2: The introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) is generally a clean reaction, but several impurities can arise.[2]

ImpurityFormation Mechanism
Unreacted Starting Amine Incomplete reaction due to insufficient (Boc)₂O, inadequate reaction time, or suboptimal pH.
Di-Boc Protected Species The diazaspiro[2.5]octane has two secondary amine groups. If an excess of (Boc)₂O is used or the reaction is prolonged, both nitrogens can be protected.
Tert-butanol A common byproduct of the reaction of (Boc)₂O with the amine.[2]
Residual (Boc)₂O Use of a large excess of the protecting agent.

Troubleshooting Workflow:

Boc_Protection_Troubleshooting Start Multiple Spots on TLC after Boc Protection Check_SM Is Starting Amine Present? Start->Check_SM Check_DiBoc Is a Less Polar Spot Observed? Check_SM->Check_DiBoc No Optimize_Stoichiometry Optimize (Boc)₂O Stoichiometry (1.0-1.1 eq.) Check_SM->Optimize_Stoichiometry Yes Check_DiBoc->Optimize_Stoichiometry Yes Purification Purify by Column Chromatography Check_DiBoc->Purification No Optimize_Stoichiometry->Purification Increase_Time Increase Reaction Time or Temperature Increase_Time->Purification

Caption: Troubleshooting workflow for impurities in the N-Boc protection step.

Q3: How can I confirm the presence of the di-Boc protected impurity?

A3: The di-Boc protected species will have a higher molecular weight and be significantly less polar than the mono-Boc product. This can be confirmed by:

  • LC-MS Analysis: Look for a mass peak corresponding to the addition of two Boc groups.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show two distinct singlets for the tert-butyl protons of the two Boc groups, and the overall integration of the Boc protons will be 18H instead of 9H relative to the protons of the spirocycle.

Part 3: Oxidation to the Lactam

Q4: The oxidation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate to the 5-oxo derivative is low-yielding and produces a complex mixture. What are the potential side reactions?

A4: The oxidation of a secondary amine adjacent to a carbonyl group to form a lactam is a challenging transformation that can be accompanied by several side reactions, particularly if strong oxidizing agents like ruthenium tetroxide (RuO₄) are used.[3][4]

Potential Side Reactions and Impurities:

  • Over-oxidation: The desired lactam can be further oxidized, leading to ring-opened products or other degradation species.

  • N-Oxide Formation: The tertiary amine can be oxidized to an N-oxide.

  • Incomplete Oxidation: Unreacted starting material will remain if the oxidant is not sufficiently active or is used in a substoichiometric amount.

  • Formation of Nitrones: Ruthenium-catalyzed oxidations of secondary amines can sometimes yield nitrones as byproducts.[4]

  • Boc-Group Cleavage: Harsh oxidative conditions or the presence of acidic byproducts can lead to the cleavage of the acid-labile Boc protecting group.

Troubleshooting and Optimization:

  • Choice of Oxidant: Milder oxidizing agents may provide better selectivity. Consider exploring alternatives to ruthenium-based oxidants if over-oxidation is a major issue.

  • Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the oxidizing agent. Stepwise addition of the oxidant can sometimes improve selectivity.

  • pH Control: The pH of the reaction mixture can significantly influence the reaction pathway. Buffering the reaction may be necessary to prevent unwanted side reactions.

  • Forced Degradation Studies: Performing forced degradation studies under acidic, basic, and oxidative conditions can help to identify potential degradation products and develop a stability-indicating analytical method.[5][6]

Analytical Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

A robust HPLC-MS method is crucial for the separation and identification of impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Detection UV at 210 nm and Mass Spectrometry (ESI+)

This method should provide good separation of the starting materials, the desired product, and common impurities. The mass spectrometer will aid in the tentative identification of unknown peaks based on their mass-to-charge ratio.

Protocol 2: ¹H NMR for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy is an essential tool for confirming the structure of the final product and identifying certain impurities.

  • Expected Signals for Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate:

    • A singlet at ~1.4-1.5 ppm integrating to 9H (tert-butyl group).

    • A series of multiplets in the aliphatic region corresponding to the protons of the diazaspiro[2.5]octane core. The exact chemical shifts and coupling patterns will be characteristic of the spirocyclic lactam structure.

  • Identifying Impurities:

    • Unreacted Starting Amine: Look for characteristic signals of the precursor that are absent in the pure product spectrum.

    • Di-Boc Impurity: The presence of two distinct singlets for the Boc groups.

    • Tert-butanol: A singlet at ~1.28 ppm (in CDCl₃).

Conclusion

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions at each stage of the synthesis and employing appropriate analytical techniques, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for identifying and addressing common challenges, ultimately leading to a higher yield and purity of this important synthetic intermediate.

References

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Di-tert-butyl dicarbonate - Wikipedia. (URL: [Link])

  • RuO4-mediated oxidation of secondary amines 2. imines as main reaction intermediates - ResearchGate. (URL: [Link])

  • RuO4-Mediated oxidation of secondary amines. 1. Are hydroxylamines main intermediates? - ResearchGate. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance - IOSR Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal. (URL: [Link])

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. (URL: [Link])

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap. (URL: [Link])

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC - NIH. (URL: [Link])

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (URL: [Link])

  • Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PubMed Central. (URL: [Link])

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Technical Support Center: Mastering Stereoselectivity in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of spirocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricate challenges of controlling three-dimensional architecture at the spirocenter. The unique conformational rigidity and structural complexity of spirocycles make them prized scaffolds in drug discovery, but also present formidable synthetic hurdles, particularly in achieving high stereoselectivity.[1][2][3]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple protocols to explain the why behind experimental choices, empowering you to diagnose issues and rationally design solutions for your specific system.

Part 1: Troubleshooting Poor Diastereoselectivity

Diastereoselectivity issues are common when constructing spirocycles, where a new chiral center is formed in a molecule that already contains one or more stereocenters. The goal is to favor the formation of one diastereomer over others.

Question 1: My spirocyclization reaction is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

Answer: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the different diastereomers is minimal. To improve this, you must strategically manipulate the reaction conditions to increase this energy gap. Here is a systematic approach to troubleshoot and optimize your reaction.

The "Big Three": Temperature, Solvent, and Concentration

These are often the most accessible parameters to adjust and can have a profound impact on selectivity.

  • Temperature: This is the most critical first parameter to screen. Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[4][5] In many cases, the increased selectivity outweighs the longer reaction times. However, this is not a universal rule. In some systems, an "inversion temperature" exists, above or below which the selectivity changes.[6] Therefore, a temperature screen is crucial.

    • Protocol: Run the reaction at several temperatures (e.g., 0 °C, -20 °C, -40 °C, and -78 °C) and analyze the d.r. at each point.

  • Solvent: The solvent influences the reaction by solvating reactants, intermediates, and transition states differently.[7] Its polarity, coordinating ability, and even its shape (e.g., aromatic vs. aliphatic) can alter the conformational preferences of the transition state assembly.[1][4][6]

    • Causality: A non-polar solvent like toluene might favor a more compact, organized transition state through π-stacking or other weak interactions, enhancing facial selectivity.[4] In contrast, a polar, coordinating solvent like THF could chelate to a metal catalyst or a Lewis acidic site on the substrate, leading to a different stereochemical outcome.

    • Screening Strategy: Test a range of solvents with varying properties. A typical screen might include:

      • Non-polar: Toluene, Hexanes

      • Halogenated: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)

      • Ethereal: Tetrahydrofuran (THF), Diethyl ether (Et₂O), 2-MeTHF

      • Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)

  • Concentration: While less commonly the primary driver, concentration can affect reaction order and the aggregation state of reagents or catalysts, which can influence selectivity. It is a simple parameter to check once temperature and solvent have been explored.

Additives: The Power of Subtle Modification

Additives can dramatically alter the reaction landscape without changing the core components.

  • Lewis Acids & Salts: The addition of a Lewis acid or a simple salt like Lithium Bromide (LiBr) can significantly enhance diastereoselectivity.[8]

    • Mechanism of Action: These additives can function by:

      • Chelation: Coordinating to multiple heteroatoms in the substrate to lock it into a rigid conformation, exposing one face to the incoming reagent.

      • Activating the Electrophile: Increasing the reactivity of the electrophilic partner.

      • Altering the Nucleophile: Modifying the aggregation state or reactivity of the nucleophilic species.

    • Case Study - Bedaquiline Synthesis: In the synthesis of the anti-tuberculosis drug Bedaquiline, adding LiBr reversed the diastereoselectivity and, when paired with a more basic, less hindered lithium amide base, more than doubled the yield of the desired diastereomer.[8][9] This was attributed to the influence of LiBr on the β-amino ketone substrate, likely through chelation.[8]

Substrate Control: Designing for Selectivity

The inherent structure of your starting material is a powerful tool for directing stereochemistry.[10]

  • Steric Bulk: Increasing the steric hindrance of substituents near the reacting centers can effectively block one face of the molecule, forcing the reaction to proceed from the less hindered side. In the synthesis of spirocyclic diketopiperazines, the bulkiness of a substituent on a pendent aminoamide was shown to directly influence the degree of stereoinduction.[11]

  • Directing Groups: Installing a functional group (e.g., a hydroxyl or amine) that can coordinate to the catalyst or a reagent can tether the reactants in a specific orientation, leading to high levels of selectivity.

Part 2: Troubleshooting Poor Enantioselectivity

Achieving high enantiomeric excess (e.e.) in an asymmetric spirocyclization requires an efficient transfer of chirality from a catalyst or auxiliary to the product. Low e.e. is a common and frustrating problem.

Question 2: I am using a well-established chiral catalyst system, but my enantiomeric excess (e.e.) is disappointingly low (<50%). What are the likely culprits and how can I improve it?

Answer: Low enantioselectivity points to one of two major issues: either the chiral information is not being effectively transmitted in the transition state, or a non-selective background reaction is competing with the desired catalytic pathway.

The Catalyst and Ligand System

The heart of any asymmetric reaction is the chiral catalyst. Even minor changes here can lead to major improvements.[4]

  • Ligand Screening: The choice of ligand is paramount. Steric and electronic properties of the ligand create the specific chiral environment that dictates the stereochemical outcome. If one ligand gives poor results, a screen of related ligands is the first step. For example, in metal-catalyzed reactions, you might screen different chiral phosphines, diamines, or BOX/PyBOX ligands.[1] In a nickel-catalyzed lactone α-spirocyclization, researchers found that different Mandyphos ligands (SL-M001–1 and SL-M009–1) gave complementary performance for different substrates.[12][13]

  • Catalyst Loading: While often optimized for yield, catalyst loading can sometimes affect e.e. Ensure you are using an appropriate loading (typically 0.5–10 mol%).

  • Counter-ion Effects: In ion-paired catalysis (e.g., with chiral phosphoric acids), the counter-ion can play a significant role in the structure of the transition state. Modifying the substrate or additives can alter this pairing and impact e.e.

Identifying and Suppressing the Background Reaction

A common cause of low e.e. is a non-catalyzed (racemic) background reaction that proceeds faster than, or concurrent with, the desired enantioselective pathway.

  • Diagnostic Test: To check for a background reaction, run the reaction under your optimized conditions but without the chiral catalyst/ligand. If you still observe significant product formation, you have a competing racemic pathway.

  • Strategies for Suppression:

    • Lower the Temperature: The background reaction may have a higher activation energy than the catalyzed one, meaning it will be slowed down more significantly at lower temperatures.

    • Use a Less Reactive Precursor: Sometimes, a highly activated substrate is prone to reacting without the catalyst. Modifying the substrate to be slightly less reactive can make it more dependent on catalytic activation.

    • Alter the Base/Acid: In reactions involving a base or acid, its strength and steric bulk can be tuned. A bulkier base might suppress the background reaction while still allowing the catalyst to function.

Chiral Auxiliaries: An Alternative Strategy

If catalytic methods fail, or if you need to synthesize a single enantiomer on a large scale, a chiral auxiliary approach can be highly effective.

  • How it Works: A chiral auxiliary is a chiral molecule that is temporarily attached to your substrate.[14] It then directs the stereochemistry of the spirocyclization through steric hindrance or conformational locking. Afterward, the auxiliary is cleaved and can often be recycled.

  • When to Use It: This method is particularly useful when:

    • A suitable catalytic system cannot be found.

    • The substrate is incompatible with the required catalyst.

    • Extremely high levels of stereochemical purity are required (>99% d.e. or e.e.).

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Temperature and Solvent Screen

This protocol outlines a systematic approach to optimizing the two most critical parameters for stereoselectivity.

  • Setup: Arrange a series of identical reaction vials or tubes in a parallel synthesis block or in separate cooling baths.

  • Reagent Preparation: Prepare a stock solution of your substrate and any common reagents to ensure consistent concentrations across all reactions.

  • Solvent Addition: To each vial, add the appropriate volume of a different solvent to be tested (e.g., Toluene, THF, DCM, MeCN).

  • Temperature Equilibration: Bring each reaction vessel to its target temperature (e.g., RT, 0 °C, -20 °C, -40 °C, -78 °C).

  • Initiation: Add the starting materials and catalyst/reagent to initiate the reactions. If one component is particularly unstable, it should be added last.

  • Monitoring: Monitor all reactions simultaneously by TLC or LC-MS. Note the time required for consumption of the starting material.

  • Quenching and Analysis: Once the reactions are complete, quench them under identical conditions. Carefully work up each reaction and analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio or enantiomeric excess.

Data Summary Table: Illustrative Optimization Results

The following table illustrates hypothetical results from an optimization study, demonstrating how different parameters can affect the outcome.

EntryCatalyst (mol%)SolventTemperature (°C)Additived.r. (A:B)e.e. (%) of A
15% Catalyst XDCM25None60:4075
25% Catalyst XToluene25None75:2582
35% Catalyst XTHF25None55:4568
45% Catalyst XToluene0None88:1291
55% Catalyst XToluene-20None95:596
65% Catalyst XToluene-20LiBr (1.1 eq)>98:297

Part 4: Visualizing the Workflow

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving issues with stereoselectivity in your spirocyclization reaction.

G start Low Stereoselectivity (d.r. or e.e.) is_asymmetric Is the reaction asymmetric (chiral catalyst)? start->is_asymmetric temp_screen Screen Temperature (e.g., RT to -78°C) is_asymmetric->temp_screen No (Diastereoselective) background_rxn Test for Background (No Catalyst Control) is_asymmetric->background_rxn Yes (Enantioselective) solvent_screen Screen Solvents (Polar & Non-polar) temp_screen->solvent_screen Selectivity still low additives Test Additives (Lewis Acids, Salts) solvent_screen->additives Selectivity still low substrate_mod Modify Substrate (Steric Bulk, Directing Groups) additives->substrate_mod Selectivity still low ligand_screen Screen Ligand Library background_rxn->ligand_screen No suppress_bg Suppress Background Rxn (Lower Temp, Tune Reagents) background_rxn->suppress_bg Yes ligand_screen->temp_screen e.e. still low auxiliary Consider Chiral Auxiliary Strategy ligand_screen->auxiliary All catalytic approaches fail suppress_bg->ligand_screen BG suppressed, e.e. still low

Caption: A decision tree for troubleshooting stereoselectivity.

Catalyst-Substrate Interaction Model

This diagram illustrates the conceptual role of a chiral catalyst in inducing stereoselectivity.

G cluster_0 Chiral Catalyst Pocket Catalyst Chiral Ligand Scaffold Metal Metal Center Catalyst->Metal coordinates Substrate Prochiral Substrate Substrate->Metal binds in specific orientation Product_S S-Enantiomer Product Substrate->Product_S leads to Product_R R-Enantiomer Product Substrate->Product_R suppressed Reagent Reagent Reagent->Substrate Favored Attack (Low Energy TS) Reagent->Substrate Disfavored Attack (High Energy TS)

Caption: Role of a chiral catalyst in facial selection.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Spirocyclization Reactions.
  • Mear, S. J., Lucas, T., Ahlqvist, G. P., et al. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Wikipedia. (n.d.). Stereoselectivity.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • ResearchGate. (n.d.). The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a).
  • Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of Spiro Compounds.
  • Reisman, S. E., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications.
  • Qin, Y., et al. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis.
  • Ghorai, M. K., et al. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters.
  • Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
  • Reisman, S. E., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ResearchGate.
  • Sen, S., Potti, V. R., Surakanti, R., Murthy, Y. L. N., & Pallepogu, R. (2010). Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. Organic & Biomolecular Chemistry, 8(23), 5339-5341.
  • ResearchGate. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
  • ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • ResearchGate. (n.d.). Solvent effects on stereoselectivity: More than just an environment.

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific chemical reaction using Thin-Layer Chromatography (TLC). Our focus is to blend technical accuracy with practical, field-tested insights to ensure your experiments are both successful and reproducible.

Introduction: The Chemistry at a Glance

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a valuable spirocyclic lactam, often involves an intramolecular cyclization. A plausible precursor for this synthesis is a linear peptide-like molecule, such as the methyl ester of N-(Boc)-N-((1-((Cbz)-amino)cyclopropyl)methyl)glycine. The reaction involves the formation of a lactam ring, which is a critical step that requires careful monitoring to maximize yield and minimize side products.

Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid and cost-effective method to track the consumption of the starting material and the formation of the desired product.[1]

Part 1: Foundational Knowledge - TLC in a Nutshell

Before we delve into troubleshooting, let's establish a solid foundation of the principles governing TLC.

What is the Retention Factor (Rf) and Why is it Crucial?

The Retention Factor (Rf) is a dimensionless value that quantifies the movement of a compound on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1] An ideal Rf value for clear separation and accurate analysis typically falls between 0.3 and 0.7.[2]

dot graph TLC_Fundamentals { layout=neato; node [shape=box, style=rounded]; A [pos="0,3!", label="TLC Plate Setup"]; B [pos="-2,1.5!", label="Origin (Spotting Line)"]; C [pos="-2,0!", label="Analyte Spot"]; D [pos="2,1.5!", label="Solvent Front"]; E [pos="2,0!", label="Separated Compound Spot"]; F [pos="0,-1!", label="Rf = (Distance Traveled by Compound) / (Distance Traveled by Solvent Front)"];

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_spotting Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (Solvent System + Filter Paper) develop Develop Plate prep_chamber->develop spot_rxn Spot Reaction Mixture (R) spot_sm->spot_rxn spot_co Co-spot SM and R spot_rxn->spot_co spot_co->develop dry Dry Plate develop->dry visualize Visualize Spots (UV, Stains) dry->visualize analyze Calculate Rf Values visualize->analyze interpret Interpret Results (Reaction Progress) analyze->interpret

Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter while monitoring the synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

Scenario 1: Poor Separation of Spots

Q: My starting material and product spots are too close together (similar Rf values). How can I improve the separation?

A: This is a common challenge, especially when the polarity difference between the reactant and product is minimal. Here's a systematic approach to enhancing resolution:

  • Adjusting the Mobile Phase Polarity: The key is to fine-tune the eluting power of your solvent system.[2]

    • If spots are too high (Rf > 0.7): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., hexanes).

    • If spots are too low (Rf < 0.2): Your mobile phase is not polar enough. Increase the amount of the polar solvent.

  • Employing a Different Solvent System: Sometimes, a simple binary mixture isn't sufficient. Consider a ternary system. For instance, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can significantly alter selectivity.

  • Using Additives: For amine-containing compounds that may interact strongly with the acidic silica gel, adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can improve peak shape and separation.[3][4]

Solvent System Polarity Typical Application
100% HexanesVery LowNon-polar compounds
10-30% Ethyl Acetate in HexanesLow to MediumCompounds of moderate polarity
50-70% Ethyl Acetate in HexanesMedium to HighMore polar compounds
5-10% Methanol in DichloromethaneHighHighly polar compounds
Scenario 2: Spot Tailing or Streaking

Q: My spots are not round but appear as streaks or tails. What's causing this and how can I fix it?

A: Tailing is often a sign of undesirable interactions between your compound and the stationary phase or overloading the plate.[5]

  • Sample Overloading: You may be applying too much sample to the plate. Try diluting your sample solution and re-spotting.[5]

  • Acidic or Basic Nature of the Compound: The secondary amine in your starting material or product can interact with the acidic silica gel, causing tailing. As mentioned above, adding a basic modifier like triethylamine to your mobile phase can mitigate this issue.[4]

  • Incomplete Drying of the Spotting Solvent: Ensure the solvent from your sample spot has completely evaporated before placing the plate in the developing chamber.

dot graph Tailing_Troubleshooting { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Troubleshooting Spot Tailing

Scenario 3: Visualization Issues

Q: I can't see any spots after developing the TLC plate. What should I do?

A: This can be due to a few factors, from sample concentration to the visualization method itself.

  • UV Inactivity: Your compounds may not be UV-active. While aromatic rings (like the Cbz protecting group in the precursor) are typically UV-active, the final spiro-lactam product may not be.

  • Inappropriate Stain: Not all stains work for all functional groups. For the synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, the following stains are recommended:

    • Ninhydrin: Excellent for visualizing primary and secondary amines. It will likely stain the starting material and potentially the product (if the secondary amine is accessible).[6] Boc-protected amines can also be visualized with heating, as the Boc group can be cleaved.[7]

    • Potassium Permanganate (KMnO₄): A general stain for oxidizable functional groups. It is a good all-purpose choice if you are unsure about the nature of your compounds.[8][9]

    • p-Anisaldehyde: A versatile stain that often produces different colors for different functional groups upon heating, which can aid in distinguishing between spots.[8][10]

  • Sample Concentration is Too Low: If your reaction is very dilute, you may need to spot the TLC plate multiple times in the same location (allowing the solvent to dry between each application) to concentrate the sample.[5]

Stain Target Functional Groups Typical Appearance
Ninhydrin Primary & Secondary AminesPink to purple spots upon heating[7]
Potassium Permanganate Alkenes, Alcohols, Aldehydes, AminesYellow/brown spots on a purple background[8][9]
p-Anisaldehyde Nucleophilic groups, CarbonylsVarious colors on a light pink background upon heating[8][10]

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Standard TLC Monitoring of the Reaction
  • Prepare the TLC Chamber: Pour your chosen mobile phase (e.g., 30% ethyl acetate in hexanes) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber.

  • Spot the TLC Plate: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom.

    • Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material.

    • Lane 2 (Co-spot - C): Spot the starting material, and then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture - R): Spot a sample of your reaction mixture.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (254 nm) and circle any visible spots.

    • Dip the plate into your chosen staining solution (e.g., ninhydrin), then gently heat with a heat gun until spots appear.

  • Analyze the Results: Calculate the Rf values for all spots. A successful reaction will show the disappearance of the starting material spot in the 'R' lane and the appearance of a new product spot. The 'C' lane will help confirm if the spot in the 'R' lane is indeed the starting material.

Protocol 2: Preparation of Staining Solutions
  • Ninhydrin Stain: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[6]

  • Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water, then add 1.25 mL of 10% NaOH solution.[8][11]

  • p-Anisaldehyde Stain: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid. After cooling, add 3.7 mL of p-anisaldehyde. Store this solution refrigerated and protected from light.[12][13]

Frequently Asked Questions (FAQs)

Q1: How do I know when the reaction is complete? A1: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane on the TLC plate, and the intensity of the product spot is no longer increasing.

Q2: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC is just a smear. How can I fix this? A2: High-boiling solvents can interfere with TLC development. After spotting your plate, place it under a high vacuum for a few minutes to remove the solvent before developing it.[14]

Q3: Can I use TLC to determine the purity of my final product? A3: TLC is an excellent tool for assessing purity. A pure compound should ideally show a single spot on the TLC plate. However, the absence of multiple spots is not definitive proof of purity, as some impurities may not be visible with the chosen solvent system and visualization method.

Q4: What is the expected polarity difference between the starting material and the spiro-lactam product? A4: The cyclization reaction to form the lactam generally results in a more rigid and often more polar molecule than the linear precursor. Therefore, you can typically expect the product, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, to have a lower Rf value (be more polar) than the starting N-substituted glycine methyl ester.

References

  • ChemicalDesk. (2011, June 28).
  • Slideshare. Thin layer chromatographic analysis of Beta Lactam Antibiotics.
  • VanVeller Lab Resources. Recipes for TLC Stains.
  • University of Rochester. TLC Stains.
  • Chemistry LibreTexts. (2022, August 16). 2.1.
  • NIH National Library of Medicine. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics.
  • Stanford University. (n.d.). TLC Stains.
  • ChemicalBook. (n.d.). tert-Butyl 5-oxo-4,7-diazaspiro[2.
  • University of Rochester. (n.d.). Magic Formulas: TLC Stains.
  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains.
  • Chemistry Stack Exchange. (2017, April 17). How to prepare and store anisaldehyde tlc staining solution? What will be the color of this solution?
  • Scribd. (n.d.). TLC Stains for Chemists.
  • REACH Devices, LLC. (n.d.). TLC stains.
  • EPFL. (n.d.).
  • ResearchGate. (n.d.). Colours and fluorescence of beta-lactams developed by the six TLC systems [Download Scientific Diagram].
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain.
  • Benchchem. (2025). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
  • ResearchGate. (n.d.). Colours and fluorescence of beta-lactams developed by the six TLC systems [Download Table].
  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry.
  • Der Pharma Chemica. (n.d.).
  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • University of Rochester, Department of Chemistry. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
  • Bitesize Bio. (2025, June 3).
  • Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • ResearchGate. (2012, October 27). In which situation/case would we need to adjust the pH of the mobile phase in TLC? How do I know that I need to adjust the pH? How do I adjust it?
  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?
  • Adronov Group, McMaster University. (n.d.).
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
  • ResearchGate. (2025, August 7). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
  • ACS Publications. (2023, August 29). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters.
  • Frontiers. (n.d.).
  • Wiley Online Library. (2023, May 5).
  • Biotage. (2023, January 23).
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
  • PubChem. (n.d.). Tert-butyl 7-oxo-5-azaspiro(2.5)
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Thin Layer Chromatographic Profile of Ipomoea quamoclit Linn Whole Plant.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Sushobhan Ukil.pmd.
  • ResearchGate. (n.d.). RF values of Ethyl acetate extract [Download Scientific Diagram].
  • Reddit. (2022, April 13). TLC and Polarity Help.
  • ResearchGate. (n.d.). Structures of selected spiro-β-lactams highlighting the most relevant...

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its unique spirocyclic structure, incorporating a cyclopropane ring fused to a piperidinone system, presents a distinct challenge for structural verification. The unambiguous determination of its chemical structure is paramount for ensuring the integrity of subsequent drug development phases.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the complete structural elucidation of such complex organic molecules.[2] This guide provides an in-depth, experience-driven comparison of NMR methodologies for the comprehensive analysis of this target compound. We will move from foundational one-dimensional (1D) experiments to advanced two-dimensional (2D) techniques, explaining the causal logic behind each experimental choice. Furthermore, we will objectively compare NMR with other common analytical techniques, offering a holistic perspective for researchers in the field.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR are the initial, indispensable steps in any structural analysis.[3] They provide a constitutional fingerprint of the molecule, revealing the number and electronic environment of hydrogen and carbon atoms.

¹H NMR Analysis: An Initial Assessment

The ¹H NMR spectrum provides the first overview of the proton environments. For a molecule like tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, we can predict distinct regions and signal characteristics.

  • The tert-Butyl Group: This group is the most recognizable feature, producing a prominent, sharp singlet integrating to nine protons. Its chemical shift typically appears in the upfield region, generally between 1.0 and 2.0 ppm.[4][5] This signal serves as an excellent internal reference for integration.

  • Aliphatic Protons (Cyclopropane and Piperidinone Rings): The protons on the spirocyclic core will present the greatest challenge. The rigid, non-aromatic ring system means that many protons are diastereotopic, leading to complex splitting patterns (multiplets). We expect these signals to appear in the range of approximately 0.5 to 4.0 ppm.

  • Amide Proton (N-H): The amide proton will typically appear as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.[6] In a non-protic solvent like CDCl₃, it may be found around 5-8 ppm, while in a hydrogen-bond accepting solvent like DMSO-d₆, it can shift significantly downfield to 7-9 ppm.[7][8]

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For our target compound, we anticipate 11 distinct signals:

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the 165-175 ppm range.

  • tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm).[4]

  • Spiro Carbon: The quaternary carbon at the spiro junction is a key diagnostic signal, expected in the aliphatic region.

  • Aliphatic Carbons: The remaining methylene (CH₂) carbons of the piperidinone and cyclopropane rings will appear in the upfield region, generally between 10 and 60 ppm.

Predicted NMR Data Summary

The following table summarizes the anticipated chemical shifts for the target molecule. These are estimates based on known values for similar functional groups and structural motifs.

Assignment Predicted ¹H Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Shift (ppm)
tert-Butyl (CH₃)₃~1.5Singlet (s)~28
tert-Butyl C (CH₃)₃--~80
Cyclopropane CH₂~0.5 - 1.5Multiplet (m)~10 - 20
Piperidinone CH₂ (adjacent to N-Boc)~3.5 - 4.0Multiplet (m)~40 - 50
Piperidinone CH₂ (adjacent to spiro C)~1.5 - 2.5Multiplet (m)~30 - 40
Spiro Carbon--~35 - 45
Amide NH ~5.0 - 8.0 (solvent dep.)Broad Singlet (br s)-
Carbonyl C=O--~170
Carbamate C=O--~155

Note: The complexity arising from the spirocyclic center makes precise prediction of aliphatic shifts and multiplicities challenging without experimental data. This ambiguity necessitates the use of 2D NMR techniques.

Part 2: Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides a list of ingredients, 2D NMR provides the assembly instructions. For a complex, non-symmetric molecule, 2D experiments are not just helpful; they are essential for definitive structural proof.[9]

The Logical Workflow for Structural Elucidation

A systematic approach is critical. The results of each experiment guide the interpretation of the next, creating a self-validating system of data.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Connectivity cluster_final Final Assignment H1 ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlation) H1->HSQC COSY COSY (H-H Correlation) H1->COSY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC HMBC HMBC (ⁿJ C-H Correlation) HSQC->HMBC COSY->HMBC Structure Unambiguous Structure HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Key 2D NMR Experiments and Their Roles
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[10]

    • Causality: By observing cross-peaks between two proton signals, we can trace the proton-proton connectivity within a spin system. For our target, COSY will be instrumental in connecting the adjacent methylene protons within the piperidinone ring and establishing the relationships between the diastereotopic protons of the cyclopropane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most crucial experiment for initial assignments. It correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling).[11][12]

    • Causality: Each cross-peak in an HSQC spectrum definitively links a specific proton resonance to its corresponding carbon resonance. This allows us to transfer the assignments made from the simpler ¹H spectrum to the carbon skeleton. It cleanly separates CH, CH₂, and CH₃ groups from quaternary carbons (which do not appear in the HSQC).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides the final piece of the puzzle by revealing long-range correlations between protons and carbons over two to four bonds (ⁿJCH, where n=2-4).[10]

    • Causality: HMBC is used to connect the spin systems identified by COSY. For instance, observing a correlation from the cyclopropane protons to the spiro carbon, and from the piperidinone protons to that same spiro carbon, would unequivocally prove the spirocyclic connection. Similarly, correlations from the methylene protons adjacent to the nitrogen to the carbamate carbonyl carbon would confirm that portion of the structure.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive analytical package in a drug development setting relies on orthogonal techniques to assess purity and identity.[13][14]

Comparative Analysis Table
Technique Primary Information Strengths for This Compound Limitations for This Compound
NMR Spectroscopy Complete 3D structure and connectivity.[2]Unambiguous structural confirmation.Relatively low sensitivity; not ideal for trace impurity quantification without specialized methods (qNMR).
LC-MS Molecular Weight and Purity Profile.[15]High sensitivity for detecting process impurities and degradation products; confirms molecular mass.Provides no information on atom connectivity or stereochemistry.
HPLC-UV Quantitative Purity Assessment.[16]Robust, precise, and reproducible method for determining purity and quantifying known impurities.Requires a UV chromophore (amide/carbamate offer weak absorbance); cannot identify unknown impurities without reference standards.
FTIR Spectroscopy Presence of Functional Groups.[17]Fast and simple confirmation of key functional groups (C=O of amide and carbamate, N-H).Provides no detailed information on the carbon skeleton or connectivity.
Decision-Making Workflow for Analysis

The choice of analytical technique is driven by the specific question being asked. This workflow illustrates a logical approach for a drug development professional.

G node_action node_action Start What is the Analytical Goal? Goal1 Confirm Chemical Structure? Start->Goal1 Goal2 Quantify Purity? Start->Goal2 Goal3 Identify Unknown Impurity? Start->Goal3 Goal4 Confirm Functional Groups? Start->Goal4 Action1 Perform Full NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) Goal1->Action1 Yes Action2 Develop & Validate HPLC-UV Method Goal2->Action2 Yes Action3 Perform LC-MS Analysis Goal3->Action3 Yes Action4 Acquire FTIR Spectrum Goal4->Action4 Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Experimental Protocols

Protocol 1: Sample Preparation
  • Accurately weigh 5-10 mg of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like the amide N-H.[18]

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.

  • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C)
  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H spectrum using a single-pulse experiment. A spectral width of 12-16 ppm is typical.

  • Process the ¹H spectrum (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Acquire a ¹³C spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is standard.

  • Process the ¹³C spectrum and calibrate the chemical shift scale.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • Using the same sample, load the standard parameter set for a gradient-selected COSY experiment (e.g., gCOSY). Acquire the data, typically with 2-4 scans per increment.

  • Load the standard parameter set for a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). Ensure the spectral widths in both dimensions are appropriate based on the 1D spectra.

  • Load the standard parameter set for a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • Process all 2D spectra using the appropriate software, performing Fourier transformation in both dimensions, phasing, and baseline correction.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs Blog. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Klemperer, W. G., et al. (1966). Solvent effects in N.M.R. spectra of amide solutions. The Journal of Chemical Physics. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

  • Sperry, J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]

  • Jurt, S., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

  • Choi, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link]

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  • Witanowski, M., et al. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A. [Link]

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  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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  • ResearchGate. (n.d.). NMR data for 1 and 3 assigned using 2D HSQC and COSY NMR. ResearchGate. [Link]

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  • Wiley Online Library. (2019). NMR analysis of t‐butyl‐catalyzed deuterium exchange at unactivated arene localities. Journal of Physical Organic Chemistry. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Resonance. [Link]

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  • PubChem. (n.d.). Tert-butyl 7-oxo-4-azaspiro(2.5)octane-4-carboxylate. PubChem. [Link]

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A Comprehensive Guide to the Infrared Spectral Analysis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate and a Comparison with Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a key heterocyclic scaffold in medicinal chemistry. For researchers engaged in the synthesis and characterization of novel diazaspirocyclic compounds, IR spectroscopy serves as a rapid, non-destructive, and indispensable tool for structural verification. This document moves beyond a simple recitation of peak positions to explain the causal relationships between molecular structure and vibrational spectra, offering a framework for interpreting the spectral data of this molecule and its analogues.

The structural complexity of the target molecule, featuring a δ-lactam, a tert-butoxycarbonyl (Boc) protecting group, and a unique spirocyclic cyclopropane ring, gives rise to a distinctive IR spectrum. We will dissect this spectrum by predicting the characteristic absorption frequencies of its constituent functional groups and compare them against simpler, related structures to highlight its unique spectral signature.

Structural and Vibrational Analysis of Key Functional Groups

The first step in predicting and interpreting an IR spectrum is to deconstruct the molecule into its primary functional groups, as these substructures dominate the spectrum.

  • δ-Lactam (Cyclic Amide): The six-membered cyclic amide is a core feature. It contains a secondary amine (N-H) and a carbonyl group (C=O). The ring strain and electronic environment of a δ-lactam influence its vibrational frequencies compared to acyclic amides.[1][2]

  • Boc-Carbamate: The Boc protecting group is ubiquitous in modern organic synthesis. It consists of a carbonyl group flanked by a tert-butoxy group and the nitrogen atom of the diazaspiro core. Its electronic and steric properties create a distinct carbonyl absorption.[3]

  • Spirocyclic System: The spiro-fused cyclopropane ring at C3 introduces rigidity and a unique three-dimensional architecture. While cyclopropane C-H bonds can sometimes be observed above 3000 cm⁻¹, the primary contribution of this moiety is to the overall fingerprint region, making the spectrum unique to this specific scaffold.[4]

  • Aliphatic C-H Bonds: The molecule contains numerous sp² and sp³ hybridized C-H bonds within the ethyl bridge and the tert-butyl group, which will produce characteristic stretching and bending vibrations.

Below is a diagram illustrating the key functional groups that produce characteristic IR absorptions.

G cluster_mol Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate cluster_groups Key Functional Groups for IR Analysis mol lactam_co Lactam C=O Stretch (~1670 cm⁻¹) mol->lactam_co 1 carbamate_co Carbamate C=O Stretch (~1700-1715 cm⁻¹) mol->carbamate_co 2 nh_stretch Lactam N-H Stretch (~3200-3400 cm⁻¹) mol->nh_stretch 3 amide_ii Amide II (N-H Bend) (~1510-1550 cm⁻¹) mol->amide_ii 4 c_o_stretch Carbamate C-O Stretches (~1160 & 1250 cm⁻¹) mol->c_o_stretch 5

Caption: Key IR-active functional groups in the target molecule.

Predicted Infrared Spectrum and Comparative Analysis

Table 1: Predicted IR Absorption Frequencies for the Target Molecule

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Comments
~3400 - 3200Medium, BroadN-H Stretch (Lactam)The position and broadness depend on hydrogen bonding. In a solid state (KBr or ATR), this peak is likely to be broad and centered around 3200 cm⁻¹.[2]
2980 - 2850Medium-StrongC-H Stretch (Aliphatic)Multiple bands arising from the tert-butyl group and the spirocyclic CH₂ groups.
~1715 - 1700StrongC=O Stretch (Boc-Carbamate)Carbamate carbonyls typically absorb at higher frequencies than amides due to the electron-withdrawing nature of the adjacent oxygen atom.[3]
~1670StrongC=O Stretch (δ-Lactam, Amide I)The C=O stretch of a six-membered lactam is characteristically found in this region. Its lower frequency relative to the carbamate is a key distinguishing feature.[1][5]
~1550 - 1510MediumN-H Bend (Amide II)This band, resulting from a coupling of N-H bending and C-N stretching, is characteristic of secondary amides and is a crucial confirmation of the lactam structure.[1]
~1365MediumC-H BendCharacteristic symmetric bending of the tert-butyl group.
~1250 & ~1160StrongC-O Stretch (Carbamate)Asymmetric and symmetric C-O-C stretches associated with the tert-butoxy group of the carbamate are strong and highly characteristic.[3]
Below 1000VariableFingerprint RegionComplex vibrations involving the spirocyclic skeleton and other bending modes. This region provides a unique fingerprint for the molecule.
Comparative Guide: Distinguishing Features

To appreciate the unique spectral signature of our target molecule, we compare its predicted absorptions with those of two simpler, commercially available compounds: δ-Valerolactam (a simple δ-lactam) and tert-butyl piperidine-1-carboxylate (a simple Boc-protected cyclic amine).

Table 2: Comparative IR Data (Key Carbonyl and N-H Absorptions in cm⁻¹)

Functional Group VibrationTarget Molecule (Predicted) δ-Valerolactam (Alternative 1) tert-butyl piperidine-1-carboxylate (Alternative 2)
N-H Stretch~3200 (Broad) ~3220 (Broad)[2]Absent
C=O Stretch (Carbamate)~1700-1715 Absent~1695
C=O Stretch (Lactam/Amide I)~1670 ~1670[2]Absent
N-H Bend (Amide II)~1550 ~1550[1]Absent

This comparison clearly demonstrates the diagnostic power of IR spectroscopy. An analyst running a sample of the target molecule can confirm its identity by observing:

  • The presence of two distinct carbonyl peaks : one around 1700 cm⁻¹ (Boc group) and another at a lower wavenumber around 1670 cm⁻¹ (lactam).

  • The simultaneous presence of bands confirming the secondary amide of the lactam: an N-H stretch (~3200 cm⁻¹) and an Amide II band (~1550 cm⁻¹).

The absence of any of these peaks would immediately indicate a failure in the synthesis or the presence of an impurity.

Experimental Protocol: Acquiring a High-Quality FTIR-ATR Spectrum

The Attenuated Total Reflectance (ATR) technique is the modern standard for acquiring IR spectra of solid powder samples due to its minimal sample preparation and high reproducibility.

Objective: To obtain a clean, high-resolution infrared spectrum of a solid sample of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Step-by-Step Methodology
  • System Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).

    • Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Causality: Preventing Cross-Contamination):

    • Clean the surface of the diamond ATR crystal meticulously.

    • Wipe the crystal with a soft, lint-free swab dampened with a volatile solvent (e.g., isopropanol or acetone).

    • Perform a second wipe with a clean, dry swab to remove any residual solvent. The cleanliness of the crystal is paramount for a pure sample spectrum.

  • Background Spectrum Acquisition (Causality: Establishing a Baseline):

    • With the clean, empty ATR accessory in place and the pressure arm down, collect a background spectrum.

    • This scan measures the absorbance of the atmosphere and the ATR crystal itself. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only information from the sample. A typical background scan involves 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the solid sample (typically 1-5 mg) onto the center of the ATR crystal. A spatula tip is usually sufficient. The sample should completely cover the crystal surface.

  • Pressure Application (Causality: Ensuring Good Contact):

    • Lower the pressure arm onto the sample until it clicks or indicates that sufficient pressure has been applied.

    • This step is critical. Good contact between the solid sample and the ATR crystal is required for the IR beam's evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.[7]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

    • The software will automatically perform the background subtraction and display the resulting spectrum in either absorbance or transmittance mode.

  • Post-Measurement Cleanup:

    • Release the pressure arm and remove the bulk of the sample powder.

    • Clean the ATR crystal thoroughly as described in Step 2 to prepare for the next measurement.

The following diagram illustrates the standard workflow for this procedure.

start Start clean 1. Clean ATR Crystal (Isopropanol Wipe) start->clean Prepare background 2. Collect Background Spectrum (No Sample) clean->background Calibrate apply_sample 3. Apply Solid Sample to Crystal background->apply_sample Load apply_pressure 4. Apply Pressure (Ensure Contact) apply_sample->apply_pressure collect_sample 5. Collect Sample Spectrum apply_pressure->collect_sample Measure process 6. Automatic Background Subtraction & Display collect_sample->process Analyze end End process->end

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

References

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

  • Rajendran, S., et al. (2023). FTIR Spectra of Spiro compounds. ResearchGate. [Link]

  • Hanafusa, T., et al. (1968). Infrared special studies on lactams as cis-trans models for the peptide bond. ACS Publications. [Link]

  • Edwards, O. E., & Singh, T. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Science Publishing. [Link]

  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. PubMed. [Link]

  • Luo, C., et al. (2019). The IR (a) and Raman (b) spectra of β-lactam. ResearchGate. [Link]

  • Scribd. (n.d.). Typical Infrared Absorption Frequencies. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. (2016). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • PubChem. (n.d.). tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate. [Link]

  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. [Link]

  • ResearchGate. (2013). FT-IR spectrum of tert-butyl.... [Link]

  • MDPI. (2024). Integration of FTIR Spectroscopy, Volatile Compound Profiling, and Chemometric Techniques.... [Link]

  • LabRoots. (2018). Accessories and Techniques for FT-IR Sample Analysis. YouTube. [Link]

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A Senior Application Scientist's Guide to Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of novel molecular scaffolds is a critical step in crafting next-generation therapeutics. The departure from planar, aromatic systems towards more three-dimensional structures has been a paradigm shift, offering improved physicochemical properties and novel intellectual property.[1][2][3][4][5] Within this landscape, spirocyclic systems have emerged as particularly valuable building blocks. This guide provides an in-depth characterization of "Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate," a unique scaffold poised for application in innovative drug design. We will objectively compare its structural and functional attributes with alternative motifs, supported by available data and established synthetic protocols.

The Spirocyclic Advantage: Moving Beyond Flatland in Drug Design

The overrepresentation of flat, aromatic moieties in historical drug candidates has often led to challenges in achieving favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Spirocyclic scaffolds, defined by two rings sharing a single atom, introduce a rigid, three-dimensional geometry that can confer significant advantages:[1][2][3][4][5]

  • Enhanced Solubility: The increased sp³ character of spirocycles generally disrupts the planarity and high lipophilicity associated with aromatic systems, often leading to improved aqueous solubility.

  • Improved Metabolic Stability: The rigid nature of the spirocyclic core can shield metabolically susceptible sites from enzymatic degradation, prolonging the compound's half-life.

  • Novelty and Patentability: The unique three-dimensional arrangement of spirocycles provides access to novel chemical space, offering opportunities for new intellectual property.

  • Conformational Rigidity: The locked conformation of spirocycles can pre-organize appended pharmacophoric elements in a specific spatial orientation, leading to higher binding affinity and selectivity for the biological target.

The logical progression from planar to three-dimensional scaffolds in drug design is visualized in the workflow below.

G cluster_0 Scaffold Evolution in Drug Discovery Planar Scaffolds Planar Scaffolds 3D Scaffolds 3D Scaffolds Planar Scaffolds->3D Scaffolds Desire for Improved Properties Spirocyclic Scaffolds Spirocyclic Scaffolds 3D Scaffolds->Spirocyclic Scaffolds Need for Rigidity & Novelty Enhanced Drug Candidates Enhanced Drug Candidates Spirocyclic Scaffolds->Enhanced Drug Candidates Leads to

Caption: Evolution from planar to spirocyclic scaffolds in drug discovery.

Characterization of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

CAS Number: 1199794-51-8 Molecular Formula: C₁₁H₁₈N₂O₃ Molecular Weight: 226.27 g/mol

This spirocycle features a cyclopropane ring fused to a piperidinone ring, with a Boc-protected nitrogen at the 7-position. The presence of the ketone and the protected amine offers two points for further chemical elaboration, making it a versatile building block.

PropertyValue/DescriptionSource
IUPAC Name tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylateN/A
CAS Number 1199794-51-8N/A
Molecular Formula C₁₁H₁₈N₂O₃N/A
Molecular Weight 226.27N/A
Appearance Expected to be a solidN/A
Purity ≥98% (typical for commercial samples)[6]

Comparative Analysis with Alternative Scaffolds

The value of a building block is best understood in the context of its alternatives. Here, we compare "Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate" with a constitutional isomer and a more conventional heterocyclic scaffold.

Constitutional Isomer: Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

A key structural variant is its constitutional isomer, Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (CAS 886766-28-5). While sharing the same molecular formula and weight, the repositioning of the nitrogen and carbonyl groups significantly alters the molecule's properties and synthetic utility.

FeatureTert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylateTert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Structure Contains a piperidinone (amide) ringContains a piperazine ring
Reactivity The amide nitrogen is less nucleophilic. The carbonyl offers a site for nucleophilic addition.The secondary amine at the 4-position is nucleophilic and can be readily functionalized.
Synthetic Utility A scaffold for building complexity from the amide nitrogen and the carbonyl.A versatile building block for introducing a constrained diamine motif.

The choice between these isomers is dictated by the desired synthetic outcome. The target compound is ideal for building structures where a lactam is a key pharmacophoric element, while its isomer is a precursor for constrained diamines.

Comparison with a Conventional Scaffold: N-Boc-piperidone

A more traditional building block is N-Boc-4-piperidone. While it offers a protected amine and a ketone, it lacks the spirocyclic cyclopropane ring.

FeatureTert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylateN-Boc-4-piperidone
Dimensionality Rigid, three-dimensional structureRelatively flexible, less-defined 3D shape
Novelty High, offers access to unique chemical spaceLow, a very common building block
Physicochemical Impact The cyclopropane ring can improve metabolic stability and modulate lipophilicity.Properties are well-understood but may not offer advantages in overcoming common drug development hurdles.

The workflow for selecting a scaffold based on desired properties is illustrated below.

G cluster_0 Scaffold Selection Workflow Desired Properties Desired Properties Planar Scaffold Planar Scaffold Desired Properties->Planar Scaffold If 2D is sufficient Spirocyclic Scaffold Spirocyclic Scaffold Desired Properties->Spirocyclic Scaffold If 3D & Rigidity are needed Target Compound Target Compound Spirocyclic Scaffold->Target Compound Specific functional handles

Caption: A simplified workflow for scaffold selection in drug discovery.

Experimental Protocols

Representative Synthesis of a Diaza[2.5]octane Core

This multi-step synthesis starts from diethyl malonate and constructs the spirocyclic core through a series of cyclization and functional group manipulations.

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a solution of diethyl malonate in DMF, add 1,2-dibromoethane and a suitable base (e.g., K₂CO₃).

  • Heat the reaction mixture to facilitate the cyclization reaction.

  • After completion, work up the reaction to isolate the diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Hofmann Rearrangement and Subsequent Cyclization

  • The diester is hydrolyzed to the corresponding dicarboxylic acid.

  • A Hofmann rearrangement is performed to generate an amine from one of the carboxylic acid groups.

  • The resulting amino acid is then cyclized to form the diazaspiro[2.5]octane core.

Step 3: Boc Protection

  • The secondary amine of the diazaspiro[2.5]octane core is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

The general synthetic workflow is depicted below.

G cluster_0 Representative Synthesis Workflow Diethyl Malonate Diethyl Malonate Cyclopropanedicarboxylate Cyclopropanedicarboxylate Diethyl Malonate->Cyclopropanedicarboxylate Cyclization Diazaspiro[2.5]octane Core Diazaspiro[2.5]octane Core Cyclopropanedicarboxylate->Diazaspiro[2.5]octane Core Hofmann & Cyclization Target Compound Target Compound Diazaspiro[2.5]octane Core->Target Compound Boc Protection

Caption: A generalized synthetic workflow for diazaspiro[2.5]octane scaffolds.

Conclusion and Future Outlook

"Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate" represents a compelling, yet under-explored, building block for medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over traditional planar scaffolds, with the potential to improve key drug-like properties. While detailed experimental data for this specific compound remains sparse in the public domain, the established value of spirocycles in drug discovery suggests that it and related analogs are worthy of further investigation. As synthetic methodologies for these complex scaffolds become more accessible, we anticipate that diazaspiro[2.5]octanones will find increasing application in the development of innovative therapeutics targeting a wide range of diseases.

References

  • BenchChem. (2025). Advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • National Center for Biotechnology Information. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.
  • National Center for Biotechnology Information. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • CORE. (2014). The use of spirocyclic scaffolds in drug discovery.
  • BOC Sciences. (n.d.).
  • Vulcanchem. (n.d.). 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl).
  • ChemicalBook. (n.d.). tert-Butyl 5-oxo-4,7-diazaspiro[2.
  • PubChem. (n.d.). tert-Butyl 4,7-diazaspiro(2.5)
  • ResearchGate. (n.d.). Calculated physicochemical properties of Boc-deprotected.
  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Baghdad Science Journal. (n.d.). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[2][5] octane from reaction of Dibenzylidene.

  • Google Patents. (n.d.). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Biosynth. (n.d.). tert-butyl 7-oxo-4-azaspiro[2.
  • PubChemLite. (n.d.). Tert-butyl 7-oxo-4-azaspiro[2.
  • PubChem. (n.d.). 2,5-Diazaspiro[3.4]octan-6-one.
  • Google Patents. (n.d.). Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • ResearchGate. (2025). Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Journal of Materials Chemistry B. (n.d.).

Sources

A Comparative Guide to the Purity Analysis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds

In the landscape of modern drug discovery, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality, which offers a pathway to novel chemical space and improved pharmacological properties. Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is one such building block, a valuable intermediate for constructing more complex molecules. For researchers, scientists, and drug development professionals, ensuring the purity of such starting materials is not merely a quality control checkpoint; it is the foundation upon which reliable, reproducible, and safe downstream research is built. An impure starting material can lead to ambiguous biological data, the formation of unwanted side-products, and significant delays in development timelines.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity analysis of this specific diazaspiro compound. We will not only detail a robust, field-tested Reversed-Phase HPLC (RP-HPLC) protocol but also explore the causality behind our instrumental choices and compare its performance with alternative detection and analytical strategies.

The Analytical Challenge: Unveiling the Compound's Character

The molecular structure of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate presents a distinct analytical challenge. The molecule lacks a strong chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. This immediately complicates analysis by the most common HPLC detector, the UV-Vis detector. The primary UV-absorbing structures are the amide and carbamate carbonyl groups, which typically absorb only at low UV wavelengths (around 200-220 nm). Analysis at these wavelengths is prone to interference from common solvents and additives, demanding high-purity mobile phases and a meticulously clean system.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

For routine quality control and general purity assessment, RP-HPLC with UV detection remains the workhorse of the pharmaceutical industry due to its robustness and accessibility. The key is to develop a method that provides adequate retention and sharp peak shapes for the main analyte while effectively separating it from potential process-related impurities or degradation products.

Rationale for Method Development Choices
  • Column Chemistry: A C18 (octadecylsilane) stationary phase is the logical starting point. Its nonpolar nature provides effective retention for moderately polar compounds like our target analyte through hydrophobic interactions. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.[1]

  • Mobile Phase: A gradient elution is superior to an isocratic one for purity analysis. It allows for the elution of early-eluting, highly polar impurities as well as late-eluting, nonpolar impurities within a reasonable runtime. We employ a gradient of water and acetonitrile.

  • Mobile Phase Additive: The inclusion of 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is critical.[1] The basic nitrogen atoms in the diazaspiro core can interact with residual acidic silanols on the silica backbone of the HPLC column, leading to poor peak shape (tailing). The TFA acts as an ion-pairing agent and protonates the silanols, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.

  • Detection Wavelength: Given the absence of a strong chromophore, detection must be performed at a low wavelength, such as 210 nm, to achieve sufficient sensitivity for the amide and carbamate bonds.[1]

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

  • System Suitability and Purity Calculation:

    • Trustworthiness Check: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%.[2]

    • Purity Calculation: Purity is determined by the area percent method.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp Accurately Weigh Sample (10 mg) dissolve Dissolve in 10 mL 50:50 Water/ACN sp->dissolve filtrate Filter with 0.45 µm Syringe Filter dissolve->filtrate inject Inject 10 µL onto C18 Column filtrate->inject mp_prep Prepare Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) gradient Run Gradient Elution (1.0 mL/min, 30°C) inject->gradient detect Detect at 210 nm gradient->detect integrate Integrate All Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate Method_Selection cluster_goals cluster_methods start Purity Analysis Goal routine_qc Routine QC & Release Testing start->routine_qc impurity_id Impurity Identification & Structure Elucidation start->impurity_id absolute_purity Primary Standard Quantification start->absolute_purity hplc_uv HPLC-UV routine_qc->hplc_uv  Best for  robustness hplc_ms HPLC-MS impurity_id->hplc_ms  Required for  mass data qnmr qNMR absolute_purity->qnmr  Gold standard  absolute method

Sources

Escaping Flatland: A Comparative Guide to Spirocyclic Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and materials science, the architectural complexity of a molecule is paramount. For decades, synthetic chemistry has been dominated by planar, aromatic systems. While foundational, these "flatland" structures often present challenges in achieving optimal physicochemical properties and biological specificity. This guide provides a comparative analysis of spirocyclic building blocks—compounds in which two rings are joined by a single, shared atom—and their non-spirocyclic counterparts, offering experimental insights into why this structural class is pivotal for innovating beyond traditional molecular design.

The Spirocyclic Advantage: Redefining Molecular Properties

The defining feature of a spirocycle is its rigid, three-dimensional geometry.[1] This departure from planarity is not merely a structural curiosity; it is a strategic tool for modulating key drug-like properties. The spiro atom, a quaternary carbon, forces the connected rings into perpendicular orientations, creating a scaffold that projects substituents into distinct vectors of chemical space.[1][2] This contrasts sharply with flat aromatic systems, which limit substituent orientation to a single plane.

Physicochemical Properties: A Head-to-Head Comparison

One of the most well-documented advantages of incorporating spirocyclic motifs is the improvement of physicochemical properties like solubility and lipophilicity.[1][3][4] The increased sp³ character in spirocycles disrupts the crystal packing that is common with flat, aromatic molecules, often leading to enhanced aqueous solubility.[1][5]

A common strategy in medicinal chemistry is the use of spiro[3.3]heptane as a saturated bioisostere for a benzene ring.[6][7] This allows for a direct comparison of how replacing a "flat" core with a 3D scaffold impacts molecular behavior.

Table 1: Comparative Physicochemical Properties of a Planar vs. Spirocyclic Scaffold

Property Phenyl-based Core (Planar) Spiro[3.3]heptane-based Core (3D) Rationale for Improvement
Fraction of sp³ carbons (Fsp³) Low High Increased saturation leads to more 3D character, which is correlated with higher clinical success rates.[8][9]
Aqueous Solubility Generally Lower Generally Higher The non-planar structure disrupts efficient crystal lattice packing, improving solvation.[1][5]
Lipophilicity (logP/logD) Higher Lower Replacing an aromatic ring with a saturated spirocycle can reduce lipophilicity, which is often beneficial for ADME properties.[8][10]

| Metabolic Stability | Susceptible to oxidation | Often more stable | Saturated aliphatic rings can be less prone to metabolic attack compared to electron-rich aromatic systems.[11] |

This table represents generalized trends observed in medicinal chemistry programs.[8][10][11] Specific values are highly dependent on the full molecular context.

Conformational Rigidity: The Key to Potency and Selectivity

While flexible molecules can adapt to a binding site, they pay a high entropic penalty to adopt the correct conformation. Spirocycles, being inherently rigid, pre-organize functional groups in a defined spatial orientation.[5] This can lead to a significant increase in binding affinity (potency) and selectivity, as the molecule is already in a favorable conformation for interacting with its biological target.[3][10]

For instance, in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, replacing a flexible morpholine ring with various azaspirocycles not only lowered lipophilicity (logD values) but also improved selectivity against the hERG channel and enhanced metabolic stability.[8][9]

The Synthetic Approach: Building the Core

A historical barrier to the widespread adoption of spirocycles was their perceived synthetic difficulty.[1] However, the development of robust synthetic methodologies and the increasing commercial availability of spirocyclic building blocks have made these scaffolds highly accessible.[2][3][12]

Let's compare a typical synthesis. A common non-spirocyclic core, the piperidine ring, is often made via reductive amination. The synthesis of an analogous azaspirocycle, while requiring different strategies, is now equally feasible.

Experimental Protocol: Synthesis of a Spirocyclic Pyrrolidine Scaffold

This protocol is a representative example of a modern approach to synthesizing spirocyclic building blocks, specifically targeting a diamine core found in antibacterial agents like Sitafloxacin. The key transformation involves an azomethine ylide cycloaddition.[13]

Objective: To synthesize a novel spirocyclic pyrrolidine from a common cyclic ketone.

Materials:

  • Cyclohexanone (or other 3- to 7-membered cyclic ketone)

  • Electron-deficient alkene (e.g., methyl acrylate)

  • N-benzylglycine

  • Toluene (solvent)

  • Standard glassware for reflux and workup

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the cyclic ketone (1.0 eq), N-benzylglycine (1.1 eq), and the electron-deficient alkene (1.2 eq) in toluene.

  • Ylide Generation & Cycloaddition: Heat the mixture to reflux. The heat facilitates the in-situ generation of an N-benzyl azomethine ylide from the condensation of the ketone and glycine. This ylide immediately undergoes a [3+2] cycloaddition with the alkene.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Causality Behind Experimental Choices:

  • In-situ Generation: Generating the reactive azomethine ylide in the presence of the alkene ensures it is trapped efficiently, minimizing side reactions and improving yield.

  • Toluene as Solvent: Toluene is used for its high boiling point, which is necessary to drive the initial condensation and facilitate the cycloaddition. It is also relatively non-polar, which is suitable for the reactants.

This streamlined, two-step process demonstrates that complex spirocyclic cores can be constructed efficiently from readily available starting materials.[13]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_end Outcome SM1 Cyclic Ketone Ylide In-situ Azomethine Ylide Generation SM1->Ylide Reflux in Toluene SM2 N-benzylglycine SM2->Ylide Reflux in Toluene SM3 Alkene Cyclo [3+2] Cycloaddition SM3->Cyclo Ylide->Cyclo Product Spirocyclic Pyrrolidine Cyclo->Product

Caption: Synthetic workflow for a spirocyclic pyrrolidine.

Case Study: Bioisosteric Replacement in Drug Design

The true test of a building block is its performance in a real-world application. A powerful strategy in drug optimization is "bioisosteric replacement," where a part of a molecule is swapped with a structurally different group that retains similar biological activity but improves other properties.

Case Study: Olaparib Analogues

Olaparib is an FDA-approved PARP inhibitor for treating certain cancers.[10] Its structure contains a piperazine ring. In a study to improve selectivity and reduce cytotoxicity, the piperazine moiety was replaced with a diazaspiro[3.3]heptane.[9][10]

Table 2: Comparative Performance of Olaparib vs. Spirocyclic Analogue

Parameter Olaparib (Piperazine Core) Analogue (Diazaspiro[3.3]heptane Core) Outcome
Potency (PARP-1) High Slightly reduced (2-fold) The spirocyclic analogue retained potent activity.[9]
Selectivity Pan-PARP inhibitor Significantly increased for PARP-1 The rigid spirocycle provided a more specific interaction with the target enzyme over other family members.[8][10]

| Cytotoxicity | Higher | Reduced | The improved selectivity led to less DNA damage and lower toxicity.[9][10] |

Authoritative Insight: The choice to replace piperazine with diazaspiro[3.3]heptane was driven by the hypothesis that the rigid, 3D orientation of the spirocycle's exit vectors would enforce a more selective binding conformation.[10] While a slight potency loss was observed, the dramatic gain in selectivity and the corresponding reduction in cytotoxicity represent a significant therapeutic improvement, validating the spirocyclic scaffold as a superior building block in this context.[9]

G cluster_piperazine Traditional Approach cluster_spiro Spirocyclic Alternative Target Therapeutic Goal: Improve PARP Inhibitor Piperazine Piperazine Core (Olaparib) Target->Piperazine Baseline Spiro Diazaspiro[3.3]heptane Core Target->Spiro Optimization Prop1 High Potency Piperazine->Prop1 Prop2 Low Selectivity Piperazine->Prop2 Prop3 Higher Cytotoxicity Piperazine->Prop3 SProp1 Retained Potency Spiro->SProp1 SProp2 Improved Selectivity Spiro->SProp2 SProp3 Reduced Cytotoxicity Spiro->SProp3

Caption: Logical comparison of scaffolds for PARP inhibition.

Conclusion and Future Outlook

Spirocyclic building blocks offer a compelling alternative to traditional planar scaffolds in chemical synthesis. Their inherent three-dimensionality provides a powerful tool to enhance critical properties, including solubility, metabolic stability, potency, and selectivity.[3][14][15] While their synthesis was once considered a significant hurdle, modern synthetic methods have made them readily accessible for both library synthesis and lead optimization campaigns.[12][16][17]

For researchers, scientists, and drug development professionals, embracing spirocyclic architecture is not just about exploring novel chemical space; it is a validated, data-driven strategy to solve long-standing challenges in molecular design and create more effective and safer chemical entities. The "escape from flatland" is well underway, and spirocycles are charting the course.[15]

References

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ACS Publications. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ACS Publications. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Figshare. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

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  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

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"Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate" vs other azaspirocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Azaspirocyclic Scaffolds in Modern Drug Discovery: Featuring tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

As Senior Application Scientists, our goal is to move beyond catalog listings and provide actionable insights into how novel building blocks can solve complex challenges in medicinal chemistry. This guide offers a comparative analysis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate against other prominent azaspirocyclic scaffolds. We will dissect their structural nuances, compare their physicochemical properties, and provide validated experimental protocols to empower researchers in their drug development endeavors.

The Imperative for Three-Dimensionality in Drug Design

Medicinal chemistry has been progressively moving away from the "flatland" of aromatic, sp²-rich molecules.[1] This industry-wide shift is driven by the need to engage with more complex biological targets like protein-protein interfaces and to access novel intellectual property space. Azaspirocycles—rigid three-dimensional frameworks containing at least one nitrogen atom—have emerged as powerful tools in this pursuit.[1][2] Their constrained conformations reduce the entropic penalty upon binding to a target, while their high fraction of sp³-hybridized carbons (Fsp³) often leads to improved solubility and metabolic stability compared to their linear or monocyclic counterparts.[3]

tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate , the focus of this guide, is a member of the spiro-γ-lactam family. This scaffold uniquely combines the rigidity of a spirocyclic core with the hydrogen bonding capabilities of a lactam and a synthetically versatile Boc-protected amine. Its structure features a cyclopropane ring fused to a piperidinone core, offering distinct exit vectors for chemical substitution.

Comparative Analysis of Azaspirocyclic Scaffolds

The selection of a specific azaspirocyclic scaffold is a critical decision in a lead optimization campaign. It directly impacts a compound's spatial arrangement, physicochemical properties, and synthetic tractability. Below, we compare our featured compound with other popular azaspirocycles.

Physicochemical Property Comparison

A key strategy in modern drug design is the modulation of properties such as lipophilicity (LogD) and basicity (pKa) to optimize a drug candidate's ADME (Administration, Distribution, Metabolism, and Excretion) profile. Azaspirocycles offer a unique advantage here. For instance, replacing a traditional piperazine with a 2,6-diazaspiro[3.3]heptane can decrease lipophilicity by 0.2 to 1.0 logD units, primarily due to an increase in basicity.[4] This "add carbon to lower lipophilicity" approach is a powerful, if counterintuitive, tool for the medicinal chemist.

ScaffoldStructureMW ( g/mol )cLogPTPSA (Ų)Fsp³Key Features & Applications
tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate Chemical structure of tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate226.281.346.60.91Spiro-γ-lactam core; rigid structure with defined vectors; H-bond acceptor.[5][6]
7-Boc-4,7-diazaspiro[2.5]octane Chemical structure of 7-Boc-4,7-diazaspiro[2.5]octane212.290.841.61.00Non-lactam analog; offers different geometry and basicity.[7]
2-Oxa-6-azaspiro[3.3]heptane Chemical structure of 2-Oxa-6-azaspiro[3.3]heptane113.14-0.621.71.00Proven morpholine bioisostere; reduces lipophilicity.[4]
7-Azaspiro[3.5]nonane Chemical structure of 7-Azaspiro[3.5]nonane125.221.812.01.00Used as a rigid linker in advanced clinical candidates like the Bcl-2 inhibitor sonrotoclax (BGB-11417).[1]
1,8-Diazaspiro[4.5]decane Chemical structure of 1,8-Diazaspiro[4.5]decane154.250.724.11.00Larger scaffold accessible via RCM; used to probe kinase ATP-binding sites.[8]

Note: cLogP, TPSA (Topological Polar Surface Area), and Fsp³ values are calculated estimates and may vary slightly between different software packages.

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// Edges start -> decision1; decision1 -> lipophilicity [label=" Physicochemical\nModulation "]; decision1 -> vectors [label=" Structural\nDiversity "]; decision1 -> rigidity [label=" Conformational\nControl "];

lipophilicity -> scaffold1; vectors -> scaffold2; rigidity -> scaffold3;

scaffold1 -> synthesis; scaffold2 -> synthesis; scaffold3 -> synthesis;

synthesis -> cyclo [label=" Yes "]; synthesis -> rcm [label=" Yes "]; synthesis -> spirocyclization [label=" Yes "];

cyclo -> end; rcm -> end; spirocyclization -> end; } Caption: Decision workflow for selecting an azaspirocycle scaffold in drug discovery.

Experimental Protocols

Trustworthy and reproducible science is built on meticulously detailed protocols. The following sections provide step-by-step methodologies for the synthesis and characterization of azaspirocyclic scaffolds.

Protocol 1: Synthesis of a Spiro-γ-Lactam Core

This protocol provides a generalized method for the intramolecular cyclization to form a spiro-γ-lactam, a key structural motif present in our featured compound. The synthesis of spiro-γ-lactams has been an area of intense research, with numerous strategies developed.[9]

Objective: To synthesize a protected spiro-γ-lactam via base-mediated intramolecular cyclization of a suitable amino ester precursor.

Materials:

  • N-Boc-protected amino ester with a cyclopropylmethyl group (Precursor)

  • Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the precursor (1.0 eq) dissolved in anhydrous THF (0.1 M concentration).

    • Rationale: Anhydrous conditions are critical as strong bases like LiHMDS react violently with water. An inert atmosphere prevents quenching of the base and side reactions.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.1 eq) dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.

    • Rationale: Low temperature controls the exothermicity of the deprotonation and prevents side reactions. LiHMDS is a strong, non-nucleophilic base, ideal for generating the required anion for cyclization without attacking the ester.

  • Cyclization: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: The intramolecular cyclization is an Sₙ2 reaction where the newly formed anion attacks the carbon bearing a leaving group (or in this case, forms the ring). Warming to room temperature provides the necessary activation energy.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

    • Rationale: Quenching with a mild acid like NH₄Cl neutralizes the excess base. Extraction isolates the organic product from the aqueous phase.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: This removes residual water and inorganic salts. Chromatography separates the desired product from unreacted starting material and byproducts.

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// Nodes precursor [label="Precursor\n(N-Boc-amino ester)", fillcolor="#F1F3F4"]; deprotonation [label="1. Deprotonation\nLiHMDS, THF, -78 °C", fillcolor="#E8F0FE", fontcolor="#202124"]; cyclization [label="2. Intramolecular Cyclization\nWarm to RT, 12h", fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="Spiro-γ-lactam\nProduct", fillcolor="#E6F4EA", fontcolor="#202124"]; workup [label="3. Aqueous Workup\n& Purification", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges precursor -> deprotonation [label=" Add Base "]; deprotonation -> cyclization; cyclization -> workup; workup -> product; } Caption: General workflow for the synthesis of a spiro-γ-lactam.

Protocol 2: Structural Characterization by NMR and Mass Spectrometry

Unambiguous characterization is non-negotiable. This protocol outlines the standard workflow for confirming the identity and purity of a newly synthesized azaspirocycle.

Objective: To confirm the chemical structure and assess the purity of the synthesized spiro-γ-lactam using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Procedure:

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • HRMS: Prepare a dilute solution (~1 mg/mL) of the product in a suitable solvent like methanol or acetonitrile.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. Key signals to verify for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate would include the large singlet around 1.4-1.5 ppm (Boc group), and distinct multiplets for the diastereotopic protons of the piperidinone and cyclopropane rings.[10]

    • Acquire a ¹³C NMR spectrum. Confirm the presence of the carbonyl carbons (lactam and carbamate), the quaternary spiro-carbon, and the carbons of the Boc group and the heterocyclic rings.[10]

    • Rationale: NMR provides detailed information about the chemical environment of each proton and carbon, confirming the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry:

    • Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Acquire a high-resolution mass spectrum in positive ion mode. Look for the [M+H]⁺ or [M+Na]⁺ adducts.

    • For the target compound (C₁₁H₁₈N₂O₃, MW = 226.28), the exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value (227.1390).

    • Rationale: HRMS provides an exact mass measurement, which confirms the elemental composition of the synthesized molecule, a critical piece of data for structural confirmation.[11][12]

Conclusion and Future Outlook

tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate represents a valuable, rigid scaffold that provides medicinal chemists with a unique combination of a spiro-γ-lactam and a modifiable nitrogen center. Its performance, when compared to other azaspirocycles like the lipophilicity-lowering azaspiro[3.3]heptanes or the larger ring systems used as linkers, highlights the importance of scaffold selection based on the specific goals of a drug discovery program.[1][4] As the demand for novel, three-dimensional chemical matter continues to grow, a deep understanding of the synthesis and properties of diverse azaspirocyclic building blocks will be essential for the next generation of therapeutics.

References

  • Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem. (2026-01-16). AiFChem Tech Notes.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025-08-30).
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011). Organic Letters, 13(22), 6134-6.
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (2011). The Journal of Organic Chemistry.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2019). Taylor & Francis Online.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2020). Organic Chemistry Frontiers (RSC Publishing).
  • tert-Butyl 5-oxo-4,7-diazaspiro[2.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019). PMC - NIH.
  • tert-Butyl 5-oxo-4,7-diazaspiro[2.
  • Tert-butyl 7-oxo-5-azaspiro(2.5)
  • Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry. (2023). PubMed Central.
  • Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs. (2002). PubMed.
  • tert-Butyl 4,7-diazaspiro(2.5)
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

A Comparative Guide to Stereochemical Confirmation of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of spirocyclic compounds is a critical juncture in chemical synthesis and pharmaceutical development. The unique three-dimensional architecture of spirocycles, where two rings share a single atom, introduces distinct stereochemical challenges, including axial and central chirality.[1] This guide provides a comparative overview of the most common and effective methods for confirming the absolute configuration of these complex molecules, supported by experimental considerations and data.

The Spirocyclic Challenge: Beyond the Basics

Spiro compounds can exhibit chirality even without a traditional asymmetric carbon atom, a phenomenon known as axial chirality, which arises from the restricted rotation around the spiro center.[1][2] The assignment of their absolute configuration has historically been a significant challenge.[1] This guide will dissect the primary analytical techniques employed to navigate this challenge, offering a clear path to confident stereochemical assignment.

Comparative Analysis of Key Methodologies

The choice of an appropriate analytical technique for determining the absolute configuration of a chiral spirocycle is contingent on several factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation. The following table summarizes the key performance indicators for the primary methods discussed in this guide.

MethodPrincipleSample RequirementAnalysis Time (Typical)Key AdvantagesKey Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.High-quality single crystal (mg scale)Days to weeksUnambiguous 3D structure and absolute configuration determination.[3][4]Crystal growth can be challenging, especially for flexible molecules; not suitable for non-crystalline samples.[5][6]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.1-10 mg in solutionHoursApplicable to a wide range of molecules in solution, including oils and non-crystalline solids; provides rich structural information.[5][6][7]Requires computational modeling for spectral interpretation; can be challenging for highly flexible molecules with multiple conformers.[5][6]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.<1 mg in solutionHoursHigh sensitivity, requires less sample than VCD.Requires a chromophore near the stereocenter; less structural information than VCD.
NMR Spectroscopy (Mosher's Ester Analysis) Formation of diastereomeric esters with a chiral derivatizing agent, followed by ¹H NMR analysis of chemical shift differences.1-5 mg of alcohol/amine1-2 daysRelatively low cost and readily available instrumentation.Requires a derivatizable functional group (e.g., alcohol, amine) near the stereocenter; can be prone to misinterpretation.[5]
Chiral High-Performance Liquid Chromatography (HPLC) Enantioselective separation on a chiral stationary phase.μg to mg scaleMinutes to hoursExcellent for determining enantiomeric purity and for preparative separation.[8][9]Does not directly provide absolute configuration without a known standard.

In-Depth Analysis of Methodologies

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained.[3][4][10] This technique provides an unambiguous three-dimensional map of the molecule's atomic arrangement.

Causality in Experimental Choices: The success of this method hinges on the ability to grow a high-quality single crystal. The choice of solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion) is critical and often empirical. For spirocyclic compounds, their rigid framework can sometimes facilitate crystallization.

Experimental Workflow for X-ray Crystallography of a Chiral Spiro Compound

Figure 1: Workflow for X-ray Crystallography.

Protocol for Single-Crystal X-ray Crystallography:

  • Crystallization: Dissolve the purified spirocyclic compound in a variety of solvents and solvent mixtures. Use techniques such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling to induce crystallization.

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the X-ray diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full dataset of diffraction intensities is then collected.

  • Structure Solution: The collected data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial model is refined by least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the observed and calculated structure factors.

  • Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.[11]

  • Validation: The final structure is validated using crystallographic software to check for geometric and stereochemical consistency.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[7] This technique is particularly valuable when single crystals cannot be obtained. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations.[12]

Causality in Experimental Choices: The choice of solvent is critical in VCD measurements. It must be transparent in the IR region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation. The concentration of the sample is also important to obtain a good signal-to-noise ratio.

Experimental and Computational Workflow for VCD Spectroscopy

Figure 2: VCD Spectroscopy Workflow.

Protocol for VCD Spectroscopy:

  • Sample Preparation: Prepare a solution of the spirocyclic compound (1-10 mg) in a suitable deuterated or halogenated solvent (e.g., CDCl₃, CCl₄) to the appropriate concentration.

  • Spectral Acquisition: Acquire the VCD and IR spectra on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Computational Modeling:

    • Conformational Search: Perform a thorough conformational search for one enantiomer of the spirocyclic compound using molecular mechanics or semi-empirical methods.

    • DFT Optimization: Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • VCD Calculation: For each optimized conformer, calculate the vibrational frequencies, IR intensities, and VCD rotational strengths using DFT.

    • Spectral Averaging: Generate a Boltzmann-weighted average of the calculated VCD spectra based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the major bands allows for the confident assignment of the absolute configuration.[13]

NMR Spectroscopy: The Mosher's Ester Method

For spirocyclic compounds containing a secondary alcohol or amine, Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of the stereocenter.[1][5] This technique involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the protons in the two diastereomers leads to measurable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).

Workflow for Mosher's Ester Analysis

Figure 3: Mosher's Ester Analysis Workflow.

Protocol for Mosher's Ester Analysis: [1][5]

  • Esterification: In two separate reactions, treat the chiral spirocyclic alcohol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine, DMAP) to form the respective diastereomeric esters.

  • Purification: Purify each diastereomeric ester by chromatography to remove any unreacted alcohol and MTPA acid.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis:

    • Assign the proton signals in the NMR spectra for both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the stereocenter.

    • According to the established model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and is the method of choice for determining enantiomeric purity (enantiomeric excess, ee).[8][9] While it does not directly provide the absolute configuration of an unknown sample, it is an invaluable tool in stereochemical studies.

Causality in Experimental Choices: The key to a successful chiral HPLC separation is the selection of the appropriate chiral stationary phase (CSP).[9] The mobile phase composition is then optimized to achieve good resolution and peak shape. For spirocyclic compounds, their rigid structures can lead to good interactions with the CSP, often resulting in excellent separations.

Experimental Workflow for Chiral HPLC Analysis

Figure 4: Chiral HPLC Workflow.

Protocol for Chiral HPLC Method Development:

  • Column Screening: Screen a range of CSPs (e.g., polysaccharide-based, Pirkle-type) with different mobile phases (normal phase, reversed-phase, polar organic).

  • Method Optimization: Once a promising CSP is identified, optimize the mobile phase composition (e.g., ratio of hexane/isopropanol in normal phase) to improve the resolution between the enantiomers. Adjust the flow rate and column temperature to fine-tune the separation.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

  • Absolute Configuration Assignment (with a standard): If an authentic sample of one enantiomer with a known absolute configuration is available, its retention time can be compared to the peaks in the chromatogram of the unknown sample to assign the absolute configuration.

Conclusion: An Integrated Approach

The definitive confirmation of the stereochemistry of spirocyclic compounds often requires an integrated approach, leveraging the strengths of multiple analytical techniques. While X-ray crystallography provides the most unambiguous answer, its requirement for a single crystal is a significant limitation. VCD and ECD, coupled with computational methods, offer a powerful alternative for solution-state analysis. NMR-based methods like Mosher's ester analysis are valuable for specific functional groups, and chiral HPLC is indispensable for determining enantiomeric purity. By understanding the principles, advantages, and limitations of each technique, researchers can devise a logical and efficient strategy for the confident stereochemical characterization of novel spirocyclic compounds, a critical step in advancing drug discovery and development.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • BenchChem. (2025). Validating the Absolute Configuration of Chiral Spiro[3.
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  • Wikipedia. (n.d.). Spiro compound. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for chiral analysis. RSC.APJ, 4(2), 1-10.
  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy. John Wiley & Sons.
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  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(10), 643-653.
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
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  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
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A Comparative Guide to the Synthesis of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold has emerged as a privileged motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, the 4,7-diazaspiro[2.5]octane core is of particular interest. This guide provides a comparative analysis of synthetic strategies for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, a key building block for novel therapeutics, and its non-oxo analog.

Introduction to the 4,7-Diazaspiro[2.5]octane Scaffold

The rigid framework of the 4,7-diazaspiro[2.5]octane system, which incorporates a cyclopropane ring fused to a piperazine or piperazinone ring, presents a unique spatial arrangement of substituents. The introduction of a carbonyl group at the 5-position to form a lactam offers an additional point for hydrogen bonding and can influence the conformational rigidity and electronic properties of the molecule. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making these compounds versatile intermediates in medicinal chemistry.

Synthetic Strategies: A Comparative Analysis

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate and its analogs can be approached through several distinct strategies. Here, we compare a known synthetic route to the target 5-oxo compound with established methods for the corresponding non-oxo analog, highlighting the key differences and considerations for each approach.

Route 1: Synthesis of tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate via Intramolecular Cyclization

A known synthetic pathway to the target compound, tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, involves the intramolecular cyclization of a linear precursor. This strategy builds the spirocyclic core in a late-stage transformation.

A plausible precursor for this cyclization is a suitably protected amino acid derivative, such as N-Boc-N-((1-(((benzyloxy)carbonyl)amino)cyclopropyl)methyl)glycine methyl ester. The synthesis proceeds via the formation of the piperazinone ring through an intramolecular amidation reaction.

Conceptual Workflow for Route 1:

A N-Boc-N-((1-(((benzyloxy)carbonyl)amino)cyclopropyl)methyl)glycine methyl ester B Deprotection of Cbz group A->B e.g., Hydrogenolysis C Intramolecular Amidation/Lactamization B->C Base or thermal conditions D tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate C->D

Caption: Conceptual workflow for the synthesis of the target compound via intramolecular cyclization.

Discussion of Route 1:

Route 2: Multi-step Synthesis of the Non-Oxo Analog, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate

In contrast to the targeted synthesis of the 5-oxo derivative, several patents detail the synthesis of the parent compound, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. A common approach starts from readily available starting materials like diethyl malonate.[1]

Detailed Experimental Protocol for a Representative Synthesis of the Non-Oxo Analog:

This multi-step synthesis involves the construction of the cyclopropane ring, followed by the formation of the piperazine ring.

  • Synthesis of Diethyl 1,1-cyclopropanedicarboxylate: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate in DMF.

  • Hofmann Rearrangement: The dicarboxylate is converted to a diamine precursor.

  • Hydrolysis and Acylation: Subsequent hydrolysis and acylation steps build the necessary functionality for cyclization.

  • Cyclization and Reduction: The final steps involve ring closure to form a diketopiperazine intermediate, followed by reduction to the desired piperazine.

  • Boc Protection: The final protection of one of the nitrogen atoms yields the target compound.

Workflow for the Synthesis of the Non-Oxo Analog:

A Diethyl Malonate B Diethyl 1,1-cyclopropanedicarboxylate A->B 1,2-Dibromoethane, K2CO3 C 1,1-Cyclopropanedicarboxylic acid B->C Hydrolysis D 1-Aminocyclopropane-1-carboxamide C->D Hofmann-type rearrangement E 1-Amino-N-(2-aminoethyl)cyclopropanecarboxamide D->E Reaction with protected aminoethyl derivative F 4,7-Diazaspiro[2.5]octan-5-one E->F Cyclization G 4,7-Diazaspiro[2.5]octane F->G Reduction (e.g., LiAlH4) H tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate G->H Boc2O, base

Caption: A representative synthetic pathway for the non-oxo analog.

Discussion of Route 2:

This is a longer, more linear synthesis compared to the convergent approach of Route 1. While the starting materials are inexpensive, the multiple steps can lead to a lower overall yield. A key challenge in this route is the reduction of the amide in the piperazinone intermediate, which often requires harsh reducing agents like lithium aluminum hydride. However, this route is well-established in the patent literature and appears to be scalable.

Alternative Strategy: Dieckmann-Type Condensation

A plausible, though not explicitly reported, alternative for the synthesis of the 5-oxo-diazaspiro[2.5]octane core would be an intramolecular Dieckmann-type condensation of a suitably substituted diester.[2][3][4] The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, and a similar strategy could be envisioned for the synthesis of the target lactam.

Conceptual Dieckmann-Type Approach:

A N-Protected 1-(alkoxycarbonylmethyl)aminocyclopropane-1-carboxylic acid ester B Intramolecular Condensation A->B Strong base (e.g., NaH, LDA) C tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate B->C Workup

Caption: Conceptual workflow for a Dieckmann-type cyclization.

Discussion of the Dieckmann-Type Approach:

This approach offers a potentially more convergent and efficient route to the 5-oxo core. The key challenge lies in the synthesis of the acyclic diester precursor and preventing intermolecular side reactions during the base-mediated cyclization. The choice of base and reaction conditions would be critical to favor the desired intramolecular condensation.

Comparative Summary of Synthetic Routes

FeatureRoute 1 (Intramolecular Cyclization)Route 2 (Multi-step from Diethyl Malonate)Alternative (Dieckmann-Type)
Target Compound tert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylatetert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylatetert-Butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Reported Yields Not explicitly reported in peer-reviewed literatureOverall yields can be low due to the number of steps.[1]Hypothetical
Scalability Potentially scalable, dependent on cyclization efficiencyDemonstrated in patents, suggesting scalability.[1]Potentially scalable
Key Advantages Convergent, potentially fewer stepsUses inexpensive starting materials, well-documented in patentsPotentially highly efficient and convergent
Key Challenges Synthesis of the linear precursor, efficiency of cyclizationMultiple steps, use of harsh reducing agentsSynthesis of the diester precursor, control of side reactions

Conclusion

The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate presents a unique set of challenges compared to its non-oxo counterpart. The most direct reported strategy involves a late-stage intramolecular cyclization of a linear amino acid derivative. While this approach is conceptually straightforward, the multi-step syntheses of the non-oxo analog from simple starting materials are more extensively documented in the patent literature.

For researchers embarking on the synthesis of novel compounds based on the 5-oxo-4,7-diazaspiro[2.5]octane scaffold, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences versus the development of a more convergent but potentially less-optimized cyclization strategy. The exploration of a Dieckmann-type condensation presents an intriguing avenue for future research and could offer a more efficient entry into this valuable class of spirocyclic building blocks.

References

  • Grokipedia. Dieckmann condensation. Available at: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available at: [Link]

  • Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. CN105111155A.
  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

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A Researcher's Guide to the Comparative Reactivity of N-Boc Protected Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and versatility in masking the reactivity of amines.[1] Its widespread adoption stems from its stability across a range of basic and nucleophilic conditions, contrasted with its clean, acid-labile nature.[1][2] However, not all N-Boc protected amines are created equal. Their reactivity is a nuanced function of their molecular environment, a factor that can be leveraged to achieve selective transformations in complex syntheses.

This guide provides an in-depth comparison of the reactivity of various N-Boc protected amines. Moving beyond simple protocols, we will explore the underlying electronic and steric principles that govern their behavior and provide field-tested experimental frameworks for their differentiation.

I. The Foundation: Understanding N-Boc Stability and Cleavage

The reactivity of an N-Boc protected amine is most commonly discussed in the context of its removal, or deprotection. The canonical mechanism for acidic deprotection involves protonation of the carbamate's carbonyl oxygen, which initiates a fragmentation cascade.[1] This process yields a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3]

The stability of the carbamate, and thus its resistance to cleavage, is directly tied to the availability of the lone pair of electrons on the protected nitrogen atom. Any factor that influences this electron density will modulate the ease of deprotection.


}

Figure 1. Mechanism of Acidic Boc Deprotection.

A critical, yet often overlooked, aspect of this mechanism is the generation of the highly electrophilic tert-butyl cation. This cation can lead to unwanted side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine). The inclusion of "scavengers" like anisole or triisopropylsilane (TIS) is therefore a crucial experimental choice to intercept this reactive intermediate, ensuring a clean deprotection.[4]

II. Factors Governing Reactivity: A Comparative Analysis

The rate and ease of N-Boc deprotection are not uniform across all substrates. The key differentiating factors are the electronic nature and steric environment of the nitrogen atom.

  • Electronic Effects: Aliphatic vs. Aromatic Amines

    • N-Boc Aliphatic Amines: The nitrogen lone pair in aliphatic amines is localized and readily available. Alkyl groups are electron-donating, which further increases the electron density on the nitrogen, making the carbamate oxygen more basic and susceptible to protonation.[5][6] Consequently, N-Boc protected aliphatic amines are relatively easy to deprotect.

    • N-Boc Aromatic Amines (Anilines): In contrast, the nitrogen lone pair in anilines is delocalized into the aromatic π-system.[5] This delocalization reduces its availability, rendering the carbamate less basic and significantly more stable. As a result, N-Boc protected anilines require harsher acidic conditions or elevated temperatures for deprotection compared to their aliphatic counterparts. Recent studies have shown that deprotection of N-Boc aniline derivatives can be significantly slower than for aliphatic or even heterocyclic amines under thermal conditions.

  • Steric Hindrance: Primary vs. Secondary Amines

    • Primary (R-NH-Boc): These are the most common and generally serve as the baseline for reactivity. The single substituent offers minimal steric hindrance to the approach of the acid catalyst.

    • Secondary (R₂N-Boc): The presence of two substituents on the nitrogen atom introduces greater steric bulk around the carbamate. This can hinder the approach of solvated protons and slow down the initial protonation step, making secondary N-Boc amines slightly more resistant to cleavage than primary ones under identical conditions. Studies on thermal deprotection in flow chemistry have indicated that secondary N-Boc amines can be more efficiently deprotected than primary ones, a finding that may depend on the specific reaction conditions and solvent.

III. Experimental Comparison: A Deprotection Rate Study

To provide a quantitative understanding of these reactivity differences, a comparative kinetic study is invaluable. The following protocol outlines a robust method for monitoring deprotection rates using standard laboratory equipment.

Objective: To compare the relative deprotection rates of N-Boc-cyclohexylamine (aliphatic, primary), N-Boc-aniline (aromatic, primary), and N-Boc-dibenzylamine (aliphatic, secondary).

Materials:

  • N-Boc-cyclohexylamine

  • N-Boc-aniline

  • N-Boc-dibenzylamine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • LC-MS system

Workflow:


}

Figure 2. Workflow for the comparative deprotection assay.

Procedure:

  • Preparation: Prepare a 10 mM stock solution of each N-Boc protected amine in anhydrous DCM.

  • Reaction Setup: In three separate vials at room temperature, place 1.0 mL of each stock solution.

  • Initiation: To each vial, add 0.5 mL of TFA (a common condition is 25-50% TFA in DCM). Start a timer immediately.

  • Sampling: At specified time points (e.g., 2, 5, 10, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated NaHCO₃ solution and 1 mL of DCM. Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched sample by LC-MS to determine the ratio of the starting material to the deprotected product.

  • Data Plotting: Plot the percentage of remaining N-Boc protected amine against time for each substrate.

The results of this experiment will generate distinct reactivity profiles for each substrate.

SubstrateAmine TypeExpected Time for 50% Deprotection (T₅₀)Rationale
N-Boc-cyclohexylamineAliphatic, Primary< 5 minutesElectron-rich, sterically accessible nitrogen.
N-Boc-dibenzylamineAliphatic, Secondary5-15 minutesIncreased steric hindrance slows protonation.
N-Boc-anilineAromatic, Primary> 60 minutesNitrogen lone pair delocalized into the aryl ring, reducing basicity.

These expected outcomes clearly illustrate the reactivity hierarchy: Aliphatic Primary > Aliphatic Secondary >> Aromatic Primary . This hierarchy is a direct consequence of the electronic and steric factors discussed. The kinetic data from such an experiment provides invaluable, actionable intelligence for planning complex synthetic routes where selective deprotection may be required.

IV. Beyond Deprotection: Alternative Reactivity of the N-Boc Group

While deprotection is the most common reaction, the N-Boc group can participate in other transformations, showcasing its versatility.

  • N-Alkylation: Although the Boc group significantly reduces the nucleophilicity of the amine, the N-H proton of a primary or secondary Boc-amine can be abstracted by a strong, non-nucleophilic base (e.g., NaH, KOtBu).[7][8] The resulting anion is a potent nucleophile that can be alkylated, providing a route to N-substituted, N-Boc protected secondary or tertiary amines. This method avoids the overalkylation often seen with free amines.[9]

  • Directed ortho-Metalation (DoM): For N-Boc anilines, the carbamate is an excellent directed metalation group (DMG). The carbonyl oxygen can coordinate to an organolithium base (like s-BuLi), directing deprotonation specifically to the ortho position of the aromatic ring. The resulting aryllithium species can then be trapped with various electrophiles, offering a powerful method for regioselective aromatic functionalization.

V. Conclusion

The reactivity of an N-Boc protected amine is a predictable function of its electronic environment and steric profile. Understanding the hierarchy—where electron-rich aliphatic amines are most labile and electron-deficient aromatic amines are most robust—empowers the synthetic chemist to design more elegant and efficient synthetic strategies. By moving beyond a one-size-fits-all approach and leveraging these intrinsic reactivity differences, researchers can achieve selective deprotections in the presence of multiple protected amines and utilize the Boc group as a strategic control element in complex molecule synthesis.

References

  • Jones, K., & Rej, S. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]

  • Anonymous. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • Google Patents. (1990). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Fiveable. (n.d.). Boc Definition - Organic Chemistry Key Term. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Quora. (2022). Why are primary amines less basic than secondary and tertiary amine? [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ChemistryStudent. (n.d.). Amines (A-Level). [Link]

  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

  • ResearchGate. (n.d.). Nucleophilicities of Primary and Secondary Amines in Water. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate (CAS RN: 1199794-51-8). As a trusted partner in your research, we aim to provide guidance that ensures not only the integrity of your work but also the safety of your laboratory personnel and the environment. The procedures outlined below are synthesized from established safety protocols for similar chemical structures and general best practices in laboratory waste management.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the chemical nature of a compound is the foundation of its safe management. Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is a complex organic molecule featuring a Boc-protected amine and a lactam within a spirocyclic system. While specific toxicity data is unavailable, analysis of related structures provides a strong basis for a cautious approach.

Inferred Hazards: Based on Safety Data Sheets for similar diazaspiro-compounds, the following hazards should be assumed[1][2][3]:

  • Harmful: May be harmful if swallowed, in contact with skin, or if inhaled[1].

  • Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3].

  • Thermal Decomposition: Combustion is expected to release toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2)[1].

Environmental Precautions: Ecotoxicity data is not available[1]. As a standing principle of laboratory safety, direct release into the environment must be avoided. Therefore, do not discharge this compound or its solutions into drains or rivers[1][4].

Summary of Key Safety Information
ParameterDetailsSource(s)
Chemical Name tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate[5]
CAS Number 1199794-51-8[5]
Inferred GHS Hazards H302+H312+H332 (Harmful), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)[1][2][3]
Required PPE Nitrile gloves, safety glasses/goggles, lab coat. Work in a well-ventilated area or chemical fume hood.[1]
Primary Disposal Route Segregated chemical waste stream for incineration by a licensed disposal facility.[6][7]
Incompatibilities Strong oxidizing agents, strong acids (can cause deprotection).[8][9]

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a systematic process that begins with waste generation and ends with collection by trained EHS personnel. The following workflow ensures compliance and safety at every stage.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Segregation & Collection cluster_final Final Steps Start Waste Generated (Solid, Liquid, or Contaminated Material) Assess Assess Hazards (Assume Irritant/Harmful) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate as Chemical Waste (Do NOT mix with general trash or drain dispose) PPE->Segregate Container Select Appropriate, Labeled Waste Container Segregate->Container Collect Collect Waste (Solid, Liquid, or Contaminated PPE/Materials) Container->Collect Seal Securely Seal Container Collect->Seal Store Store in Designated Satellite Waste Accumulation Area Seal->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Disposal decision workflow for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate.

Experimental Protocol: Waste Handling and Collection

This section provides detailed methodologies for handling different forms of waste containing the target compound.

Protocol 3.1: Disposal of Solid Waste

This applies to unused reagent, expired material, or solid reaction byproducts.

  • Work Area Preparation: Perform all handling within a chemical fume hood or a well-ventilated area.

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves[1].

  • Transfer: Carefully transfer the solid waste into a dedicated, sealable waste container. Use a plastic or glass container with a screw-top lid, ensuring it is compatible with the chemical.

  • Labeling: Label the container clearly with:

    • "Hazardous Waste"

    • "tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate"

    • CAS RN: 1199794-51-8

    • List of associated hazards (Harmful, Irritant)

  • Storage: Secure the lid and place the container in your lab's designated satellite waste accumulation area.

Protocol 3.2: Disposal of Liquid Waste

This applies to solutions containing the compound from experiments or analytical procedures.

  • Waste Stream Identification: Identify the correct liquid waste stream. As this compound is non-halogenated, it should typically be disposed of in a "Non-Halogenated Organic Waste" container. Confirm with your EHS office , as local rules may vary.

  • Segregation: Do NOT mix with aqueous waste, halogenated waste, or heavy metal waste.

  • Transfer: Carefully pour the liquid waste into the designated, properly vented waste container using a funnel. Avoid splashing.

  • Container Management: Do not fill the waste container beyond 90% capacity to allow for vapor expansion. Keep the container closed when not in use.

  • Log Entry: If required by your institution, log the added volume and chemical name on the container's attached waste log.

Protocol 3.3: Disposal of Contaminated Materials

This applies to items like gloves, weigh paper, pipette tips, or silica gel that have come into direct contact with the compound.

  • Collection: Place all contaminated disposable items into a designated, sealed plastic bag or a separate solid waste container.

  • Labeling: Label the bag or container as "Hazardous Waste - Solid Debris contaminated with tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate".

  • Disposal: This container should be placed in the satellite accumulation area alongside other solid chemical waste. Do not dispose of this in the regular or biohazardous trash.

Spill Management Protocol

In the event of an accidental release, immediate and correct action is critical to prevent exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Control Vapors: Ensure adequate ventilation by working within a fume hood or opening sashes.

  • Containment: For a small, manageable solid spill, use absorbent pads to gently cover the material. For a liquid spill, surround the area with an absorbent material (e.g., vermiculite or sand) to prevent it from spreading[1][4].

  • Cleanup:

    • Wearing appropriate PPE (double-glove if necessary), carefully scoop the contained material and absorbent into a designated waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water[1].

    • All cleanup materials must be disposed of as hazardous waste according to Protocol 3.3.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Advanced Topic: Chemical Deactivation (Optional)

The Boc protecting group on the molecule is susceptible to cleavage under acidic conditions[8][9]. For certain waste streams, it may be desirable to intentionally hydrolyze the compound to simpler, less reactive components before disposal. This procedure should only be performed by trained personnel and after full approval from your EHS office.

The reaction cleaves the tert-butoxycarbonyl group, yielding the deprotected spiro-lactam, carbon dioxide, and tert-butanol.

Deprotection Compound Boc-Protected Spirocycle (Waste Material) Products Deprotected Spirocycle Salt + CO₂ (gas) + tert-Butanol Compound->Products Acid-catalyzed hydrolysis Reagents Dilute Acid (e.g., 4M HCl in dioxane or 10% aq. Citric Acid) Reagents->Products

Caption: Conceptual overview of acid-mediated Boc-group cleavage for chemical deactivation.

This deactivation may simplify waste characterization but the resulting mixture must still be disposed of as hazardous chemical waste.

References

  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET: TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE.

  • PubChem. tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. National Center for Biotechnology Information.

  • Chemicea Pharmaceuticals Pvt Ltd. Material Safety Data Sheet: Risdiplam Impurity 5.

  • PubChem. Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. National Center for Biotechnology Information.

  • TCI Chemicals. tert-Butyl 4,7-Diazaspiro[2.5]octane-4-carboxylate.

  • ChemScene. tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate.

  • Sigma-Aldrich. tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.

  • BLDpharm. tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate.

  • Pharmaffiliates. 4-Boc-4,7-diazaspiro[2.5]octane.

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Stericycle. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management.

  • Fisher Scientific. Amine Protection / Deprotection.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection Reagent Guides.

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Sources

A Senior Application Scientist's Guide to Handling Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary information to ensure a safe and efficient laboratory environment. The following guidelines are synthesized from established safety data and best practices in chemical handling.

Hazard Assessment and Risk Analysis

While specific toxicological data for Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is limited, a thorough risk assessment can be conducted by examining data from structurally similar compounds. The primary analog for this assessment is tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate. Based on available Safety Data Sheets (SDS), this class of compounds presents several hazards that must be addressed through rigorous safety protocols.[1]

The compound is classified with the GHS07 "Exclamation mark" pictogram, indicating the following potential health effects.[1]

Hazard ClassificationGHS Hazard StatementPotential Effects
Acute Toxicity H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation H315Causes skin irritation, which may manifest as redness and discomfort at the point of contact.[1][2]
Serious Eye Damage/Irritation H319Causes serious eye irritation, potentially leading to redness and profuse watering.[1][2]
Specific Target Organ Toxicity H335May cause respiratory irritation, potentially leading to a sore throat and a feeling of tightness in the chest.[1][2]

Causality: The hazards are linked to the chemical's reactivity and its ability to interact with biological tissues. The irritation potential likely stems from the spirocyclic structure and the presence of functional groups that can react with skin, eye, and respiratory tract surfaces.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure potential.[3]

  • Engineering Controls: The most critical engineering control is a properly functioning chemical fume hood. All handling of Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate, especially weighing and transferring, must be performed within a fume hood to ensure sufficient ventilation and prevent the inhalation of any dust or aerosols.[1][4]

  • Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's SDS.[3][5] A designated area for storage, handling, and waste collection should be clearly marked.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory for all procedures involving this compound. The precautionary statement P280 explicitly requires the use of protective gloves, clothing, eye protection, and face protection.[1]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[5][6]

  • Recommended: Due to the "serious eye irritation" classification, chemical safety goggles are strongly recommended to provide a complete seal around the eyes, offering superior protection from splashes and airborne particles.[7]

  • High-Risk Operations: When handling larger quantities or performing operations with a heightened risk of splashing (e.g., vigorous mixing, heating), a full-face shield should be worn in addition to safety goggles.[7]

Skin and Body Protection
  • Laboratory Coat: A standard, flame-resistant lab coat must be worn at all times and kept fully fastened.[3][7] This protects personal clothing and skin from incidental contact.

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory personal attire in any laboratory setting where hazardous chemicals are present.[5][6] Exposed skin on the legs, ankles, or feet is a significant and unacceptable risk.

  • Protective Clothing: For tasks with a higher potential for contamination, consider specialized protective clothing.[1]

Hand Protection
  • Glove Selection: Disposable nitrile gloves are the standard for providing protection against incidental chemical exposure.[5] They should be inspected for tears or holes before each use.

  • Glove Usage: If direct contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new pair.[1][5] Never reuse disposable gloves. For extended operations, consider double-gloving.

Respiratory Protection
  • Standard Operations: When working exclusively within a certified chemical fume hood, respiratory protection may not be required.

  • Emergency or High-Risk Scenarios: In the event of a large spill, ventilation failure, or when generating aerosols outside of a fume hood, respiratory protection is necessary. A respiratory protective device with a particle filter is indicated.[1] A self-contained breathing apparatus (SCBA) must be available for emergency situations.[1] All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.

Operational Workflow: A Step-by-Step Guide

The following workflow is designed to ensure a logical and safe sequence of operations from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Hazard Review Review SDS and this guide. B 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves A->B C 3. Prepare Workspace - Verify fume hood function. - Gather all necessary equipment. B->C D 4. Weigh & Transfer Handle compound carefully to avoid dust/aerosol generation. C->D Begin work E 5. Perform Experiment Keep sash at the lowest practical height. D->E F 6. Decontaminate Clean equipment and work surfaces. E->F Experiment complete G 7. Segregate Waste - Contaminated solids - Unused compound - Contaminated solvents F->G H 8. Doff PPE Remove gloves, then goggles, then lab coat. G->H I 9. Hand Washing Wash hands thoroughly with soap and water. H->I

Sources

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Reactant of Route 1
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate
Reactant of Route 2
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.